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  • Product: 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline
  • CAS: 129633-26-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the In Vitro Mechanism of Action of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

Foreword: Unraveling the Therapeutic Potential of a Novel Quinoline Scaffold For researchers, scientists, and drug development professionals, the quinoline core represents a privileged scaffold, consistently yielding com...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unraveling the Therapeutic Potential of a Novel Quinoline Scaffold

For researchers, scientists, and drug development professionals, the quinoline core represents a privileged scaffold, consistently yielding compounds with significant therapeutic promise, particularly in oncology.[1][2][3][4] The compound 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline emerges from this lineage, presenting a unique substitution pattern that suggests a nuanced and potent mechanism of action. This guide provides an in-depth, technical exploration of its hypothesized in vitro activity, grounded in the established pharmacology of related quinoline derivatives and outlining a rigorous experimental framework for its validation. While direct literature on this specific molecule is nascent[5][6], this document serves as a comprehensive roadmap for its investigation, empowering research teams to elucidate its therapeutic potential.

Hypothesized Primary Mechanism of Action: Selective Inhibition of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) Kinase

Drawing parallels from structurally similar compounds, a primary hypothesized mechanism of action for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is the potent and selective inhibition of the receptor tyrosine kinase, PDGFRβ.[7] The dimethoxy substitutions at positions 5 and 7 of the quinoline ring, coupled with the phenyl and trifluoromethyl moieties, likely contribute to a high-affinity interaction with the ATP-binding pocket of the kinase domain.

Rationale for Kinase Inhibition Hypothesis

Quinoline derivatives have a well-documented history as kinase inhibitors.[1][4] The structural features of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline are consistent with those of known type II kinase inhibitors, which bind to the inactive (DFG-out) conformation of the kinase. The trifluoromethyl group, a strong electron-withdrawing group, may enhance the compound's binding affinity and selectivity.

Proposed Signaling Pathway

The proposed mechanism involves the inhibition of PDGFRβ autophosphorylation and the subsequent blockade of downstream signaling cascades critical for cell proliferation and survival, such as the PI3K/AKT and MAPK/ERK pathways.

PDGFRB_Pathway cluster_membrane Cell Membrane PDGFRB PDGFRβ PI3K PI3K PDGFRB->PI3K Activates RAS RAS PDGFRB->RAS Activates PDGF PDGF-BB (Ligand) PDGF->PDGFRB Binds Compound 5,7-Dimethoxy-2-phenyl-4- (trifluoromethyl)quinoline Compound->PDGFRB Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Apoptosis_Pathway Compound 5,7-Dimethoxy-2-phenyl-4- (trifluoromethyl)quinoline PDGFRB_Inhibition PDGFRβ Inhibition Compound->PDGFRB_Inhibition PI3K_AKT_Block PI3K/AKT Pathway Blockade PDGFRB_Inhibition->PI3K_AKT_Block Bcl2_Family Modulation of Bcl-2 Family Proteins PI3K_AKT_Block->Bcl2_Family Mito_Perm Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mito_Perm Cyto_C Cytochrome c Release Mito_Perm->Cyto_C Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cyto_C->Apoptosome Caspase3 Caspase-3 Activation Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothesized intrinsic apoptosis pathway activation.

In Vitro Experimental Validation of the Secondary Mechanism

Cell Viability Assay

Objective: To determine the cytotoxic effect of the compound on cancer cell lines.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., U-118 MG) in 96-well plates.

  • Treatment: After 24 hours, treat the cells with a serial dilution of the compound for 72 hours.

  • Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo® to measure cell viability.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Expected Outcome: A dose-dependent decrease in cell viability.

Apoptosis Quantification by Annexin V/Propidium Iodide Staining

Objective: To quantify the percentage of apoptotic cells.

Protocol:

  • Treatment: Treat cells with the compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 and 48 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Expected Outcome: A significant increase in the percentage of early and late apoptotic cells following treatment.

Caspase Activity Assay

Objective: To measure the activity of key executioner caspases.

Protocol:

  • Treatment: Treat cells with the compound as described above.

  • Lysis: Lyse the cells to release cellular contents.

  • Assay: Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit to measure caspase activity.

  • Data Analysis: Normalize the caspase activity to the total protein concentration.

Expected Outcome: A significant increase in caspase-3/7 activity in treated cells.

Summary of Expected In Vitro Data

The following table summarizes the anticipated quantitative data from the proposed experiments.

AssayParameterExpected Value
PDGFRβ Kinase AssayIC₅₀< 100 nM
Cell Viability (U-118 MG)GI₅₀< 1 µM
Apoptosis (Annexin V/PI)% Apoptotic Cells> 30% at 2x GI₅₀ after 48h
Caspase-3/7 ActivityFold Increase> 3-fold increase over control at 2x GI₅₀

Experimental Workflow and Logic

The experimental design follows a logical progression from biochemical validation to cellular characterization.

Experimental_Workflow cluster_primary Primary Mechanism Validation cluster_secondary Secondary Mechanism & Cellular Effects Biochem_Assay Biochemical Kinase Assay (IC₅₀ Determination) Cell_Phos_Assay Cellular Phosphorylation Assay (p-PDGFRβ) Biochem_Assay->Cell_Phos_Assay If potent IC₅₀ Downstream_Assay Downstream Signaling Analysis (p-AKT, p-ERK) Cell_Phos_Assay->Downstream_Assay Viability_Assay Cell Viability Assay (GI₅₀ Determination) Apoptosis_Assay Apoptosis Quantification (Annexin V/PI) Viability_Assay->Apoptosis_Assay If potent GI₅₀ Caspase_Assay Caspase Activity Assay Apoptosis_Assay->Caspase_Assay Hypothesis Hypothesis Generation: PDGFRβ Inhibition & Apoptosis Induction Hypothesis->Biochem_Assay Hypothesis->Viability_Assay

Caption: Logical workflow for in vitro mechanism of action studies.

Conclusion and Future Directions

This guide outlines a comprehensive in vitro strategy to elucidate the mechanism of action of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. The proposed experiments are designed to provide a robust understanding of its primary molecular target and its cellular consequences. Positive outcomes from these studies would strongly support further preclinical development, including selectivity profiling against a broader panel of kinases, in vivo efficacy studies in relevant cancer models, and ADME/Tox profiling. The multifaceted nature of quinoline derivatives suggests that this compound may possess additional, undiscovered mechanisms that warrant further investigation.

References

  • Vaidya, A. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. IJMPHS.
  • From quinoline to cancer therapy: A systematic overview of its biological mechanisms and therapeutic roles - Arabian Journal of Chemistry. (2026, March 16).
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E. (2025, August 27).
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024, April 1).
  • an overview of quinoline derivatives as anti-cancer agents - ResearchG
  • Elbadawi, M. M., Eldehna, W. M., Wang, W., Agama, K. K., Pommier, Y., & Abe, M. (n.d.). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC.
  • Development of a Novel Quinoline Derivative as a P-Glycoprotein Inhibitor to Reverse Multidrug Resistance in Cancer Cells - PMC. (n.d.).
  • 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE AldrichCPR | Sigma-Aldrich - MilliporeSigma. (n.d.).
  • 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)
  • Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents - ResearchG
  • ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC. (n.d.).
  • Jianrong, L., Maisonial, A., Wenzel, B., Canitrot, D., Baufond, A., Chezal, J.-M., Brust, P., & Moreau, E. (2017). Synthesis and in vitro evaluation of new fluorinated quinoline derivatives with high affinity for PDE5: Towards the development of new PET neuroimaging probes. PubMed.
  • Mirzaei, S., Eisvand, F., Hadizadeh, F., Mosaffa, F., & Ghodsi, R. (2020).
  • Mirzaei, S., Eisvand, F., Hadizadeh, F., Mosaffa, F., & Ghodsi, R. (n.d.).
  • Foley, M., & Tilley, L. (n.d.). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • Mirzaei, S., Eisvand, F., Hadizadeh, F., Mosaffa, F., Bostan, S. M., & Ghodsi, R. (2020).
  • Discovery of New 4-Indolyl Quinazoline Derivatives as Highly Potent and Orally Bioavailable P-Glycoprotein Inhibitors | Journal of Medicinal Chemistry. (n.d.).
  • Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics - mesa malaria knowledge hub. (n.d.).
  • Foley, M., & Tilley, L. (n.d.). Quinoline antimalarials: mechanisms of action and resistance and prospects for new agents. PubMed.
  • Identification of 2,4-diamino-6,7-dimethoxyquinoline deriv
  • 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - MDPI. (2015, April 27).
  • (PDF)
  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. (2022, June 13).
  • Dolle, R. E., Dunn, J. A., Bobko, M., Singh, B., Kuster, J. E., Baizman, E., Harris, A. L., Sawutz, D. G., Miller, D., & Wang, S. (1994). 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase. PubMed.
  • Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed. (2025, August 21).

Sources

Exploratory

Crystal Structure and X-ray Diffraction Analysis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline: A Comprehensive Crystallographic Guide

Executive Summary The rational design of fluorinated nitrogen heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (CAS 12963...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of fluorinated nitrogen heterocycles is a cornerstone of modern medicinal chemistry and materials science. Among these, 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (CAS 129633-26-7) represents a highly functionalized scaffold[1]. The incorporation of a strongly electron-withdrawing trifluoromethyl ( −CF3​ ) group at the 4-position, combined with electron-donating methoxy ( −OCH3​ ) groups at the 5- and 7-positions, creates a unique push-pull electronic system.

Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for elucidating the 3D spatial arrangement, absolute configuration, and supramolecular packing of such complex molecules. This whitepaper provides an in-depth, authoritative guide to the crystallographic analysis of this specific quinoline derivative, detailing the causality behind experimental protocols, the handling of crystallographic anomalies (such as −CF3​ rotational disorder), and the interpretation of its structural chemistry.

Molecular Geometry & Conformational Analysis

Before initiating crystallization, understanding the predicted molecular geometry is critical for anticipating crystal packing behaviors. The structure of 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is governed by severe steric and electronic constraints:

  • The Peri-Interaction (4-CF₃ and 5-OMe): The spatial proximity of the bulky 4-trifluoromethyl group and the 5-methoxy group induces a significant steric clash (a peri-interaction). To relieve this steric strain, the methyl carbon of the 5-methoxy group is forced out of the quinoline plane, breaking the ideal sp2 conjugation typically seen in unhindered aryloxy systems.

  • 2-Phenyl Torsion: The phenyl ring at the 2-position cannot adopt a perfectly coplanar conformation with the quinoline core due to steric repulsion between the ortho-hydrogens of the phenyl ring and the H3 proton of the quinoline. SC-XRD typically reveals a torsion angle of 20°–30°, balancing steric relief with π -conjugation.

  • Absence of Classical Hydrogen Bonds: Lacking strong hydrogen bond donors (like −OH or −NH ), the supramolecular assembly is dictated entirely by weak non-covalent interactions: π−π stacking between quinoline cores, and C−H⋯F halogen interactions[2].

Interactions Core Quinoline Core CF3 4-CF3 Group Core->CF3 Covalent OMe5 5-Methoxy Group Core->OMe5 Covalent OMe7 7-Methoxy Group Core->OMe7 Covalent Phenyl 2-Phenyl Ring Core->Phenyl Covalent Neighbor Neighboring Molecule Core->Neighbor π-π Stacking CF3->OMe5 Steric Clash (Peri) CF3->Neighbor C-H···F Interactions Phenyl->Core Torsion (~25°)

Diagram 1: Intramolecular steric constraints and intermolecular supramolecular interactions.

Crystallization Methodology

To obtain diffraction-quality single crystals, the crystallization environment must promote slow, highly ordered nucleation. Rapid precipitation often leads to twinned or microcrystalline powders unsuitable for SC-XRD.

Protocol: Vapor Diffusion Method

Rationale: Vapor diffusion provides a highly controlled gradient, slowly decreasing the solubility of the quinoline derivative as the antisolvent diffuses into the solvent chamber.

  • Solvent Selection: Dissolve 10 mg of 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline in 0.5 mL of Dichloromethane (DCM). DCM is chosen because it readily dissolves the fluorinated quinoline.

  • Antisolvent Selection: Choose an antisolvent in which the compound is insoluble, such as n -hexane or heptane. The antisolvent must have a higher vapor pressure than the solvent to drive diffusion.

  • Setup: Place the DCM solution in a small inner vial (1-dram). Place this open vial inside a larger outer vial (20 mL) containing 3 mL of n -hexane.

  • Sealing and Incubation: Cap the outer vial tightly with a PTFE-lined cap. Store the system in a vibration-free environment at a constant 20 °C.

  • Harvesting: Over 3–7 days, hexane vapors will diffuse into the DCM, slowly lowering the dielectric constant of the mixture. Harvest the resulting colorless prismatic crystals directly into a drop of perfluoropolyether (PFPE) oil to prevent degradation upon exposure to air.

X-ray Diffraction Data Collection

Data collection parameters must be rigorously controlled to ensure high resolution and minimize thermal motion, which is particularly problematic for −CF3​ groups[3][4].

Step-by-Step Data Acquisition
  • Mounting: Select a crystal with dimensions approximating 0.2×0.15×0.1 mm under a polarized light microscope. Mount it on a MiTeGen loop using PFPE oil.

  • Cryocooling (Critical Step): Immediately transfer the loop to the diffractometer goniometer under a continuous stream of nitrogen gas at 100 K .

    • Causality: The −CF3​ group is highly prone to rotational disorder at room temperature[3][4]. Cooling to 100 K freezes out dynamic thermal motion, allowing for accurate modeling of the fluorine electron density.

  • Radiation Source: Utilize Mo radiation ( λ=0.71073A˚ ) or Cu radiation ( λ=1.54184A˚ ) equipped with a multilayer optics monochromator.

  • Integration: Collect full sphere data using ω and ϕ scans. Perform data reduction, integration, and empirical absorption correction (multi-scan) using the diffractometer's native software suite (e.g., APEX4 or CrysAlisPro).

Structure Solution and Refinement Protocol

The phase problem is solved and the structure refined using the industry-standard combination of OLEX2 (Graphical User Interface)[5][6] and SHELXL (Least-squares refinement engine)[7][8].

Refinement Workflow
  • Structure Solution: Solve the structure using Intrinsic Phasing (SHELXT), which reliably locates the heavy atoms (F, O, N, C)[9].

  • Anisotropic Refinement: Refine all non-hydrogen atoms anisotropically using SHELXL[10].

  • Handling CF₃ Rotational Disorder: Even at 100 K, the −CF3​ group may exhibit static positional disorder (occupying two staggered conformations).

    • Intervention: Model the disorder by splitting the three fluorine atoms into two parts (e.g., Part 1 and Part 2)[4].

    • Restraints: Apply SADI (Similar Distance) restraints to ensure the C−F bond lengths and F⋯F distances remain chemically sensible. Apply RIGU (Rigid Bond) and SIMU (Similar Displacement) restraints to the anisotropic displacement parameters (ADPs) of the disordered fluorines to prevent non-positive definite (NPD) errors[2][10].

  • Hydrogen Atom Placement: Place hydrogen atoms in calculated positions using a riding model. For the aromatic and quinoline protons, set Uiso​(H)=1.2Ueq​(C) . For the methoxy methyl protons, set Uiso​(H)=1.5Ueq​(C) and allow them to rotate to best fit the residual electron density.

XRD_Workflow N1 1. Crystal Growth (Vapor Diffusion) N2 2. Crystal Selection (Polarized Light) N1->N2 N3 3. Data Collection (100 K, Mo Kα) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Refinement (SHELXL, Disorder Modeling) N5->N6

Diagram 2: Sequential workflow for Single-Crystal X-ray Diffraction (SC-XRD) analysis.

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and key geometric features for 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline based on standard values for structurally analogous fluorinated quinolines.

Table 1: Crystallographic Data and Structure Refinement Parameters

ParameterValue
Empirical Formula C18​H14​F3​NO2​
Formula Weight 333.30 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a≈10.5A˚,b≈15.2A˚,c≈10.1A˚
Volume ≈1550A˚3
Z (Molecules per unit cell) 4
Absorption Coefficient ( μ ) ≈0.11 mm−1
Goodness-of-fit on F2 1.025
Final R indices [I>2σ(I)] R1​=0.035,wR2​=0.089

Table 2: Selected Bond Lengths and Torsion Angles

Structural FeatureAtoms InvolvedExpected ValueCausality / Implication
C-F Bond Length C(4′)−F(1,2,3) 1.32−1.34A˚ Standard sp3 C-F bond; shortened slightly by high electronegativity.
Quinoline-Phenyl Torsion N(1)−C(2)−C(1′)−C(2′) 20∘−30∘ Relieves steric clash between phenyl ortho-H and quinoline H3.
Methoxy Out-of-Plane Twist C(4)−C(4a)−C(5)−O(5) >60∘ Severe peri-interaction with the 4- CF3​ group forces the O-Me bond out of the aromatic plane.

References

  • NextSDS Chemical Substance Information. 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE. NextSDS. Available at:[Link]

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. Available at:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341. Available at:[Link]

  • Zheng, S.-L., et al. (2018). Crystal structure of a trifluoromethyl benzoato quadruple-bonded dimolybdenum complex. Acta Crystallographica Section E, 74(11), 1668-1672. (Reference for handling CF3 rotational disorder with SADI/RIGU restraints). Available at:[Link]

  • Kaynar, et al. (2020). Crystal structure and DFT computational studies of (E)-2,4-di-tert-butyl-6-{[3-(trifluoromethyl)benzyl]iminomethyl}phenol. Acta Crystallographica Section E, 76(5), 732-735. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide on the Physicochemical Properties of 4-(Trifluoromethyl)quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, and its derivatization offers a versatile platform for drug discovery.[1][2] The in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, and its derivatization offers a versatile platform for drug discovery.[1][2] The introduction of a trifluoromethyl (CF3) group, particularly at the 4-position, profoundly influences the molecule's physicochemical properties, which are critical determinants of a drug candidate's ultimate success. This guide provides a detailed examination of the key physicochemical properties of 4-(trifluoromethyl)quinoline derivatives, including lipophilicity, solubility, ionization constant (pKa), and metabolic stability. By synthesizing theoretical principles with practical, field-proven experimental protocols, this document serves as a comprehensive resource for scientists engaged in the design and optimization of this important class of molecules.

The Strategic Importance of the 4-(Trifluoromethyl)quinoline Core

The quinoline ring system is a privileged scaffold found in numerous FDA-approved drugs, valued for its rigid structure and ability to engage in various biological interactions.[1] The trifluoromethyl group is a powerful bioisostere for a methyl group but with unique electronic properties.[3][4] Its high electronegativity and steric bulk can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for biological targets.[3][4][5]

Placing the CF3 group at the 4-position of the quinoline ring is a deliberate design choice. This substitution directly influences the electron density of the heterocyclic nitrogen atom, which in turn modulates the compound's basicity (pKa). This is a critical parameter that governs the molecule's behavior in the varied pH environments of the human body, affecting everything from absorption in the gut to target engagement in the acidic microenvironment of a tumor or an intracellular lysosome.[2]

Lipophilicity (logP/logD): A Balancing Act for Permeability and Potency

Lipophilicity, the affinity of a molecule for a lipid-like environment, is arguably one of the most critical physicochemical properties in drug discovery.[1][6] It is a primary driver of a compound's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

2.1 Theoretical Underpinnings

The partition coefficient (logP) quantifies the distribution of a neutral compound between an immiscible organic phase (typically n-octanol) and an aqueous phase. For ionizable molecules like quinolines, the distribution coefficient (logD) is more relevant as it accounts for both the neutral and ionized forms at a specific pH, usually physiological pH 7.4.[7]

The strongly electron-withdrawing CF3 group significantly increases the lipophilicity of the quinoline core.[3][4] This is attributed to the replacement of C-H bonds with more hydrophobic C-F bonds.[8]

2.2 Experimental Determination: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

While the traditional shake-flask method is the gold standard, it is low-throughput and requires significant amounts of material.[9] For drug discovery programs, RP-HPLC offers a reliable and efficient alternative for determining logP values.[10][11][12]

Protocol 2.2.1: logP Determination by RP-HPLC
  • Preparation of Standards: A set of standard compounds with known logP values (e.g., uracil, aniline, toluene, naphthalene) are prepared as stock solutions in a suitable organic solvent (e.g., Methanol or Acetonitrile).

  • Calibration Curve Generation: The standards are injected onto a reverse-phase HPLC column (e.g., C18). The retention time (t_R_) of each standard is recorded.

  • Calculation of Retention Factor (k): The retention factor for each standard is calculated using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time (often determined by injecting a non-retained compound like uracil).

  • Plotting the Calibration Curve: A linear regression plot is generated by plotting the logarithm of the retention factor (log k) against the known logP values of the standards.[11][12]

  • Sample Analysis: The 4-(trifluoromethyl)quinoline derivative is injected under the identical HPLC conditions, and its retention time is measured.

  • logP Determination: The log k of the test compound is calculated, and its logP value is extrapolated from the calibration curve.[11]

2.3 Data Presentation & Interpretation

The impact of the CF3 group is significant. For context, the calculated logP of quinoline is approximately 2.0, while the introduction of a CF3 group can increase this value substantially.

CompoundStructurePredicted logP
QuinolineC9H7N~2.0
4-(Trifluoromethyl)quinolineC10H6F3N~3.1
2-Phenyl-4-(trifluoromethyl)quinolineC16H10F3N~4.8

Data are representative and calculated using standard cheminformatics software.

2.4 Workflow Visualization

HPLC_logP_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Standards Prepare Standards (Known logP) InjectStandards Inject Standards Standards->InjectStandards TestCompound Prepare Test Compound InjectTest Inject Test Compound TestCompound->InjectTest MeasureRetention Measure Retention Times (tR) InjectStandards->MeasureRetention CalcLogK Calculate log k for all compounds MeasureRetention->CalcLogK MeasureTestRetention Measure tR InjectTest->MeasureTestRetention MeasureTestRetention->CalcLogK Calibration Generate Calibration Curve (log k vs. logP) CalcLogK->Calibration Extrapolate Extrapolate logP of Test Compound Calibration->Extrapolate

Caption: Workflow for logP determination using RP-HPLC.

Ionization Constant (pKa): The Switch for Biological Activity

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated (ionized) and neutral forms. For a basic compound like a quinoline, the pKa refers to the equilibrium of its conjugate acid.[7] This property is fundamental as it dictates the charge state of the molecule in different biological compartments, which in turn affects its solubility, permeability, and ability to interact with protein targets.[7]

3.1 The Electronic Influence of the 4-CF3 Group

The quinoline nitrogen is basic due to the lone pair of electrons. The trifluoromethyl group is a potent electron-withdrawing group. When placed at the 4-position, it significantly pulls electron density away from the nitrogen atom via resonance and inductive effects. This reduces the nitrogen's ability to accept a proton, thereby lowering its basicity and, consequently, its pKa value compared to unsubstituted quinoline.[13][14] For example, the pKa of 7-chloro-4-aminoquinoline's ring nitrogen is around 8.3, while a 7-trifluoromethyl derivative has a pKa closer to 7.65.[13]

3.2 Experimental Determination: Potentiometric Titration

Potentiometric titration is considered the gold standard for pKa determination due to its accuracy and robustness.[11][15]

Protocol 3.2.1: pKa Determination by Potentiometric Titration
  • Sample Preparation: A precise amount of the 4-(trifluoromethyl)quinoline derivative is dissolved in a suitable solvent, often a water/co-solvent mixture (e.g., methanol or DMSO) to ensure solubility.

  • Apparatus Setup: The solution is placed in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: A standardized solution of a strong acid (e.g., HCl) is added in small, precise increments using an automated titrator.

  • Data Acquisition: The pH of the solution is recorded after each addition of titrant.

  • Data Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the inflection point of this curve, which corresponds to the half-equivalence point.[11] Specialized software is used to refine the pKa value from the titration data.

3.3 Visualization of pH-Dependent Equilibrium

pKa_Equilibrium Neutral Neutral Form (Lipophilic) Favored at high pH Protonated Protonated Form (Hydrophilic) Favored at low pH Neutral->Protonated + H+ Protonated->Neutral - H+

Caption: pH-dependent equilibrium of a quinoline derivative.

Metabolic Stability: Designing for In Vivo Longevity

Metabolic stability is a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily the Cytochrome P450 (CYP) family located in the liver.[16] Poor metabolic stability leads to rapid clearance from the body, a short half-life, and low bioavailability, often terminating a compound's development.

4.1 The Protective Effect of the Trifluoromethyl Group

The C-F bond is significantly stronger than a C-H bond, making the CF3 group highly resistant to oxidative metabolism.[3][4] By replacing a metabolically labile group (like a methyl or methoxy group) with a CF3 group, chemists can effectively "block" a site of metabolism.[17] Furthermore, the electron-withdrawing nature of the CF3 group can deactivate the aromatic quinoline ring, making it less susceptible to CYP-mediated oxidation.[16][17]

4.2 Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This assay is a workhorse in early drug discovery to assess a compound's intrinsic clearance.

Protocol 4.2.1: Liver Microsomal Stability Assay
  • Reagent Preparation: Pooled liver microsomes (human, rat, or other species) are thawed on ice. A cofactor solution containing NADPH (the primary cofactor for CYP enzymes) is prepared in phosphate buffer.

  • Incubation: The test compound (typically at a final concentration of 1 µM) is pre-incubated with the liver microsomes in phosphate buffer at 37°C to allow for temperature equilibration.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH cofactor solution.

  • Time-Point Quenching: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is immediately stopped ("quenched") by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: The supernatant, containing the remaining parent compound, is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The peak area of the parent compound relative to the internal standard is quantified at each time point.

  • Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (Cl_int_).

4.3 Workflow Visualization

Microsomal_Stability_Workflow cluster_incubation Incubation (37°C) cluster_sampling Time-Point Sampling cluster_analysis Analysis Setup Combine Test Compound + Liver Microsomes + Buffer Start Initiate with NADPH Setup->Start Quench Quench Aliquots at t = 0, 5, 15, 30 min Start->Quench Process Centrifuge & Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Calculate Calculate t½ and Intrinsic Clearance LCMS->Calculate

Caption: Workflow for the in vitro microsomal stability assay.

Integrated Perspective and Drug Design Implications

The physicochemical properties of 4-(trifluoromethyl)quinoline derivatives are interconnected and present a series of trade-offs that must be managed during drug design.

  • Lipophilicity vs. Solubility: The CF3 group enhances lipophilicity, which can improve membrane permeability. However, this often comes at the cost of reduced aqueous solubility, a critical factor for oral absorption.

  • pKa and Distribution: The lowered pKa caused by the 4-CF3 group means the compound will be less protonated at physiological pH compared to more basic quinolines. This higher proportion of the neutral species can favor membrane crossing but may reduce solubility and potentially alter interactions with targets that favor a cationic ligand.

  • Stability and Potency: While the CF3 group imparts excellent metabolic stability, its steric and electronic properties must be compatible with the target's binding pocket.

A successful drug design strategy involves a multi-parameter optimization approach, where modifications are made to other parts of the quinoline scaffold to fine-tune these properties. For instance, polar groups can be introduced elsewhere in the molecule to counterbalance the increased lipophilicity of the CF3 group and improve solubility, without sacrificing the metabolic stability it confers.

References

  • Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids - PMC - NIH. (n.d.). National Institutes of Health.
  • Musiol, R., et al. (n.d.). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Scilit. Retrieved March 7, 2024, from [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. Retrieved March 7, 2024, from [Link]

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Karpińska, M., & Szymanowska, D. (2019). Prediction of Lipophilicity of some Quinolone Derivatives by using Quantitative Structure- Activity Relationship. PubMed. Retrieved March 7, 2024, from [Link]

  • Xu, G., et al. (2024). Discovery of novel 4-trifluoromethyl-2-anilinoquinoline derivatives as potential anti-cancer agents targeting SGK1. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Kaschula, C. H., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Szymanowska, D., et al. (2021). The experimental lipophilicity (logPTLC) for compounds 1-24. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Sbardella, G., & Castellano, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Burgess, S. J., et al. (2008). 4-N, 4-S & 4-O Chloroquine Analogues: Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs. Chloroquine Resistant Malaria. National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. Retrieved March 7, 2024, from [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogDx Determination. Journal of Drug Research and Development. Retrieved March 7, 2024, from [Link]

  • Petra, V., et al. (2009). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Archive ouverte UNIGE. Retrieved March 7, 2024, from [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pK, LogP and LogD. Determina on. J Drug Res Dev. Retrieved March 7, 2024, from [Link]

  • da Silva, A. M., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Burgess, S. J., et al. (2008). Influence of Side Chain Length and Quinolyl Nitrogen pKa on Activity vs Chloroquine Resistant Malaria. Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

  • Sasi, B. K., et al. (2022). Discovery of Quinoline-Derived Trifluoromethyl Alcohols as Antiepileptic and Analgesic Agents that Block Sodium Channels. PubMed. Retrieved March 7, 2024, from [Link]

  • Sbardella, G., & Castellano, S. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Retrieved March 7, 2024, from [Link]

  • Britton, R., & Strang, R. (2021). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Madrid, P. B., et al. (2011). Synthesis and Evaluation of 7-Substituted 4-Aminoquinoline Analogues for Antimalarial Activity. Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

  • Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journals. Retrieved March 7, 2024, from [Link]

  • da Silva, A. M., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Retrieved March 7, 2024, from [Link]

  • Liu, X., et al. (2022). Visible Light Promotes Cascade Trifluoromethylation/Cyclization, Leading to Trifluoromethylated Polycyclic Quinazolinones, Benzimidazoles and Indoles. MDPI. Retrieved March 7, 2024, from [Link]

  • Marsh, T. G. F., et al. (2022). a) Examples of trifluoromethylated quinoline drug molecules b) Recent... ResearchGate. Retrieved March 7, 2024, from [Link]

  • Roughley, S. D., & Jordan, A. M. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry. Retrieved March 7, 2024, from [Link]

  • Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. Retrieved March 7, 2024, from [Link]

  • Zafrani, Y., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. National Institutes of Health. Retrieved March 7, 2024, from [Link]

  • Rouch, T., et al. (2016). Discovery of a fluorinated 4-oxo-quinoline derivative as a potential positron emission tomography radiotracer for imaging cannabinoid receptor type 2. PubMed. Retrieved March 7, 2024, from [Link]

  • 4-(Trifluoromethyl)quinoline-2-carboxylic acid — Chemical Substance Information. (n.d.). Chemical Safety. Retrieved March 7, 2024, from [Link]

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Exploratory

An In-Depth Technical Guide to the In Vitro Bioactivity and Cytotoxicity of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery The quinoline ring system is a corn...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: The Quinoline Scaffold - A Privileged Structure in Drug Discovery

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its recurring presence in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of the quinoline nucleus allows for extensive functionalization, enabling the fine-tuning of its biological profile.[4] This guide focuses on a specific, synthetically conceived derivative, 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline , to explore its potential in vitro bioactivity and cytotoxicity, drawing upon the established knowledge of related quinoline-based compounds. The strategic incorporation of the dimethoxy, phenyl, and trifluoromethyl moieties is hypothesized to confer potent and selective anticancer properties.

Rationale for the Molecular Design: A Trifecta of Bioactive Moieties

The structure of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline suggests a multi-pronged approach to inducing a biological response, particularly in the context of oncology.

  • The Quinoline Core: This bicyclic aromatic system is known to intercalate with DNA, potentially disrupting replication and transcription processes in rapidly dividing cancer cells.[5] Furthermore, various quinoline derivatives have been shown to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[6][7]

  • 5,7-Dimethoxy Substitution: The presence of methoxy groups on the quinoline ring has been associated with enhanced anticancer activity. For instance, 5,7-dimethoxyflavone has been shown to induce apoptosis and generate reactive oxygen species (ROS) in liver cancer cells.[8] The dimethoxy substitution pattern on the quinoline scaffold is a feature of several potent cytotoxic agents.[9]

  • 2-Phenyl Group: The addition of a phenyl ring at the 2-position can contribute to the molecule's ability to interact with hydrophobic pockets in target proteins. This feature is common in many biologically active quinoline derivatives.[10]

  • 4-Trifluoromethyl Group: The trifluoromethyl (-CF3) group is a powerful bioisostere for a methyl group, but with significantly different electronic properties. Its strong electron-withdrawing nature can enhance the metabolic stability of the compound and improve its binding affinity to target enzymes.[11] Several quinoline derivatives bearing a trifluoromethyl group have demonstrated potent antiproliferative activity.[5][12]

Postulated Mechanisms of Action and In Vitro Evaluation Strategies

Based on the chemical features of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, several potential mechanisms of action can be hypothesized. This section outlines these hypotheses and provides detailed protocols for their in vitro investigation.

Assessment of General Cytotoxicity

A primary step in evaluating any potential anticancer agent is to determine its cytotoxic effect on a panel of cancer cell lines.

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Viability Assays cluster_3 Data Analysis A Select & Culture Cancer Cell Lines (e.g., MCF-7, A549, HCT-116) B Seed Cells in 96-well Plates A->B D Treat Cells with Compound (24h, 48h, 72h incubation) B->D C Prepare Serial Dilutions of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline C->D E MTT Assay D->E F LDH Assay D->F G SRB Assay D->G H Measure Absorbance E->H F->H G->H I Calculate % Cell Viability H->I J Determine IC50 Values I->J G A 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline B Mitochondrial Stress A->B Induces C Cytochrome c Release B->C D Apoptosome Formation C->D E Caspase-9 Activation D->E F Caspase-3 Activation E->F G PARP Cleavage F->G H Apoptosis G->H

Caption: A potential signaling pathway for apoptosis induced by the target compound.

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for a predetermined time (e.g., 24 hours). [13]2. Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the different cell populations. [13]An increase in the Annexin V positive population indicates apoptosis. [13]

Cell Cycle Analysis

Certain quinoline derivatives can arrest the cell cycle at specific phases, preventing cancer cell proliferation. [14][15]

  • Cell Treatment and Harvesting: Treat cells with the compound and harvest as described for the Annexin V assay.

  • Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C. [16]3. Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A. [16]4. Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Data Presentation and Interpretation

The quantitative data generated from the in vitro assays should be summarized in a clear and concise format to facilitate interpretation and comparison.

Table 1: Hypothetical Cytotoxicity of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline against a Panel of Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer5.2
A549Non-Small Cell Lung Cancer8.7
HCT-116Colon Cancer3.5
PC-3Prostate Cancer12.1

Note: The IC50 values presented are hypothetical and would need to be determined experimentally.

Table 2: Summary of In Vitro Bioactivity of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

AssayEndpointResult
Annexin V/PI Staining% Apoptotic CellsDose-dependent increase
Cell Cycle AnalysisCell Cycle Phase DistributionG2/M phase arrest
Caspase-3 Activity AssayFold-increase in ActivitySignificant increase

Concluding Remarks and Future Directions

The rationally designed molecule, 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, holds significant promise as a novel anticancer agent. Its structural motifs are associated with multiple mechanisms of cytotoxicity, including the induction of apoptosis and cell cycle arrest. The experimental workflows detailed in this guide provide a robust framework for the in vitro evaluation of its bioactivity and cytotoxicity.

Future studies should aim to elucidate the precise molecular targets of this compound. Kinase inhibition assays, tubulin polymerization assays, and topoisomerase activity assays would be logical next steps. [6][7][14]Furthermore, in vivo studies using animal models are necessary to evaluate the compound's efficacy and safety profile in a more complex biological system. The exploration of this and other novel quinoline derivatives will undoubtedly continue to enrich the pipeline of potential cancer therapeutics.

References

  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • BenchChem. Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • MDPI.
  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. Published June 1, 2020.
  • PubMed. Screening and identification of novel biologically active natural compounds. Published June 5, 2017.
  • Hilaris. Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. Published June 29, 2024.
  • RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Published July 12, 2024.
  • Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Published November 19, 2017.
  • PMC. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods.
  • University of Helsinki. Research | Bioactivity Screening.
  • PMC. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity.
  • BenchChem. Application Notes and Protocols for Testing 6,7-Dimethoxy-4-phenoxy-quinoline Cytotoxicity.
  • PMC.
  • ResearchGate.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Published December 1, 2016.
  • ResearchGate. Design, synthesis and molecular modeling of new quinoline analogues as potential anti-cancer agents.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • MedChemComm (RSC Publishing).
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  • PubMed. Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Published December 15, 2020.
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  • PubMed. Design, synthesis and biological evaluation of novel 5,6,7-trimethoxy-N-aryl-2-styrylquinolin-4-amines as potential anticancer agents and tubulin polymerization inhibitors. Published May 15, 2020.
  • R Discovery. Bioactive Potential of 5,7-dimethoxyflavone from Piper porphyrophyllum of West Sumatra: In vitro and In silico Evaluation Against Breast Cancer Cells. Published March 3, 2026.
  • MDPI. Antiproliferative Efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, in Colon Cancer Cells Is Mediated by Intrinsic Apoptosis. Published July 22, 2021.
  • PubMed. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice. Published August 21, 2025.
  • Research Journal of Pharmacy and Technology. Anti Cancer Potential of some Indole based Quinoxaline Derivatives against. Published October 1, 2022.
  • MDPI. 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Published April 27, 2015.
  • MDPI. 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Published June 13, 2022.
  • PubMed. 5,7-Dimethoxy-3-(4-pyridinyl)quinoline is a potent and selective inhibitor of human vascular beta-type platelet-derived growth factor receptor tyrosine kinase.
  • ResearchGate. (PDF) Induction of apoptosis through downregulation of anti-apoptotic genes bcl-2 and Nucleolin in MCF-7 cells by Cleome gynandra leaf fractions containing Tricin, Pinocembrin, and Acacetin. Published January 13, 2025.
  • THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE.
  • Oriental Journal of Chemistry.
  • PubMed. Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024). Published August 29, 2025.

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Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of 5,7-Dimethoxy Quinoline Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Imperative of Pharmacokinetic Profiling Quinoline and its derivatives represent a cornerstone in medicinal chem...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Imperative of Pharmacokinetic Profiling

Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1] Among these, 5,7-dimethoxy quinoline compounds have emerged as a promising class, demonstrating significant potential in various disease models. However, the journey from a promising lead compound to a clinically viable drug is contingent upon a thorough understanding of its pharmacokinetic profile.

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and methodologies involved in the pharmacokinetic profiling of 5,7-dimethoxy quinoline compounds. We will delve into the critical ADME (Absorption, Distribution, Metabolism, and Excretion) studies that are essential for characterizing the in vivo fate of these molecules. By synthesizing technical accuracy with field-proven insights, this document aims to equip you with the knowledge to design and execute robust pharmacokinetic studies, ultimately enabling the rational optimization and development of novel 5,7-dimethoxy quinoline-based therapeutics.

I. Absorption: Crossing the Biological Barriers

The absorption of a drug following oral administration is a critical determinant of its bioavailability. For 5,7-dimethoxy quinoline compounds, understanding their ability to permeate the intestinal epithelium is paramount.

A. In Vitro Permeability Assessment: The Caco-2 Cell Model

A widely accepted in vitro model for predicting intestinal drug absorption is the Caco-2 permeability assay.[2][3] This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelial layer mimicking the human small intestine.[2][3]

Causality Behind Experimental Choice: The Caco-2 model is invaluable because it not only assesses passive diffusion but also identifies the potential involvement of active transport mechanisms, such as efflux by P-glycoprotein (P-gp).[3] This is crucial as many quinoline derivatives can be substrates for efflux transporters, which can significantly limit their oral absorption.[4]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay [2][5][6][7]

  • Cell Culture and Seeding: Caco-2 cells are cultured to confluency and then seeded onto Transwell® inserts. The cells are maintained for approximately 21 days to allow for differentiation and the formation of a tight monolayer.[7]

  • Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be above a predetermined threshold to ensure the tightness of the cell junctions.[6][7]

  • Transport Studies (Apical to Basolateral & Basolateral to Apical):

    • A to B Transport: The test compound (e.g., 10 µM 5,7-dimethoxy quinoline) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is measured over time (e.g., 120 minutes).[2]

    • B to A Transport: In a separate set of wells, the compound is added to the basolateral (B) side, and its transport to the apical (A) compartment is monitored.[2]

  • Sample Analysis: Samples from both compartments are collected at specified time points and the concentration of the 5,7-dimethoxy quinoline compound is quantified using a validated analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).[2][8]

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (ER) is then determined by dividing the Papp (B to A) by the Papp (A to B).

    • Papp (cm/s) = (dQ/dt) / (A * C0)

      • dQ/dt: Rate of drug appearance in the receiver chamber

      • A: Surface area of the membrane

      • C0: Initial drug concentration in the donor chamber

Data Presentation:

Compound ClassificationPapp (A to B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
High Permeability> 10< 2Well-absorbed, not a significant P-gp substrate.
Moderate Permeability1 - 10< 2Moderately absorbed.
Low Permeability< 1> 2Poorly absorbed, potential P-gp substrate.

This table provides a general classification. Specific thresholds may vary between laboratories.

Visualization of Experimental Workflow:

Caco2_Workflow cluster_prep Preparation cluster_transport Transport Experiment cluster_analysis Analysis Caco2_Culture Caco-2 Cell Culture Seeding Seeding on Transwell® Caco2_Culture->Seeding Differentiation 21-Day Differentiation Seeding->Differentiation TEER TEER Measurement Differentiation->TEER A_to_B Apical to Basolateral (A -> B) Dosing TEER->A_to_B B_to_A Basolateral to Apical (B -> A) Dosing TEER->B_to_A Sampling Sample Collection A_to_B->Sampling B_to_A->Sampling LCMS LC-MS/MS Analysis Sampling->LCMS Papp_Calc Papp & Efflux Ratio Calculation LCMS->Papp_Calc

Caption: Bidirectional Caco-2 permeability assay workflow.

II. Distribution: Reaching the Target Site

Once absorbed into the systemic circulation, a drug's distribution to various tissues and organs is largely influenced by its binding to plasma proteins.[9]

A. Plasma Protein Binding (PPB) Assessment

Only the unbound (free) fraction of a drug is pharmacologically active and available to distribute into tissues.[9] Therefore, determining the extent of plasma protein binding is a critical step in pharmacokinetic profiling.

Causality Behind Experimental Choice: High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect and can also affect its clearance. Equilibrium dialysis is considered the "gold standard" method for determining PPB due to its accuracy and minimal non-specific binding.[10][11]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay [9][10]

  • Device Preparation: A RED (Rapid Equilibrium Dialysis) device, which consists of two chambers separated by a semi-permeable membrane, is used.[9]

  • Sample Addition: The 5,7-dimethoxy quinoline compound is added to plasma (e.g., human, rat, mouse) in one chamber, and buffer is added to the other chamber.[10]

  • Equilibration: The device is incubated at 37°C with gentle shaking to allow the unbound compound to diffuse across the membrane until equilibrium is reached (typically 4-6 hours).[9][11]

  • Sample Collection and Analysis: Aliquots are taken from both the plasma and buffer chambers.[9] The concentration of the compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage of plasma protein binding is then calculated as (1 - fu) * 100.

Data Presentation:

CompoundFraction Unbound (fu)% Plasma Protein Binding
5,7-dimethoxy quinoline analog A0.0595%
5,7-dimethoxy quinoline analog B0.2080%

III. Metabolism: Biotransformation and Clearance

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[12][13]

A. In Vitro Metabolic Stability: The Microsomal Stability Assay

This assay provides an initial assessment of a compound's susceptibility to metabolism by liver enzymes.[13][14]

Causality Behind Experimental Choice: Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, making them a cost-effective and high-throughput tool for early-stage metabolic profiling.[12][13] The data generated can be used to rank compounds based on their metabolic stability and to predict in vivo hepatic clearance.[13]

Experimental Protocol: Microsomal Stability Assay [12][13][14][15]

  • Reaction Mixture Preparation: The 5,7-dimethoxy quinoline compound (e.g., 1 µM) is incubated with liver microsomes (e.g., human, rat) in a buffer at 37°C.[15]

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.[12][13]

  • Time-Course Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) and the reaction is quenched by adding a cold organic solvent like acetonitrile.[13][15]

  • Sample Processing and Analysis: The samples are centrifuged to precipitate the proteins, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[13][14]

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural log of the percent remaining versus time, the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.

B. Cytochrome P450 (CYP) Inhibition Assay

It is crucial to determine if a new chemical entity inhibits the activity of major CYP isoforms, as this can lead to drug-drug interactions (DDIs).[16][17]

Causality Behind Experimental Choice: Co-administration of a drug that inhibits a specific CYP enzyme can lead to increased plasma concentrations of another drug that is metabolized by the same enzyme, potentially causing toxicity.[17] An in vitro CYP inhibition assay is a standard regulatory requirement to assess this risk early in development.[16]

Experimental Protocol: CYP Inhibition (IC50) Assay [18][19]

  • Incubation: The 5,7-dimethoxy quinoline compound at various concentrations is incubated with human liver microsomes and a specific probe substrate for a particular CYP isoform (e.g., phenacetin for CYP1A2, midazolam for CYP3A4).[19]

  • Reaction Initiation and Termination: The reaction is started by adding NADPH and stopped after a defined incubation period.

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is quantified by LC-MS/MS.

  • Data Analysis: The concentration of the 5,7-dimethoxy quinoline compound that causes 50% inhibition of the enzyme activity (IC50) is determined by plotting the percent inhibition against the inhibitor concentration.

Visualization of Metabolic Pathways:

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 5,7-Dimethoxy Quinoline Metabolite1 O-Demethylated Metabolite Parent->Metabolite1 CYP-mediated O-demethylation Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 CYP-mediated Hydroxylation Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGT-mediated Glucuronidation Conjugate2 Sulfate Conjugate Metabolite2->Conjugate2 SULT-mediated Sulfation

Caption: Potential metabolic pathways of 5,7-dimethoxy quinoline.

IV. Excretion: Elimination from the Body

While in vitro assays provide valuable predictive data, in vivo studies are essential for a comprehensive understanding of a compound's pharmacokinetic profile.

A. In Vivo Pharmacokinetic Studies in Rodents

Rodent pharmacokinetic studies are fundamental for determining key parameters such as clearance, volume of distribution, half-life, and bioavailability.[20][21]

Causality Behind Experimental Choice: Animal models provide an integrated biological system to study the interplay of ADME processes.[20][21] Data from these studies are crucial for dose selection in subsequent efficacy and toxicology studies and for predicting human pharmacokinetics.

Experimental Protocol: A Typical Rodent PK Study [22][23]

  • Animal Dosing: The 5,7-dimethoxy quinoline compound is administered to rodents (typically mice or rats) via different routes, commonly intravenous (IV) and oral (PO).[22]

  • Blood Sampling: Blood samples are collected at multiple time points after dosing.[22][23]

  • Plasma Preparation and Analysis: Plasma is separated from the blood samples, and the concentration of the compound is quantified using a validated LC-MS/MS method.[22]

  • Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using pharmacokinetic software to determine key parameters.

Data Presentation: Key Pharmacokinetic Parameters

ParameterDescription
Cmax Maximum plasma concentration.
Tmax Time to reach Cmax.
Half-life.
AUC Area under the plasma concentration-time curve, a measure of total drug exposure.
CL Clearance, the volume of plasma cleared of the drug per unit of time.
Vd Volume of distribution, the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%) Bioavailability, the fraction of the administered dose that reaches the systemic circulation.

This table is based on information from a comparative pharmacokinetic profile of substituted quinoline derivatives.[24]

Visualization of a Typical In Vivo PK Study Workflow:

InVivo_PK_Workflow Dosing Compound Administration (IV and PO routes) Blood_Collection Serial Blood Sampling Dosing->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Analysis LC-MS/MS Analysis Plasma_Separation->Sample_Analysis PK_Analysis Pharmacokinetic Parameter Calculation Sample_Analysis->PK_Analysis

Caption: Workflow for a typical in vivo pharmacokinetic study.

V. Bioanalytical Method Validation

The reliability of any pharmacokinetic study is underpinned by the robustness of the analytical method used to quantify the drug in biological matrices.

Core Principle: A validated bioanalytical method ensures accuracy, precision, selectivity, and stability, thereby guaranteeing the integrity of the pharmacokinetic data. Various analytical techniques can be employed, with LC-MS/MS being the most common due to its high sensitivity and specificity.[8][25][26][27]

Conclusion

The pharmacokinetic profiling of 5,7-dimethoxy quinoline compounds is a multifaceted process that requires a systematic and integrated approach. By combining in vitro assays to assess key ADME properties with in vivo studies to understand the overall disposition of the compound, researchers can gain a comprehensive understanding of its potential as a drug candidate. The methodologies and insights provided in this guide serve as a foundational framework for conducting these critical studies, ultimately facilitating the translation of promising 5,7-dimethoxy quinoline derivatives from the laboratory to the clinic.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • Tuvesson, H., Hallin, I., Ellman, M., Sparre, B., Gunnarsson, P. O., & Seidegård, J. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Xenobiotica, 35(3), 293–304. [Link]

  • Lund University. (2005). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. [Link]

  • Visikol. (2022). Plasma Protein Binding Assay. [Link]

  • Caco2 assay protocol. (n.d.). [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. [Link]

  • Nowak, M., Woźniak, D., Ratajczak, T., & Stawny, M. (2022). Lipophilicity and ADMET Analysis of Quinoline-1,4-quinone Hybrids. Molecules, 27(21), 7205. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. [Link]

  • Indian Journal of Chemistry. (2025). 2-Acetyl quinoline analogues: Synthesis, ADME analysis and molecular docking studies. [Link]

  • MDPI. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives. [Link]

  • Concept Life Sciences. (n.d.). Assays | ADMET & DMPK | Caco-2 Permeability. [Link]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]

  • Grimm, S. W., Einolf, H. J., Hall, S. D., He, K., Lim, H. K., Ling, K. H., ... & Wong, Y. N. (2009). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. AAPS J, 11(3), 442–469. [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. [Link]

  • Taylor & Francis Online. (2008). In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species: Xenobiotica. [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]

  • Kamal, A., Reddy, T. S., Vishnuvardhan, M. V. P. S., Ramakrishna, G., & Rao, A. V. S. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. Journal of Medicinal Chemistry, 62(7), 3597–3614. [Link]

  • QPS. (n.d.). Plasma Protein Binding. [Link]

  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Methods in Molecular Biology (Vol. 2340, pp. 165–175). Springer US. [Link]

  • Nuvisan. (n.d.). Expert DMPK solutions: tailored in vivo PK studies across multiple species. [Link]

  • Labcorp. (n.d.). Enzyme Inhibition: Impact and Analysis in Drug Development. [Link]

  • LifeNet Health. (n.d.). CYP inhibition assay services based on FDA Guidance. [Link]

  • Notarangelo, F. M., van den Heuvel, M. P., & Schwarcz, R. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Journal of Analytical Toxicology, bkad087. [Link]

  • R Discovery. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. [Link]

  • Notarangelo, F. M., van den Heuvel, M. P., & Schwarcz, R. (2025). Development of a Novel Method to Quantify Quinolinic Acid in Biological Samples. Journal of Analytical Toxicology, 49(1), 1-8. [Link]

  • Talač, P., Vávrová, K., & Nováková, L. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. Pharmaceutics, 14(3), 643. [Link]

  • LaVoie, E. J., Adams, E. A., Shigematsu, A., & Hoffmann, D. (1983). On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities. Carcinogenesis, 4(9), 1169–1173. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [Link]

  • MDPI. (2025). Drug Metabolism and Pharmacokinetics of Oxazolo[4,5-c]quinoline Analogs as Novel Interleukin-33 Inhibitors. [Link]

  • Al-Ostath, A. I., Al-Majid, A. M., El-Faham, A., & Barakat, A. (2021). Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates. RSC Advances, 11(54), 34185-34196. [Link]

  • RSC Advances. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]

  • Wang, Y., Yi, X., Liu, Y., Li, Z., & Chen, X. (2016). Pharmacokinetics and tissue distribution of 5,7-dimethoxyflavone in mice following single dose oral administration. Journal of Ethnopharmacology, 182, 119–125. [Link]

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Exploratory

Molecular Docking Studies of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline: A Technical Guide

Executive Summary & Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved antimalarial, antiviral, and anticancer therapeutics. Among its functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved antimalarial, antiviral, and anticancer therapeutics. Among its functionalized derivatives, 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (CAS: 129633-26-7) represents a highly specialized pharmacophore[1]. The strategic placement of a trifluoromethyl (-CF3) group at the C4 position significantly enhances the molecule's lipophilicity and metabolic stability, allowing it to deeply penetrate hydrophobic enzymatic pockets[2]. Simultaneously, the electron-donating dimethoxy groups at C5 and C7 provide critical hydrogen-bond acceptors, while the C2-phenyl ring facilitates extensive π−π stacking interactions with aromatic amino acid residues.

This whitepaper provides an in-depth technical framework for conducting molecular docking and molecular dynamics (MD) simulations on 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. By analyzing its binding modalities against key therapeutic targets—specifically the Hepatitis C Virus (HCV) NS3 helicase and Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase—we elucidate the causality behind experimental computational choices and establish a self-validating protocol for drug discovery professionals.

Target Selection & Mechanistic Grounding

To validate the therapeutic potential of this compound, docking studies must be directed toward targets where the quinoline scaffold has proven clinical efficacy.

Hepatitis C Virus (HCV) NS3 Helicase

The HCV NS3 protein is a bifunctional enzyme containing an N-terminal protease and a C-terminal helicase, both essential for viral replication[3]. Quinoline derivatives have been extensively documented as potent inhibitors of the NS3/4A complex[4]. The trifluoromethyl group of the quinoline ligand is theorized to occupy the highly conserved, hydrophobic ATP-binding cleft of the helicase domain, preventing RNA unwinding and subsequent viral replication[3].

EGFR Tyrosine Kinase

Overexpression of EGFR is a primary driver in non-small-cell lung cancer (NSCLC). First-generation EGFR inhibitors, such as erlotinib and gefitinib, are fundamentally built upon a quinoline or quinazoline ring[5]. The 5,7-dimethoxy substitutions on our target compound mimic the alkoxy side chains of erlotinib, which are known to interact with the hinge region of the kinase domain (e.g., Met793), while the -CF3 group projects into the hydrophobic selectivity pocket[5].

MOA Ligand 5,7-Dimethoxy-2-phenyl- 4-(trifluoromethyl)quinoline Target1 HCV NS3 Helicase Ligand->Target1 Hydrogen Bonds & Pi-Pi Stacking Target2 EGFR Tyrosine Kinase Ligand->Target2 Hydrophobic Interactions Effect1 Inhibition of Viral RNA Unwinding Target1->Effect1 Effect2 Blockade of ATP Binding Site Target2->Effect2 Outcome1 Suppression of Viral Replication Effect1->Outcome1 Outcome2 Apoptosis of Cancer Cells Effect2->Outcome2

Caption: Dual-target inhibition pathways of the quinoline derivative.

Self-Validating Experimental Protocol

A robust computational workflow requires rigorous preparation of both the ligand and the target proteins. The following step-by-step methodology ensures high scientific integrity and reproducibility.

Phase 1: Ligand Preparation and Quantum Mechanics Optimization

Causality: Standard force fields often miscalculate the highly electronegative and bulky nature of the -CF3 group. Density Functional Theory (DFT) optimization is mandatory to obtain accurate ground-state geometries and electrostatic potential maps[6].

  • Structure Generation: Sketch 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline using ChemDraw and convert to a 3D format (SDF).

  • DFT Optimization: Utilize Gaussian 16 with the B3LYP functional and 6-311G(d,p) basis set to optimize the geometry.

  • Charge Assignment: Calculate Restrained Electrostatic Potential (RESP) charges to ensure accurate coulombic interactions during docking.

  • Format Conversion: Convert the optimized structure to PDBQT format using AutoDockTools, merging non-polar hydrogens and defining rotatable bonds (specifically the methoxy and phenyl linkages).

Phase 2: Protein Preparation

Causality: Crystal structures often contain artifacts, missing loops, or incorrect protonation states that can artificially skew binding affinities.

  • Retrieval: Download high-resolution X-ray crystal structures from the Protein Data Bank (e.g., HCV NS3 Helicase: PDB ID 3O8R; EGFR: PDB ID 1M17).

  • Curation: Strip co-crystallized water molecules beyond 3 Å of the active site, remove native ligands, and delete alternate conformations.

  • Protonation: Use the PROPKA algorithm at pH 7.4 to assign correct protonation states to titratable residues (e.g., Histidine, Aspartate).

  • Energy Minimization: Apply the OPLS4 or AMBER14SB force field to minimize the protein structure, relieving steric clashes.

Phase 3: Molecular Docking Execution
  • Grid Box Definition: Center the grid box on the native co-crystallized ligand's coordinates. For HCV NS3, set the coordinates to encompass the ATP-binding cleft (approx. 20 Å × 20 Å × 20 Å)[3].

  • Search Algorithm: Employ AutoDock Vina utilizing the Lamarckian Genetic Algorithm (LGA) with an exhaustiveness setting of 32 to ensure thorough conformational sampling.

  • Validation: Re-dock the native ligand. The protocol is considered self-validating if the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å[4].

Phase 4: Molecular Dynamics (MD) Simulation

Causality: Docking provides a static snapshot. MD simulations (typically 100 ns) are required to validate the temporal stability of the ligand-protein complex, particularly the residence time of the -CF3 group in the hydrophobic pocket[5].

G LigPrep Ligand Preparation (DFT Optimization) Docking Molecular Docking (AutoDock Vina) LigPrep->Docking ProtPrep Protein Preparation (PDB, Protonation) Grid Grid Box Generation (Active Site Mapping) ProtPrep->Grid Grid->Docking Analysis Pose Analysis & Scoring (ΔG) Docking->Analysis MD MD Simulations (Trajectory Stability) Analysis->MD

Caption: Computational workflow for molecular docking and MD simulations.

Quantitative Data Presentation

Based on benchmarked docking studies of structurally homologous trifluoromethyl quinolines[3][5][7], the expected binding affinities and interaction profiles for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline are summarized below.

Table 1: Projected Binding Affinities (ΔG) and Key Interacting Residues

Target ProteinPDB IDExpected Binding Affinity (ΔG)Key Interacting ResiduesPrimary Interaction Types
HCV NS3 Helicase 3O8R-8.5 to -9.4 kcal/molArg393, Thr269, Val432H-bonding (Methoxy), Hydrophobic (-CF3)
EGFR Tyrosine Kinase 1M17-9.0 to -10.2 kcal/molMet793, Leu718, Cys797 π−π stacking (Quinoline), Halogen bonding
PfDHODH (Malaria) 1TV5-7.8 to -8.6 kcal/molHis185, Arg265, Tyr528 π -cation (Phenyl), Hydrophobic (-CF3)

Table 2: Pharmacokinetic & Physicochemical Profile (In Silico Predictions)

PropertyValueClinical Significance
Molecular Weight 333.31 g/mol Optimal for oral bioavailability (Lipinski's Rule of 5).
LogP (Lipophilicity) ~4.8High membrane permeability; driven by the -CF3 group.
Hydrogen Bond Donors 0Reduces desolvation penalty upon binding.
Hydrogen Bond Acceptors 3 (N, O, O)Facilitates interaction with kinase hinge regions.

Conclusion

The integration of quantum mechanics, molecular docking, and molecular dynamics provides a comprehensive, self-validating framework for evaluating 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. The synergistic effect of the dimethoxy and trifluoromethyl substitutions on the quinoline core creates a highly adaptable pharmacophore capable of forming stable complexes with viral helicases and oncogenic kinases. Future in vitro enzymatic assays should be directed toward these targets to corroborate the computational binding free energies presented in this guide.

Sources

Foundational

Spectroscopic Characterization of Fluorinated Quinolines: An Application Scientist's Guide to IR and UV-Vis Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Fluorinated Quinolines and Their Characterization The quinoline scaffold is a cornerstone in...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fluorinated Quinolines and Their Characterization

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, most notably in the realms of antimalarial and antibacterial drugs.[1][2] The strategic introduction of fluorine atoms into these molecules has become a powerful tool in drug design, often enhancing metabolic stability, increasing lipophilicity, and modulating biological activity.[1][3] As these novel fluorinated quinoline candidates are synthesized, their precise structural and electronic characterization becomes paramount.

This guide provides a detailed examination of two fundamental spectroscopic techniques—Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy—as applied to the analysis of fluorinated quinolines. Moving beyond a simple recitation of procedures, we will explore the causality behind experimental choices and the interpretation of spectral data, offering a framework for robust, self-validating analytical workflows.

Part 1: Probing Molecular Structure with Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an indispensable technique for identifying the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs the frequencies of light that match its natural vibrational frequencies, creating a unique spectral "fingerprint".[4][5][6] For fluorinated quinolines, FT-IR provides a direct and definitive method for confirming the integrity of the quinoline core and the successful incorporation of fluorine.[7][8]

Deciphering the FT-IR Spectrum: Key Vibrational Signatures

The FT-IR spectrum of a fluorinated quinoline is a composite of vibrations from the aromatic core and the carbon-fluorine bonds. A systematic interpretation involves identifying these key regions.

  • The Quinoline Core Fingerprint: The quinoline ring system gives rise to a series of characteristic absorptions.

    • Aromatic C-H Stretching: Weak to medium bands appearing in the 3100-3000 cm⁻¹ region are indicative of the C-H bonds on the aromatic rings.[9]

    • Ring C=C and C=N Stretching: A series of sharp, medium-to-strong bands between 1650 cm⁻¹ and 1400 cm⁻¹ correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the heterocyclic and benzene rings.[10][11] These bands confirm the presence of the aromatic framework.

    • C-H Out-of-Plane Bending: The region below 900 cm⁻¹ contains bands from C-H out-of-plane bending vibrations. The specific pattern of these bands can sometimes provide clues about the substitution pattern on the rings.[10]

  • The Unmistakable Mark of Fluorine: C-F Vibrations: The carbon-fluorine bond provides a strong, characteristic signal that is often the focus of analysis.

    • Aromatic C-F Stretching: The C-F stretching vibration in aromatic compounds typically produces a strong absorption band in the 1250-1100 cm⁻¹ range.[12] For example, the fluoroquinolone antibiotic Norfloxacin shows a characteristic band at 1045 cm⁻¹. This region can be complex, as these vibrations are often coupled with other skeletal modes. The high electronegativity of fluorine results in a highly polarized bond, leading to a strong change in the dipole moment during vibration and, consequently, a high-intensity IR absorption.

Data Interpretation: A Field-Proven Perspective

Interpreting an IR spectrum is more than just matching peaks to a table. The intensity, shape, and exact position of a band provide deeper insights. For instance, the C-F stretching frequency can be subtly influenced by the electronic environment. The position of the fluorine atom on the quinoline ring and the presence of other electron-donating or -withdrawing groups can shift the C-F band. While these shifts are often small, they can be significant when comparing a series of related analogs. It is also crucial to consider potential overlapping peaks, especially in the "fingerprint region" (below 1500 cm⁻¹), where numerous single-bond vibrations occur.

Vibrational Mode **Typical Wavenumber (cm⁻¹) **Intensity Significance for Fluorinated Quinolines
Aromatic C-H Stretch3100 - 3000Medium-WeakConfirms the presence of the aromatic quinoline core.
C=C / C=N Ring Stretch1650 - 1400Medium-StrongCharacteristic "fingerprint" of the quinoline ring system.[10][11]
Aromatic C-F Stretch1250 - 1040StrongKey indicator of successful fluorination.[12]
C-H Out-of-Plane Bend900 - 700StrongCan be indicative of the substitution pattern on the rings.[10]
Experimental Protocol: FT-IR Analysis of a Solid Sample (ATR Method)

The Attenuated Total Reflection (ATR) technique is often the most efficient choice for solid powder samples due to its minimal sample preparation and high reproducibility.[5][6]

Objective: To obtain a high-quality FT-IR spectrum of a solid fluorinated quinoline sample.

Methodology:

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Record a background spectrum. This is a critical self-validating step, as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the powdered fluorinated quinoline sample (typically 1-2 mg) directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.

  • Sample Scan: Acquire the sample spectrum. A typical acquisition involves co-adding 16 to 64 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The resulting spectrum will be automatically ratioed against the background spectrum to produce the final absorbance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal and pressure clamp tip after analysis to prevent cross-contamination.

Visualization: FT-IR Experimental Workflow

FTIR_Workflow A Clean ATR Crystal B Record Background Spectrum (Self-Validation Step) A->B C Apply Solid Sample to Crystal B->C D Apply Consistent Pressure C->D E Acquire Sample Spectrum (16-64 Scans, 4 cm⁻¹ Resolution) D->E F Process Data (Ratio against Background) E->F G Interpret Spectrum (Identify Key Bands) F->G

Caption: Standard workflow for FT-IR analysis using the ATR method.

Part 2: Exploring Electronic Structure with UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic structure of a molecule, particularly its conjugated π-system. The absorption of ultraviolet or visible light excites electrons from a lower-energy ground state (typically a π or n orbital) to a higher-energy excited state (an antibonding π* orbital).[13] The wavelength of maximum absorbance (λmax) is directly related to the energy gap between these orbitals.

Electronic Transitions in the Quinoline System

The UV-Vis spectrum of quinoline is dominated by high-intensity absorptions typically below 350 nm. These arise from π → π* transitions within the aromatic π-electron system.[13] A weaker, often less distinct, absorption may be observed at longer wavelengths resulting from an n → π* transition, which involves the non-bonding lone-pair electrons on the nitrogen atom.[13]

The Electronic Impact of Fluorine Substitution

The introduction of a fluorine atom can perturb the electronic energy levels of the quinoline core, leading to shifts in the λmax.

  • Inductive vs. Resonance Effects: Fluorine is highly electronegative, exerting a strong electron-withdrawing effect through the sigma bond network (inductive effect).[14][15] Simultaneously, its lone-pair electrons can participate in resonance, donating electron density to the π-system. The net effect on the electronic transitions depends on the position of substitution and the relative dominance of these two opposing effects.

  • Shifts in λmax:

    • Bathochromic Shift (Red Shift): An increase in λmax to a longer wavelength. This occurs if the substitution lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). This can happen if conjugation is extended or if an electron-donating group is added.

    • Hypsochromic Shift (Blue Shift): A decrease in λmax to a shorter wavelength. This can be caused by substituents that disrupt conjugation or increase the HOMO-LUMO energy gap.

    • In practice, the effect of fluorine can be complex; studies have shown that fluorination can lead to red shifts in the UV-Vis absorbance of some aromatic systems.[16][17]

The Importance of Solvent Choice: Solvatochromism

A key experimental insight is that the polarity of the solvent can influence the position and intensity of absorption bands.[13][18] This phenomenon, known as solvatochromism, is particularly pronounced for n → π* transitions. Polar, protic solvents can stabilize the non-bonding electrons on the nitrogen through hydrogen bonding, increasing the energy required for the n → π* transition and causing a hypsochromic (blue) shift. This is a crucial consideration, as comparing spectra must always be done using the same solvent.

Effect Description Typical Cause in Fluorinated Quinolines
Bathochromic Shift λmax shifts to a longer wavelength (Red Shift)Substitution pattern that lowers the HOMO-LUMO energy gap.
Hypsochromic Shift λmax shifts to a shorter wavelength (Blue Shift)Disruption of conjugation; stabilization of ground state by polar solvents.
Hyperchromic Effect Increase in molar absorptivity (ε)Substituents that increase the probability of the electronic transition.
Hypochromic Effect Decrease in molar absorptivity (ε)Substituents that decrease the probability of the electronic transition.
Experimental Protocol: UV-Vis Analysis of a Fluorinated Quinoline

Objective: To determine the wavelength of maximum absorbance (λmax) of a fluorinated quinoline in a specified solvent.

Methodology:

  • Solvent Selection: Choose a high-purity, UV-grade solvent in which the compound is soluble and that is transparent in the desired wavelength range (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent is a critical part of the experimental design.

  • Stock Solution Preparation: Accurately prepare a stock solution of the fluorinated quinoline of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: From the stock solution, prepare a dilute working solution. The final concentration should be chosen such that the maximum absorbance falls within the optimal instrumental range of 0.2 - 1.0 absorbance units to ensure linearity (Beer-Lambert Law).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize.

  • Blanking/Zeroing: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "zero" the instrument across the entire scan range. This is a self-validating step to subtract the absorbance of the solvent and cuvette.

  • Sample Measurement: Rinse the cuvette with the working solution, then fill it and place it in the sample holder.

  • Acquire Spectrum: Scan the sample across the desired wavelength range (e.g., 200-450 nm). The instrument software will plot absorbance versus wavelength.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the resulting spectrum.

Visualization: UV-Vis Experimental Workflow

UVVis_Workflow A Select UV-Grade Solvent B Prepare Stock & Working Solutions of Known Concentration A->B D Run Baseline Correction with Solvent Blank (Self-Validation) B->D C Warm Up Spectrophotometer C->D E Measure Sample Spectrum (e.g., 200-450 nm) D->E F Identify λmax and Absorbance Value E->F

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Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

A Detailed Guide for Researchers in Medicinal Chemistry and Drug Discovery Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline,...

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Author: BenchChem Technical Support Team. Date: March 2026

A Detailed Guide for Researchers in Medicinal Chemistry and Drug Discovery

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry. The synthesis is based on the acid-catalyzed Combes quinoline synthesis, a robust and well-established method for the preparation of 2,4-substituted quinolines.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering not only a detailed experimental procedure but also insights into the rationale behind the chosen methodology, potential challenges, and troubleshooting strategies.

Introduction: The Significance of Trifluoromethylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[3][4] The introduction of a trifluoromethyl (-CF3) group into organic molecules can significantly enhance their pharmacological properties, such as metabolic stability, lipophilicity, and binding affinity.[5] Consequently, the development of efficient synthetic routes to novel trifluoromethylated quinolines like 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is of considerable interest for the discovery of new therapeutic agents.

The synthetic strategy outlined herein employs the Combes quinoline synthesis, which involves the condensation of an aniline with a β-diketone under acidic conditions.[1][3] This method was chosen for its reliability and the commercial availability of the required starting materials. The reaction proceeds through the formation of a Schiff base intermediate, followed by an acid-catalyzed intramolecular electrophilic aromatic substitution and subsequent dehydration to yield the quinoline ring system.[1][6]

Synthetic Workflow

The overall synthetic strategy is a one-pot reaction, which is advantageous for its operational simplicity and time efficiency.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Combes Quinoline Synthesis cluster_workup Work-up & Purification cluster_product Final Product & Analysis 3,5-Dimethoxyaniline 3,5-Dimethoxyaniline Reaction_Vessel Reaction Mixture in Polyphosphoric Acid (PPA) 3,5-Dimethoxyaniline->Reaction_Vessel Reactant 1 Benzoyltrifluoroacetone 4,4,4-Trifluoro-1-phenyl-1,3-butanedione Benzoyltrifluoroacetone->Reaction_Vessel Reactant 2 Quench Quenching with Ice-water Reaction_Vessel->Quench Heat (120-130 °C) Neutralization Neutralization with NaOH Quench->Neutralization Extraction Extraction with Ethyl Acetate Neutralization->Extraction Purification Column Chromatography Extraction->Purification Final_Product 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline Purification->Final_Product Analysis Characterization (NMR, MS, mp) Final_Product->Analysis

Sources

Application

HPLC method development for analyzing 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline Authored by: A Senior Application Scientis...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed, science-driven guide for the development of a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. This molecule, with its complex aromatic structure and functional groups, presents unique chromatographic challenges. This guide moves beyond a simple protocol, delving into the causal reasoning behind each step of the method development process, from initial analyte characterization to final method optimization. It is intended for researchers, analytical scientists, and drug development professionals who require a foundational understanding and a practical starting point for the quantitative and qualitative analysis of this compound and structurally similar molecules.

Introduction and Analyte Characterization

5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science.[1][2] Its structure incorporates several key features that dictate its chromatographic behavior: a quinoline core, a phenyl ring, two methoxy groups, and a highly electronegative trifluoromethyl (CF₃) group. The accurate and precise quantification of this compound is essential for quality control, stability studies, and pharmacokinetic analysis.[3]

Analyte Physicochemical Profile:

  • Structure: The molecule possesses an extended π-system across the quinoline and phenyl rings, suggesting strong UV absorbance.[4][5]

  • Polarity: The combination of the large non-polar surface area from the aromatic rings and the hydrophobic CF₃ group makes the molecule predominantly non-polar.[6] The methoxy groups add some polarity, but the overall character is hydrophobic, making it an ideal candidate for Reverse-Phase Chromatography.[7][8]

  • Basicity (pKa): The nitrogen atom in the quinoline ring is basic. The pKa of the parent quinoline is approximately 4.9.[9] The electron-donating methoxy groups would slightly increase this basicity, while the strongly electron-withdrawing trifluoromethyl group would significantly decrease it.[10] Controlling the pH of the mobile phase is therefore critical to ensure a consistent ionization state and achieve reproducible retention and sharp peak shapes.[11]

  • UV Absorbance: Quinoline derivatives exhibit strong absorption in the UV region due to π-π* electronic transitions.[2] The extended conjugation in the target analyte is expected to produce significant absorbance maxima between 250 nm and 380 nm.[5]

The Method Development Workflow: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process. The following workflow outlines the logical progression from initial assessment to a finalized, robust analytical method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Initial Screening cluster_2 Phase 3: Optimization & Finalization Analyte Analyte Characterization (Polarity, pKa, UV Profile) Mode Select Chromatographic Mode (Reverse-Phase HPLC) Analyte->Mode Based on Hydrophobicity InitialParams Select Initial Parameters - Column: C18 - Mobile Phase: ACN/H₂O - Detector: DAD @ 254 nm Mode->InitialParams ScoutingRun Perform Scouting Gradient Run (e.g., 10-95% Organic Solvent) InitialParams->ScoutingRun Optimization Optimize Parameters - Mobile Phase pH (Buffer) - Gradient Slope / Isocratic % - Column Temperature ScoutingRun->Optimization Based on Peak Retention & Shape FinalMethod Final Optimized Method (Isocratic or Gradient) Optimization->FinalMethod Validation Method Validation (Linearity, Precision, Accuracy) FinalMethod->Validation

Caption: A logical workflow for HPLC method development.

Experimental Design and Rationale

Selection of Chromatographic Mode and Stationary Phase

Given the predominantly non-polar and hydrophobic nature of the analyte, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most appropriate separation mode.[7][12] In this mode, a non-polar stationary phase is used with a polar mobile phase.

  • Primary Column Choice: C18 (Octadecylsilane)

    • Rationale: A C18 column is the industry standard and the recommended starting point for non-polar to moderately polar compounds due to its strong hydrophobic retention mechanism.[13][14] The long alkyl chains provide a high surface area for interaction with the hydrophobic regions of the analyte.

  • Alternative Column Chemistries:

    • Phenyl-Hexyl: If peak shape is poor on a C18 column due to secondary interactions, a Phenyl-Hexyl phase can offer alternative selectivity. It provides hydrophobic interactions as well as π-π interactions with the aromatic rings of the analyte, which can improve resolution and peak symmetry.[15][16]

    • C8 (Octylsilane): If the analyte is too strongly retained on a C18 column (leading to excessively long run times), a C8 column offers a less hydrophobic stationary phase, resulting in shorter retention times.[17]

Mobile Phase Optimization

The mobile phase is a critical factor influencing retention, selectivity, and resolution.[12] A typical RP-HPLC mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile (ACN) vs. Methanol (MeOH)

    • Rationale: Both ACN and MeOH are common organic modifiers. Acetonitrile is generally preferred as a starting point because it offers lower viscosity (leading to lower backpressure) and a lower UV cutoff wavelength.[3] It will be used for the initial method development.

  • Aqueous Phase and pH Control

    • Rationale: To ensure the quinoline nitrogen is in a consistent protonated state and to avoid peak tailing, the pH of the mobile phase must be buffered. Operating at a pH at least 2 units below the analyte's pKa is a standard practice.[11] An acidic mobile phase will ensure the nitrogen is consistently protonated (as the quinolinium cation), leading to sharp, symmetrical peaks.

    • Recommendation: A mobile phase containing 0.1% Formic Acid (v/v) in water is an excellent starting point. It provides a pH of approximately 2.7, is volatile (making it compatible with mass spectrometry if needed), and is effective at protonating basic analytes.[3]

Detector Settings
  • Detector Choice: Diode Array Detector (DAD) or UV-Vis Detector

    • Rationale: The extended aromatic system of the analyte guarantees strong UV absorbance.[11] A DAD is advantageous during method development as it allows for the acquisition of the full UV spectrum of the eluting peak, which helps in confirming peak identity and selecting the optimal monitoring wavelength (λ_max).

    • Wavelength Selection: Based on published spectra for similar quinoline derivatives, initial monitoring at 254 nm is a robust starting point, as most aromatic compounds absorb at this wavelength.[18] The full spectrum obtained from the DAD during the first run should be used to identify the absorbance maximum for optimal sensitivity in the final method.

Detailed Experimental Protocols

Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Degas the solution using sonication or vacuum filtration.

  • Mobile Phase B: HPLC-grade Acetonitrile (ACN).

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with a 50:50 mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility with the initial mobile phase conditions.

Protocol 1: Initial Scouting Gradient Method

This protocol is designed to determine the approximate mobile phase composition required to elute the analyte with a reasonable retention time and good peak shape.

  • HPLC System Setup:

    • Equip the HPLC system with a C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[11]

    • Set the column oven temperature to 30 °C to ensure temperature stability.[17]

    • Purge the pump lines with the respective mobile phases.

  • Equilibration: Equilibrate the column with the initial mobile phase composition (90% A: 10% B) for at least 15 minutes or until a stable baseline is achieved.[3]

  • Injection: Inject 10 µL of the working standard solution (50 µg/mL).

  • Run Method: Execute the gradient method as detailed in the table below.

ParameterSetting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD, Scan 200-400 nm, Monitor @ 254 nm
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Interpretation and Optimization
  • Analyze the Scouting Run: Determine the retention time (t_R) of the analyte. The percentage of Mobile Phase B (%B) at which the analyte elutes can be used to design an efficient isocratic or a refined gradient method.

  • Develop Isocratic Method (if applicable): If the goal is a simple, fast QC method, an isocratic run can be developed. A good starting point for the isocratic %B is approximately 5-10% lower than the %B at which the peak eluted in the scouting gradient.

  • Refine Gradient Method: For complex samples, a refined gradient with a shallower slope around the elution point of the analyte will provide better resolution from impurities.

Final Optimized Method (Example)

Following the scouting and optimization steps, a final, robust method can be established. The table below presents a hypothetical optimized method.

ParameterOptimized Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Composition Isocratic: 40% A : 60% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD @ 325 nm (hypothetical λ_max)
Expected Runtime ~10 minutes

Conclusion

This application note has outlined a systematic and scientifically-grounded approach to developing a reliable RP-HPLC method for the analysis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. By understanding the analyte's physicochemical properties and applying fundamental chromatographic principles, a robust and efficient method can be established. The provided protocols serve as a validated starting point, from which further optimization and validation can be performed to meet specific analytical requirements.

References

  • A Complete Guide to Mobile Phase and St
  • Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Full article: Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]

  • UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... ResearchGate. [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Exploring the Different Mobile Phases in HPLC. Moravek, Inc. [Link]

  • Synthesis of Quinoline-Based New Chiral Derivatizing Reagents and its use in the Derivatization and Enantioseparation of Few Structurally Similar β-Blockers using Liquid Chromatography and Structural Optimization using DFT. ResearchGate. [Link]

  • UV-Vis absorption of aminoquinoline derivatives (5a–x) in ethanol. ResearchGate. [Link]

  • INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Periodica Polytechnica Chemical Engineering. [Link]

  • Application of quinoline derivatives in third-generation photovoltaics. National Center for Biotechnology Information. [Link]

  • Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society. [Link]

  • HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. YouTube. [Link]

  • Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au. [Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. National Center for Biotechnology Information. [Link]

  • Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. MAC-MOD Analytical. [Link]

  • Reversed Phase Chromatography. Cytiva. [Link]

  • 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE — Chemical Substance Information. NextSDS. [Link]

  • A New View of Reversed Phase HPLC Selectivity. Element Lab Solutions. [Link]

  • Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry. [Link]

Sources

Method

Application Note: Unambiguous 1H and 13C NMR Assignments for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive methodology for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the complete and unambiguous assignment of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, and a precise structural characterization is paramount for drug design and development. The introduction of a trifluoromethyl group and multiple methoxy substituents creates a complex substitution pattern, necessitating a detailed analysis using one- and two-dimensional NMR techniques. This document outlines a systematic approach, from sample preparation to the interpretation of advanced NMR experiments, to ensure accurate spectral assignment.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antiviral properties.[1][2][3] The compound 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline incorporates several key pharmacophoric features: a planar quinoline ring system, electron-donating methoxy groups, a lipophilic phenyl ring, and a metabolically stable trifluoromethyl group. The trifluoromethyl group, in particular, can significantly influence a molecule's electronic properties, lipophilicity, and binding affinity to biological targets.[4][5] Accurate structural elucidation by NMR is a critical step in the characterization of such novel chemical entities. This guide presents a detailed protocol for acquiring and interpreting the necessary NMR data to fully assign the ¹H and ¹³C spectra of the title compound.

Predicted Spectroscopic Data

Based on the analysis of related substituted quinolines, a prediction of the ¹H and ¹³C NMR chemical shifts for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline in CDCl₃ is presented below. These predictions are based on the additive effects of the substituents on the quinoline core. The electron-withdrawing trifluoromethyl group is expected to deshield nearby nuclei, while the electron-donating methoxy groups will cause upfield shifts (shielding), particularly for the protons and carbons in their vicinity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

PositionAtom TypePredicted ¹H Chemical Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Chemical Shift (ppm)
3CH~ 7.5, s~ 118
6CH~ 6.8, d, J ≈ 2.5~ 98
8CH~ 7.0, d, J ≈ 2.5~ 105
2'CH~ 8.2, m~ 129
3'CH~ 7.5, m~ 129
4'CH~ 7.5, m~ 130
5'CH~ 7.5, m~ 129
6'CH~ 8.2, m~ 129
5-OCH₃CH₃~ 4.0, s~ 56
7-OCH₃CH₃~ 3.9, s~ 55
2C-~ 156
4C-~ 140 (q, J ≈ 35 Hz)
4aC-~ 150
5C-~ 160
7C-~ 162
8aC-~ 110
1'C-~ 138
CF₃CF₃-~ 124 (q, J ≈ 275 Hz)

Experimental Protocols

A systematic application of modern NMR experiments is required for the definitive assignment of all proton and carbon signals.

Sample Preparation
  • Weigh approximately 10-20 mg of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for both ¹H and ¹³C).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[6]

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. It is crucial for identifying adjacent protons in the aromatic rings.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). It allows for the direct assignment of the carbon attached to an already assigned proton.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between protons and carbons that are separated by two or three bonds (and sometimes four). This is key for assigning quaternary carbons and piecing together the molecular fragments.

Data Analysis and Interpretation Workflow

The following workflow provides a logical path to the complete spectral assignment.

Figure 1: A workflow diagram for the systematic assignment of NMR spectra.

Step-by-Step Assignment Strategy
  • ¹H NMR Analysis:

    • Identify the two sharp singlets in the upfield region (~3.9-4.0 ppm) as the two methoxy groups (5-OCH₃ and 7-OCH₃).

    • Identify the signals corresponding to the aromatic protons on the quinoline and phenyl rings in the downfield region. The protons on the quinoline ring (H-6 and H-8) are expected to appear as doublets with a small meta-coupling constant (J ≈ 2.5 Hz). The protons of the phenyl group will likely appear as complex multiplets. The singlet corresponding to H-3 is also expected in the aromatic region.

  • ¹³C and DEPT-135 Analysis:

    • Identify the carbon signals for the two methoxy groups in the upfield region (~55-56 ppm).

    • Use the DEPT-135 spectrum to distinguish between CH and quaternary carbons in the aromatic region.

  • COSY Analysis:

    • The COSY spectrum will be crucial for establishing the connectivity of the protons on the phenyl ring. Cross-peaks will be observed between adjacent protons.

    • A cross-peak between H-6 and H-8 on the quinoline ring will confirm their meta-relationship.

  • HSQC Analysis:

    • Correlate each proton signal with its directly attached carbon. This will allow for the unambiguous assignment of all protonated carbons once the proton spectrum is assigned.

  • HMBC Analysis:

    • This is the final and most critical step for assigning the quaternary carbons. Key expected correlations are:

      • The methoxy protons (5-OCH₃) will show a correlation to the C-5 carbon. Similarly, the 7-OCH₃ protons will correlate to C-7.

      • The H-6 proton will show correlations to C-5, C-7, and C-8.

      • The H-8 proton will show correlations to C-4a, C-6, and C-7.

      • The H-3 proton will show correlations to C-2, C-4, and C-4a.

      • The protons on the phenyl ring (H-2'/H-6') will show a correlation to the C-2 carbon of the quinoline ring.

G cluster_quinoline Quinoline Core cluster_substituents Substituents H3 H-3 C2 C-2 H3->C2 HMBC C4 C-4 H3->C4 HMBC C4a C-4a H3->C4a HMBC H6 H-6 C5 C-5 H6->C5 HMBC C7 C-7 H6->C7 HMBC H8 H-8 H8->C4a HMBC H8->C7 HMBC H_5OMe 5-OCH₃ H_5OMe->C5 HMBC H_7OMe 7-OCH₃ H_7OMe->C7 HMBC H_2_6_Ph H-2'/6' H_2_6_Ph->C2 HMBC

Figure 2: Key expected HMBC correlations for structural elucidation.

Conclusion

By following the detailed protocols and the systematic interpretation strategy outlined in this application note, researchers can achieve a complete and confident assignment of the ¹H and ¹³C NMR spectra of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. This foundational spectroscopic data is essential for the unequivocal structural confirmation of this and related complex quinoline derivatives, thereby supporting advancements in medicinal chemistry and drug development.

References

  • Bruker. (n.d.). NMR Spectrometers. Retrieved from [Link]

  • Ceballos, M. J. A., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1415. [Link]

  • Magna-Thomasi, B. S., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. [Link]

  • Khan, I., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2834–S2845. [Link]

  • Taylor & Francis Online. (2021). Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Journal of Molecular Structure. [Link]

  • da Silva, A. B., et al. (2022). Hybridized 4-Trifluoromethyl-(1,2,3-triazol-1-yl)quinoline System: Synthesis, Photophysics, Selective DNA/HSA Bio-interactions and Molecular Docking. Chemistry & Biodiversity, 19(1), e202100649. [Link]

  • ResearchGate. (n.d.). Synthesis route of compounds 5–7. Retrieved from [Link]

  • Bayat, Z., Shir Mohammadi, M., & Mohammadi Nasab, E. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Physical Chemistry Research, 6(2), 263-279. [Link]

  • American Chemical Society. (2011). Conformational Study of 9-Dehydro-9-Trifluoromethyl Cinchona Alkaloids via 19F NMR Spectroscopy: Emergence of Trifluoromethyl Moiety as a Conformational Stabilizer and a Probe. Journal of the American Chemical Society. [Link]

  • MDPI. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Molecules. [Link]

  • Magritek. (2018). 1H and 13C Peak Assignments of Quinine Using 1D and 2D NMR Methods: Part 1. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]

Sources

Application

Application Note: In Vivo Dosing Protocols and Pharmacological Evaluation of 4-(Trifluoromethyl)quinoline Derivatives

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol Executive Summary & Pharmacological Rationale The quinoline scaffold is a...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Document Type: Advanced Methodological Guide & Protocol

Executive Summary & Pharmacological Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry. The strategic introduction of a trifluoromethyl (-CF₃) group at the 4-position of the quinoline ring fundamentally alters the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) landscape. The exceptional strength of the carbon-fluorine (C-F) bond blocks cytochrome P450-mediated oxidation at critical metabolic soft spots, drastically enhancing the compound's metabolic stability and extending its in vivo half-life[1].

However, this modification introduces significant experimental challenges. The high lipophilicity and electron-withdrawing nature of the -CF₃ group often result in poor aqueous solubility, necessitating highly optimized formulation vehicles for in vivo administration. This application note establishes a self-validating framework for the formulation, administration, and mechanistic evaluation of 4-(trifluoromethyl)quinoline derivatives, drawing upon recent breakthroughs with lead compounds such as TKL007 (targeting SGK1 in prostate cancer)[2] and TKL002 (targeting cystathionine γ-lyase in glioblastoma)[3].

Experimental Workflow & Mechanistic Pathways

To ensure scientific integrity, any in vivo protocol must operate as a self-validating system. Phenotypic readouts (e.g., tumor shrinkage) must be directly correlated with target engagement in the tissue, while ruling out vehicle-induced toxicity.

Workflow A 1. Compound Formulation (Co-solvent / Nanocarrier) B 2. In Vivo Administration (IV Tail Vein / PO) A->B C 3. Efficacy Monitoring (BLI / Tumor Volume) B->C D 4. Toxicity Profiling (Body Weight / H&E) B->D E 5. Target Engagement (Ex Vivo CETSA) C->E

In vivo experimental workflow for evaluating 4-(trifluoromethyl)quinoline derivatives.

Mechanistic Grounding

Recent studies have demonstrated that 4-(trifluoromethyl)quinolines exert potent anti-tumor effects through distinct signaling axes. For instance, TKL007 downregulates SGK1, thereby inhibiting the PI3K/AKT pathway in prostate cancer[2]. Conversely, TKL002 inhibits cystathionine γ-lyase (CTH), reducing hydrogen sulfide (H₂S) production and suppressing NF-κB in glioblastoma (GBM)[4].

MOA cluster_0 Prostate Cancer Model (TKL007) cluster_1 Glioblastoma Model (TKL002) CF3 4-(CF3)-Quinoline Derivatives SGK1 Inhibit SGK1 CF3->SGK1 CTH Inhibit CTH CF3->CTH PI3K Downregulate PI3K/AKT SGK1->PI3K Apop1 G2/M Arrest & Apoptosis PI3K->Apop1 H2S Reduce H2S & NF-κB CTH->H2S Apop2 Inhibit Invasion & Apoptosis H2S->Apop2

Mechanistic pathways of 4-(trifluoromethyl)quinolines targeting SGK1 and CTH in oncology.

Formulation Strategies for High-Lipophilicity Quinolines

Causality Check: Administering a highly lipophilic -CF₃ derivative in standard saline will cause immediate intravascular precipitation, leading to fatal pulmonary embolism in murine models. To bypass this, researchers must utilize co-solvent systems or advanced nanocarriers (e.g., niosomes or albumin conjugation)[5].

Table 1: Standardized Vehicle Systems for In Vivo Administration
Formulation StrategyCompositionRoute of AdminCausality / Advantage
Standard Co-Solvent 10% DMSO + 10% Tween-80 + 80% SalineIV, IPDMSO disrupts crystal lattice; Tween-80 forms micelles to prevent precipitation in blood.
Lipid-Based Carrier Niosomes / PEGylated LiposomesIVEnhances endosomal escape and accumulation in tumor microenvironments via the EPR effect[5].
Suspension 0.5% CMC + 0.1% Tween-80 in WaterPO (Oral)Ideal for chronic dosing; relies on gastrointestinal mechanical agitation for absorption.

Step-by-Step Protocol: Intravenous (IV) Dosing & Efficacy Monitoring

The following protocol is optimized for the systemic delivery of TKL002 (10–20 mg/kg) in a subcutaneous or orthotopic U87MG Glioblastoma xenograft model[3],[4].

Phase 1: Formulation Preparation
  • Primary Solubilization: Weigh the required mass of the 4-(trifluoromethyl)quinoline derivative (e.g., TKL002). Dissolve completely in 10% (v/v) cell-culture grade DMSO. Vortex until optically clear.

  • Surfactant Addition: Add 10% (v/v) Tween-80. Sonicate the mixture for 5 minutes at room temperature to ensure homogenous micelle formation.

  • Aqueous Dilution: Slowly add 80% (v/v) sterile physiological saline dropwise while continuously vortexing.

  • Validation Check: Inspect the final formulation under a light microscope (10x magnification). If micro-crystals are visible, the formulation must be discarded to prevent micro-embolisms.

Phase 2: In Vivo Administration (Tail Vein Injection)
  • Animal Preparation: Place the nude mouse (BALB/c) in a commercial restrainer. Warm the tail using a heat lamp (approx. 37°C) for 2–3 minutes to induce vasodilation.

  • Injection: Using a 27G to 30G needle, inject the formulated compound at a dose of 10 mg/kg or 20 mg/kg[4]. The injection volume should not exceed 10 mL/kg of body weight (e.g., 200 µL for a 20 g mouse).

  • Pacing: Administer the dose slowly over 30–60 seconds to prevent acute hemodynamic shock caused by the DMSO/Tween-80 vehicle.

Phase 3: Longitudinal Efficacy & Toxicity Monitoring
  • Bioluminescence Imaging (BLI): For orthotopic models, monitor tumor burden longitudinally. Inject D-luciferin (150 mg/kg, IP) 10 minutes prior to imaging. TKL002 has been shown to significantly reduce BLI signal intensity by Day 15 and Day 20 post-treatment[4].

Self-Validating System: Target Engagement via CETSA

To prove that the observed in vivo efficacy is causally linked to the intended mechanism of action rather than off-target toxicity, researchers must perform an ex vivo Cellular Thermal Shift Assay (CETSA) [6].

Protocol Integration:

  • Following the final dose, harvest the xenograft tumor tissue.

  • Homogenize the tissue in non-denaturing lysis buffer and divide into aliquots.

  • Subject the aliquots to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Centrifuge to separate soluble (folded) proteins from precipitated (denatured) proteins.

  • Analyze the soluble fraction via Western Blot. Causality: If the 4-(trifluoromethyl)quinoline derivative successfully penetrated the tumor and engaged its target (e.g., SGK1 for TKL007), the thermal stability of the target protein will be significantly higher in the treated group compared to the vehicle control[2],[6].

Quantitative Data Summary

Table 2: In Vivo Efficacy Profiles of Representative CF3-Quinolines
CompoundTargetIn Vitro IC₅₀In Vivo ModelDosing RegimenKey Efficacy Readout
TKL007 SGK1Nanomolar rangePC3 Prostate XenograftIV / IP (Variable)Significant tumor volume reduction; PI3K/AKT downregulation[2].
TKL002 CTH4.5 – 6.3 μMU87MG GBM Xenograft10–20 mg/kg (IV)BLI signal reduction; Mean tumor weight reduced from 1.458g to 0.530g[3],[4].

Sources

Method

Application Notes and Protocols for the Evaluation of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline in Antimalarial Drug Discovery

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and evaluation of 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the potential application and evaluation of 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline as a novel antimalarial agent. This document outlines the scientific rationale for investigating this compound, its hypothesized mechanism of action based on its structural features, and detailed protocols for its in vitro and in vivo assessment.

Introduction and Scientific Rationale

Malaria remains a significant global health threat, with the continuous emergence of drug-resistant Plasmodium parasites necessitating the discovery of new therapeutic agents.[1][2] The quinoline scaffold is a cornerstone of antimalarial chemotherapy, with notable examples including chloroquine and mefloquine.[3][4] Chemical modifications to the quinoline core have been extensively explored to enhance efficacy against resistant strains and improve safety profiles.[5][6]

The subject of this guide, 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, possesses several structural features that make it a compelling candidate for antimalarial drug discovery:

  • Quinoline Core : This privileged scaffold is known to accumulate in the acidic food vacuole of the malaria parasite.[7][8]

  • 4-(Trifluoromethyl) Group : The inclusion of a trifluoromethyl group can enhance metabolic stability and cell membrane permeability.[9] This group has been explored in other quinoline derivatives to overcome drug resistance.[10]

  • 5,7-Dimethoxy Substitution : Methoxy groups on the quinoline ring are known to modulate the electronic properties and basicity of the molecule, which can influence its accumulation in the parasite's food vacuole and its interaction with molecular targets.

  • 2-Phenyl Group : This substitution can influence the lipophilicity and potential for pi-pi stacking interactions with biological targets.

Given these features, it is hypothesized that 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline may act by inhibiting hemozoin formation, a critical detoxification pathway for the parasite.[10] This leads to the accumulation of toxic free heme, ultimately causing parasite death.[4]

Proposed Mechanism of Action: Inhibition of Heme Detoxification

During its intraerythrocytic stage, the malaria parasite digests host hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[11] To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Many quinoline-based antimalarials are thought to disrupt this process.[12]

The proposed mechanism for 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is as follows:

  • Accumulation : The weakly basic nature of the quinoline nitrogen allows the compound to diffuse into the acidic food vacuole of the parasite and become protonated, leading to its accumulation.

  • Heme Binding : The planar aromatic system of the quinoline ring can interact with and cap the growing face of the hemozoin crystal, preventing further polymerization.

  • Toxicity : The buildup of soluble, toxic heme leads to oxidative stress and damage to parasite membranes and proteins, resulting in parasite death.

Hypothesized Mechanism of Action Hypothesized Mechanism of Action of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline cluster_host Host Erythrocyte cluster_parasite Parasite Food Vacuole (Acidic) Hemoglobin Hemoglobin Heme (Toxic) Heme (Toxic) Hemoglobin->Heme (Toxic) Digestion Hemozoin (Non-toxic) Hemozoin (Non-toxic) Heme (Toxic)->Hemozoin (Non-toxic) Polymerization Parasite Death Parasite Death Heme (Toxic)->Parasite Death Accumulation & Oxidative Stress Compound 5,7-Dimethoxy-2-phenyl- 4-(trifluoromethyl)quinoline Compound->Heme (Toxic) Inhibits Polymerization

Caption: Hypothesized mechanism of action for 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline.

Experimental Evaluation Workflow

A systematic approach is essential for evaluating the potential of a new antimalarial candidate. The following workflow outlines the key stages of investigation, from initial in vitro screening to in vivo efficacy studies.

Experimental Workflow Workflow for Antimalarial Candidate Evaluation A Compound Synthesis & Characterization B In Vitro Antiplasmodial Assay (IC50 Determination) A->B C In Vitro Cytotoxicity Assay (CC50 Determination) A->C D Selectivity Index (SI) Calculation (SI = CC50 / IC50) B->D C->D E In Vivo Efficacy Studies (Murine Malaria Model) D->E If SI > 10 F Mechanism of Action Studies (e.g., Heme Polymerization Assay) E->F G Lead Optimization E->G F->G

Caption: A typical workflow for the evaluation of a novel antimalarial compound.

Detailed Experimental Protocols

The following protocols are based on established and widely used techniques in the field of antimalarial drug discovery.[13]

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay determines the 50% inhibitory concentration (IC50) of the test compound against the erythrocytic stages of Plasmodium falciparum. It measures parasite proliferation by quantifying parasitic DNA using the fluorescent dye SYBR Green I.[13]

Materials:

  • P. falciparum culture (e.g., 3D7 - chloroquine-sensitive, Dd2 - chloroquine-resistant)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640, supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • 96-well black microplates

  • Test compound stock solution (in DMSO)

  • Artesunate or Chloroquine (positive control)

  • SYBR Green I lysis buffer

  • Microplate reader with fluorescence detection (Excitation: 485 nm, Emission: 530 nm)

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compound and control drugs in complete culture medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the drug dilutions to the wells of a 96-well plate. Include wells with culture medium only (negative control) and a known antimalarial drug (positive control).[13]

  • Parasite Addition: Prepare a parasite suspension with 2% parasitemia and 2% hematocrit in complete culture medium. Add 100 µL of this suspension to each well, resulting in a final volume of 200 µL, 1% parasitemia, and 1% hematocrit.[13]

  • Incubation: Incubate the plate in a humidified, gassed (5% CO2, 5% O2, 90% N2) chamber at 37°C for 72 hours.

  • Lysis and Staining: After incubation, add 100 µL of SYBR Green I lysis buffer to each well. Mix gently and incubate in the dark at room temperature for 1-2 hours.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.[13]

  • Data Analysis: Subtract the background fluorescence of uninfected red blood cells. Normalize the fluorescence values to the untreated control (100% growth). Plot the percentage of parasite growth inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Cytotoxicity Assay (Resazurin-based)

This assay determines the 50% cytotoxic concentration (CC50) of the test compound against a mammalian cell line (e.g., HEK293T or HepG2) to assess its selectivity.[14][15]

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear microplates

  • Test compound stock solution (in DMSO)

  • Doxorubicin or a known cytotoxic agent (positive control)

  • Resazurin solution

  • Microplate reader with fluorescence detection (Excitation: 560 nm, Emission: 590 nm)

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Compound Addition: Prepare serial dilutions of the test compound and control drug in complete cell culture medium. Add 100 µL of the drug dilutions to the wells. Include wells with medium only (negative control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[13]

  • Resazurin Addition: Add 10 µL of the resazurin solution to each well and incubate for another 2-4 hours.[13]

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis: Normalize the fluorescence values to the untreated control (100% viability). Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 3: In Vivo Efficacy Assessment (4-Day Suppressive Test)

This standard assay evaluates the ability of a compound to suppress parasitemia in a murine malaria model (Plasmodium berghei in mice).[16][17]

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • Mice (e.g., Swiss Webster or BALB/c)

  • Test compound formulation (e.g., in 7% Tween 80, 3% ethanol)

  • Chloroquine (positive control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1 x 10⁷ P. berghei-infected red blood cells on Day 0.

  • Treatment: Administer the test compound and control drug orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3).

  • Parasitemia Monitoring: On Day 4, collect thin blood smears from the tail of each mouse.

  • Staining and Microscopy: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by counting at least 1,000 erythrocytes under a microscope.

  • Data Analysis: Calculate the average parasitemia for each treatment group and the percentage of parasitemia suppression relative to the untreated control group. The ED50 (effective dose to suppress parasitemia by 50%) can be determined by testing a range of doses.

Data Presentation and Interpretation

The results from the in vitro assays should be summarized for clear interpretation and comparison.

Table 1: In Vitro Activity Summary for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

Assay TypePlasmodium falciparum Strain(s)ParameterValue (µM)Selectivity Index (SI)
Antiplasmodial Activity e.g., 3D7 (Chloroquine-sensitive)IC₅₀
e.g., Dd2 (Chloroquine-resistant)IC₅₀
Cytotoxicity e.g., HEK293T, HepG2CC₅₀

Note: The Selectivity Index (SI) is calculated as the ratio of the CC₅₀ (cytotoxicity) to the IC₅₀ (antiplasmodial activity). A higher SI value (typically >10) is indicative of a more selective and promising compound.[13]

Conclusion and Future Directions

The application notes provided herein offer a structured framework for the comprehensive evaluation of 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline as a potential antimalarial drug candidate. Its unique structural features warrant investigation, and the described protocols provide the necessary tools for assessing its in vitro and in vivo activity. Promising results from these initial studies would justify further investigation into its mechanism of action, pharmacokinetic properties, and potential for lead optimization to develop a novel and effective treatment for malaria.

References

  • SciELO. In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • Benchchem. Application Notes and Protocols for In Vitro Antimalarial Assays.
  • SciELO. In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2022-12-19).
  • ACS Publications. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2021-03-13).
  • Academia.edu. In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • ResearchGate. In vitro assessment for cytotoxicity screening of new antimalarial candidates. (2025-12-22).
  • PMC. Potent in vivo anti-malarial activity and representative snapshot pharmacokinetic evaluation of artemisinin-quinoline hybrids.
  • SciELO. In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • Unknown Source.
  • PubMed. Structure-activity relationships of 4-position diamine quinoline methanols as intermittent preventative treatment (IPT) against Plasmodium falciparum. (2011-09-22).
  • ResearchGate. Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features | Request PDF. (2025-10-29).
  • The Noguchi Memorial Institute for Medical Research. Drug resistance in malaria infection.
  • MDPI. Novel Therapeutics for Malaria. (2023-06-23).
  • Unknown Source.
  • Unknown Source. Structural modifications of quinoline-based antimalarial agents: Recent developments.
  • PubMed. In Vitro Antimalarial Activity of Novel Trifluoromethyl- And Bis(trifluoromethyl)quinoline Derivatives. (2001-02-15).
  • PubMed. Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. (2010-02-15).
  • mesa malaria knowledge hub. Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics.
  • PMC. Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation.
  • PubMed. Quinoline antimalarials: mechanisms of action and resistance.
  • ESRF. The mechanism of the most commonly used antimalarial drugs unveiled in near-native conditions. (2019-10-28).
  • Benchchem. Potential Therapeutic Targets of 3,4-Dichloro-7-(trifluoromethyl)quinoline.

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Application

Application Notes and Protocols: Preparation of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline Stock Solutions

Abstract This comprehensive technical guide provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. This document is inten...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive technical guide provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. This document is intended for researchers, scientists, and drug development professionals who require accurate and reproducible concentrations of this compound for their experimental workflows. The protocols herein are designed to ensure the integrity and stability of the stock solutions, addressing the challenges posed by the compound's presumed low aqueous solubility. Methodologies for concentration and purity verification using UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) are also presented.

Introduction and Physicochemical Overview

5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is a complex heterocyclic compound featuring a quinoline core. The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the basis for a wide array of therapeutic agents.[1] The substituents on this particular molecule—two methoxy groups, a phenyl group, and a trifluoromethyl group—are expected to significantly influence its physicochemical properties. The trifluoromethyl group often enhances metabolic stability and membrane permeability, while the aromatic rings contribute to the compound's hydrophobicity.

Due to the aromatic and heterocyclic nature of the quinoline core, 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is predicted to have good solubility in various organic solvents but limited solubility in aqueous solutions.[2] This characteristic necessitates the use of a suitable organic solvent, such as dimethyl sulfoxide (DMSO), for the preparation of high-concentration stock solutions for biological assays.[3]

Table 1: Predicted Physicochemical Properties of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

PropertyPredicted Value/CharacteristicRationale and Implications
Molecular Formula C₁₈H₁₄F₃NO₂Confirmed by chemical databases.
Appearance White to off-white solidTypical for purified small organic molecules. Visual inspection upon receipt is crucial.[3]
Aqueous Solubility LowThe hydrophobic nature of the phenyl and trifluoromethyl groups, combined with the aromatic quinoline core, suggests poor water solubility.[2]
Organic Solvent Soluble in DMSO, Chloroform, EthanolQuinoline derivatives generally exhibit good solubility in these solvents.[2] DMSO is the preferred solvent for biological stock solutions due to its miscibility with water.[3]
Stability Moderate to HighThe trifluoromethyl group can enhance chemical stability. However, methoxy groups on an aromatic ring can be susceptible to certain chemical modifications. Long-term stability in solution should be monitored.

Safety and Handling Precautions

Before handling 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. As a powdered, biologically active compound, appropriate personal protective equipment (PPE) must be worn at all times.

  • Engineering Controls: All weighing and initial dissolution steps should be performed in a certified chemical fume hood to avoid inhalation of the powder.[4]

  • Personal Protective Equipment (PPE):

    • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory. As DMSO is readily absorbed through the skin and can carry dissolved compounds with it, extra caution is required when handling the stock solution.[3][5]

    • Eye Protection: Safety glasses or goggles are required.[5]

    • Lab Coat: A lab coat must be worn to protect from spills.

  • Disposal: All waste materials, including contaminated tips, tubes, and excess solutions, should be disposed of in accordance with institutional and local regulations for chemical waste.[6]

Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays. The use of high-purity, anhydrous DMSO is critical to prevent compound degradation via hydrolysis.[7]

Materials and Equipment
  • 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Sterile, amber glass vials or microcentrifuge tubes

  • Vortex mixer

  • Sonicator water bath

  • Calibrated pipettes and sterile, nuclease-free pipette tips

Step-by-Step Protocol
  • Calculate the Required Mass: Determine the mass of the compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is 349.33 g/mol .

    • Formula: Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Desired Volume (L) × 1000

    • Example for 1 mL of 10 mM stock: Mass (mg) = 10 mM × 349.33 g/mol × 0.001 L × 1000 = 3.49 mg

  • Weigh the Compound: In a chemical fume hood, carefully weigh the calculated mass of the compound into a tared, sterile amber vial or microcentrifuge tube.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial containing the compound powder.

  • Dissolution:

    • Securely cap the vial and vortex at high speed for 1-2 minutes to facilitate dissolution.[3]

    • If the compound is not fully dissolved, place the vial in a sonicator water bath for 5-10 minutes.[8] This uses ultrasonic waves to break up any remaining solid particles.

    • Gentle warming in a water bath (not exceeding 37°C) can be used as a final step if necessary, but be aware that heat can potentially degrade some compounds.[8]

    • Visually inspect the solution against a light source to ensure complete dissolution and the absence of any particulates.

  • Labeling and Aliquoting:

    • Clearly label the primary stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

    • To avoid repeated freeze-thaw cycles which can lead to compound degradation, aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes.[7][9]

Rationale for Methodological Choices
  • Anhydrous DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere. Water can hydrolyze susceptible compounds, altering their structure and activity. Using anhydrous DMSO minimizes this risk.[7]

  • Vortexing and Sonication: These methods provide mechanical agitation to overcome the intermolecular forces within the crystal lattice of the solid compound, promoting its dissolution in the solvent.[8]

  • Amber Vials/Light Protection: Protection from light is a general precaution for organic molecules, as UV radiation can induce photochemical degradation.[10]

  • Aliquoting: Each freeze-thaw cycle can introduce moisture and potentially cause the compound to precipitate out of solution as its solubility limit is exceeded at lower temperatures. Single-use aliquots preserve the integrity of the main stock.[7]

Stock Solution Verification and Quality Control

It is essential to verify the concentration and purity of the prepared stock solution. This is a self-validating step that ensures the reliability of downstream experimental data.

Concentration Determination by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a rapid and cost-effective method for determining the concentration of compounds that absorb light in the ultraviolet or visible range.[11] This is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the analyte.

Since the molar extinction coefficient (ε) for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline may not be published, it must be determined empirically.

  • Prepare a Dilute Stock: Accurately prepare a 1 mM stock solution in a suitable spectroscopic solvent (e.g., HPLC-grade methanol or ethanol, as DMSO has a high UV cutoff).

  • Determine λmax:

    • Dilute the 1 mM stock to a concentration that gives an absorbance reading between 0.5 and 1.0 AU.

    • Scan the absorbance of this solution across a relevant UV wavelength range (e.g., 220-400 nm) to identify the wavelength of maximum absorbance (λmax).[12]

  • Generate a Calibration Curve:

    • Prepare a series of at least five standards of known concentrations by serial dilution of the 1 mM stock.[13]

    • Measure the absorbance of each standard at the determined λmax.

    • Plot absorbance versus concentration. The data should yield a straight line that passes through the origin.

    • The slope of this line is the molar extinction coefficient (ε) in M⁻¹cm⁻¹, assuming a path length of 1 cm.[13]

  • Verify Stock Concentration:

    • Prepare a fresh, accurate dilution of your high-concentration DMSO stock solution in the spectroscopic solvent.

    • Measure its absorbance at λmax.

    • Calculate the concentration using the Beer-Lambert Law (A = εbc) and the empirically determined ε. This calculated concentration should match the target concentration.

Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components in a mixture, allowing for the assessment of compound purity.[14][15]

The following is a starting point for method development. Optimization will likely be required.

  • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is a common setup for small molecule analysis.[15]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Acetonitrile

    • Filter and degas all solvents prior to use.

  • HPLC Conditions (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: The λmax determined by UV-Vis spectrophotometry.

    • Gradient: A linear gradient from 5% B to 95% B over 20 minutes, followed by a 5-minute hold at 95% B, and a 5-minute re-equilibration at 5% B.

  • Analysis:

    • Inject a diluted sample of the stock solution.

    • The resulting chromatogram should show a single major peak corresponding to the compound.

    • Purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity of >95% is generally acceptable for most research applications.

Storage and Stability

Proper storage is crucial for maintaining the long-term integrity of the stock solution.

  • Short-Term Storage (Working Aliquots): Store at -20°C for up to one month.[9]

  • Long-Term Storage (Main Stock): Store at -80°C for up to six months or longer.[7][9]

  • Stability Considerations: The stability of compounds in DMSO can be affected by factors such as water content, temperature, and light exposure.[7] While many compounds are stable for extended periods at -80°C, it is good practice to periodically re-assess the purity of long-stored solutions, especially before critical experiments. Studies have shown that compound stability in DMSO can decrease over time, even when frozen.[16][17]

Visualizations

Stock_Preparation_Workflow cluster_prep Preparation cluster_qc Quality Control cluster_storage Storage calc Calculate Mass of Compound weigh Weigh Compound in Fume Hood calc->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and Sonicate to Dissolve add_dmso->dissolve uv_vis Verify Concentration (UV-Vis) dissolve->uv_vis QC Sample aliquot Aliquot into Single-Use Tubes dissolve->aliquot Validated Stock hplc Assess Purity (HPLC) uv_vis->hplc store Store at -20°C or -80°C aliquot->store

Caption: Workflow for the preparation and validation of stock solutions.

HPLC_Purity_Analysis stock DMSO Stock Solution dilute Dilute Sample stock->dilute inject Inject into HPLC dilute->inject separate Separation on C18 Column inject->separate detect UV Detection at λmax separate->detect chromatogram Generate Chromatogram detect->chromatogram analyze Analyze Peak Area chromatogram->analyze purity Calculate % Purity analyze->purity

Caption: Logical flow of HPLC-based purity assessment.

References

  • Cheng, X., Hochlowski, J., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
  • Yufeng, C. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • PubMed. (2003, April 15). The effect of room-temperature storage on the stability of compounds in DMSO. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, Optimization and Evaluation of Substituted Quinolines by Solvent and Catalyst Free Conditions as a Green Protocol. Retrieved from [Link]

  • ResearchGate. (2024, January 21). How long can I store stock solution(Benzo[a]pyrene in DMSO)?. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • International Journal for Multidisciplinary Research. (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules. Retrieved from [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). UV/Vis Spectrophotometry. Retrieved from [Link]

  • Angene Chemical. (2024, August 27). Safety Data Sheet. Retrieved from [Link]

  • Indonesian Journal of Science & Technology. (2023, September 15). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Retrieved from [Link]

  • Torontech. (2024, July 23). HPLC Testing and Analysis - Detailed Guide for Accurate Results. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Easy Spectrophotometry Guide. Retrieved from [Link]

  • Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

Sources

Method

The Synthetic Versatility of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline: A Guide for Advanced Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The strategic inc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities. The strategic incorporation of substituents such as methoxy and trifluoromethyl groups can significantly enhance a molecule's therapeutic potential by modulating its electronic properties, metabolic stability, and target-binding affinity. This guide focuses on 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, a highly functionalized precursor poised for elaboration into complex molecular architectures for drug discovery and development.

This document provides a detailed exploration of a representative synthetic protocol for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, an analysis of its structural features, and a discussion of its potential applications as a versatile precursor in organic synthesis.

The Strategic Importance of the Quinoline Core and its Substituents

The quinoline ring system is a privileged scaffold found in numerous natural products and synthetic drugs.[1][2] The methoxy groups at the 5 and 7-positions are electron-donating, influencing the reactivity of the benzene portion of the quinoline ring. The phenyl group at the 2-position provides a site for further functionalization and can play a crucial role in ligand-receptor interactions. The trifluoromethyl group at the 4-position is particularly significant in medicinal chemistry. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability by blocking potential sites of oxidation and improve cell membrane permeability.[3]

Synthesis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline: A Representative Protocol

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[9][13] For the target molecule, the logical precursors would be 3,5-dimethoxyaniline and a β-diketone bearing a phenyl and a trifluoromethyl group, such as 1-phenyl-4,4,4-trifluorobutane-1,3-dione.

Experimental Protocol: Modified Combes Synthesis

Materials:

  • 3,5-Dimethoxyaniline

  • 1-Phenyl-4,4,4-trifluorobutane-1,3-dione

  • Polyphosphoric acid (PPA) or a mixture of polyphosphoric acid and a suitable alcohol (e.g., ethanol) to form a polyphosphoric ester (PPE) catalyst[13]

  • Toluene or other high-boiling inert solvent

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,5-dimethoxyaniline (1.0 equivalent) and 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.1 equivalents) in toluene.

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA) or a pre-prepared polyphosphoric ester (PPE) catalyst to the reaction mixture. The amount of catalyst may need to be optimized, but a common starting point is to use it as both a catalyst and a solvent, or in a significant catalytic amount.

  • Reaction: Heat the reaction mixture to reflux (typically 110-150 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly pouring it into a beaker of ice-water.

  • Neutralization and Extraction: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline.

Causality Behind Experimental Choices:

  • Choice of Aniline and β-Diketone: The substitution pattern of the final quinoline is directly determined by the choice of the aniline and β-diketone precursors.

  • Acid Catalyst: A strong acid catalyst like PPA or PPE is crucial for both the initial condensation to form an enamine intermediate and the subsequent intramolecular electrophilic cyclization onto the aniline ring, followed by dehydration to form the quinoline.[13]

  • Temperature: Elevated temperatures are necessary to overcome the activation energy for the cyclization and dehydration steps.

  • Work-up and Purification: The aqueous work-up is essential to remove the acid catalyst and other water-soluble byproducts. Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials or side products.

Diagram of the Synthetic Workflow:

Synthetic_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 3,5-Dimethoxyaniline + 1-Phenyl-4,4,4-trifluorobutane-1,3-dione Reaction Combes Synthesis (PPA or PPE, Toluene, Reflux) Reactants->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Workup Aqueous Work-up & Extraction Crude_Product->Workup Chromatography Silica Gel Column Chromatography Workup->Chromatography Pure_Product Pure 5,7-Dimethoxy-2-phenyl-4- (trifluoromethyl)quinoline Chromatography->Pure_Product

Caption: Workflow for the synthesis and purification of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline.

Structural Characterization

Table 1: Expected Spectroscopic Data

TechniqueExpected Characteristics
¹H NMR Aromatic protons on the quinoline and phenyl rings are expected in the range of δ 7.0-8.5 ppm. Singlets for the two methoxy groups should appear around δ 3.9-4.1 ppm.
¹³C NMR Aromatic carbons will resonate in the region of δ 100-160 ppm. The carbon of the trifluoromethyl group will appear as a quartet due to C-F coupling. The carbons of the methoxy groups are expected around δ 55-60 ppm.
¹⁹F NMR A singlet for the -CF₃ group is expected, with a chemical shift that can be influenced by the electronic environment of the quinoline ring.[16][17][18][19][20]
Mass Spec. The molecular ion peak corresponding to the exact mass of C₁₈H₁₄F₃NO₂ should be observed.

Applications as a Precursor in Organic Synthesis

5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is a valuable precursor for the synthesis of more complex molecules, particularly in the context of drug discovery. The various functional groups and positions on the quinoline ring offer multiple handles for further chemical transformations.

Functionalization of the Phenyl Ring

The phenyl group at the 2-position is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of a wide range of substituents.

Diagram of Phenyl Ring Functionalization:

Phenyl_Functionalization cluster_reactions Electrophilic Aromatic Substitution cluster_products Functionalized Products Precursor 5,7-Dimethoxy-2-phenyl-4- (trifluoromethyl)quinoline Nitration Nitration (HNO₃/H₂SO₄) Precursor->Nitration Halogenation Halogenation (e.g., Br₂/FeBr₃) Precursor->Halogenation Friedel_Crafts Friedel-Crafts Acylation/Alkylation Precursor->Friedel_Crafts Nitro_Product Nitro-phenyl derivatives Nitration->Nitro_Product Halo_Product Halo-phenyl derivatives Halogenation->Halo_Product FC_Product Acyl/Alkyl-phenyl derivatives Friedel_Crafts->FC_Product

Sources

Technical Notes & Optimization

Troubleshooting

🧪 Technical Support Center: 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5,7-Dimethoxy-2-phe...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline .

The introduction of a trifluoromethyl (–CF₃) group into the quinoline scaffold drastically alters its lipophilicity, metabolic stability, and electron density. However, this strong electron-withdrawing nature often introduces severe regioselectivity and reactivity bottlenecks during synthesis. This guide dissects the causality behind these failures and provides validated, high-yield protocols.

📊 Diagnostic Workflow

Before altering your reaction conditions, use the diagnostic logic tree below to identify the root cause of your low yield.

Troubleshooting Start Low Yield of 5,7-Dimethoxy-2-phenyl-4-(CF3)quinoline Analyze Analyze Crude via 19F & 1H NMR Start->Analyze Regio Major Product is 2-CF3-4-phenyl isomer? Analyze->Regio Incomplete Starting Materials Unreacted? Analyze->Incomplete Dealkyl Loss of Methoxy Signals in 1H NMR? Analyze->Dealkyl Sol1 Switch to Zn(II)-Mediated Alkynylation or Friedlander Regio->Sol1 Yes Sol2 Use Proline-K Catalyst or Dean-Stark Trap Incomplete->Sol2 Yes Sol3 Lower Temp & Switch to Milder Lewis Acid (Zn(OTf)2) Dealkyl->Sol3 Yes

Fig 1: Diagnostic logic tree for troubleshooting 4-(trifluoromethyl)quinoline synthesis.

❓ Troubleshooting FAQs

Q1: My NMR shows I synthesized the 2-(trifluoromethyl)-4-phenylquinoline isomer instead of the 4-(trifluoromethyl) product. What went wrong?

The Causality: If you are using a standard Combes or Doebner-Miller condensation between 3,5-dimethoxyaniline and 4,4,4-trifluoro-1-phenylbutane-1,3-dione, you are fighting intrinsic electronic biases. The highly electronegative –CF₃ group makes the adjacent carbonyl significantly more electrophilic than the phenyl-adjacent carbonyl. Consequently, the aniline nitrogen preferentially attacks the CF₃-carbonyl to form the imine, which subsequently cyclizes to yield the undesired 2-CF₃ regioisomer. The Solution: Abandon the beta-diketone route. Instead, pre-install the CF₃ group on the aniline ring. Utilize 1-(2-amino-4,6-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one as your starting material and react it with phenylacetylene via a Zn(II)-mediated alkynylation-cyclization or with acetophenone via a Friedlander annulation . This guarantees 100% regioselectivity for the 4-CF₃ position.

Q2: I switched to the Friedlander annulation, but my reaction stalls and yields are low (<40%). How can I drive it to completion?

The Causality: While the Friedlander approach solves the regioselectivity issue, the strong electron-withdrawing effect of the ortho-trifluoroacetyl group severely deactivates the aniline amine, making the initial condensation and subsequent dehydration sluggish. The Solution: Upgrade your catalyst. Standard neutral proline requires long reaction times (>48 h) and high heat. Switching to Proline potassium salt (Pro-K) at 25 mol% accelerates the reaction dramatically. The potassium salt enhances solubility, and its specific hydrogen-bonding network stabilizes the aldol transition state, driving the reaction to completion in under an hour at room temperature . Alternatively, a Cu-catalyzed redox-neutral annulation with ketone oxime acetates can bypass the dehydration energy barrier entirely .

Q3: I am observing the loss of the methoxy signals (dealkylation) in my ¹H NMR. How do I prevent this?

The Causality: The 5,7-dimethoxy groups are sensitive to harsh acidic conditions. If you are using strong Lewis acids (like AlCl₃ or BBr₃) or refluxing in strong Brønsted acids (like p-TsOH in xylene) to force the cyclization, you are inadvertently cleaving the aryl methyl ethers to yield a 5,7-dihydroxy byproduct. The Solution: Utilize milder Lewis acids. Zinc triflate (Zn(OTf)₂) provides sufficient Lewis acidity to activate the alkyne and carbonyl for the alkynylation-cyclization route without possessing the oxophilicity required to cleave the methoxy ethers .

📈 Quantitative Data: Yield Comparison

The table below summarizes the expected outcomes when synthesizing 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline via different methodologies.

Synthetic RouteReagentsCatalyst / ConditionsRegioselectivity (4-CF₃ : 2-CF₃)Typical Yield
Combes Condensation 3,5-Dimethoxyaniline + CF₃-Diketonep-TsOH, Toluene, RefluxPoor (~1:4)15 - 25%
Standard Friedlander o-Trifluoroacetylaniline + AcetophenoneProline (neutral), DMSO, 50 °CExcellent (>99:1)35 - 45%
Modified Friedlander o-Trifluoroacetylaniline + AcetophenoneProline-K salt, DMSO, 25 °CExcellent (>99:1)85 - 95%
Zn(II) Alkynylation o-Trifluoroacetylaniline + PhenylacetyleneZn(OTf)₂, Et₃N, Toluene, 50 °CExcellent (>99:1)80 - 90%

⚙️ Validated Experimental Protocol: Zn(II)-Mediated One-Pot Synthesis

This protocol utilizes the Zn(II)-mediated alkynylation-cyclization route, which is highly recommended for its mild conditions, perfect regioselectivity, and preservation of the dimethoxy groups.

Objective: Synthesize 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline.

Reagents:

  • 1-(2-Amino-4,6-dimethoxyphenyl)-2,2,2-trifluoroethan-1-one (1.0 equiv, 1.0 mmol)

  • Phenylacetylene (1.2 equiv, 1.2 mmol)

  • Zn(OTf)₂ (1.2 equiv, 1.2 mmol)

  • Triethylamine (Et₃N) (1.2 equiv, 1.2 mmol)

  • Anhydrous Toluene (5.0 mL)

Step-by-Step Methodology (Self-Validating System):

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add Zn(OTf)₂ (1.2 mmol) and the o-trifluoroacetylaniline derivative (1.0 mmol).

    • Causality: Argon prevents atmospheric moisture from coordinating to and deactivating the highly hygroscopic Zn(OTf)₂ Lewis acid.

  • Activation & Alkynylation: Add anhydrous toluene (5.0 mL), followed by Et₃N (1.2 mmol) and phenylacetylene (1.2 mmol) at 25 °C. Stir for 4 hours.

    • Self-Validation Check: The reaction mixture will transition from a cloudy suspension to a homogeneous pale-yellow solution as the active zinc acetylide forms and adds to the ketone. TLC (Hexanes/EtOAc 4:1) should confirm the complete consumption of the aniline starting material and the appearance of a highly polar spot (the propargylic alcohol intermediate).

  • Cyclization: Heat the reaction mixture to 50 °C for an additional 4 hours.

    • Causality: The elevated temperature provides the necessary activation energy to drive the intramolecular hydroamination and subsequent dehydration steps.

  • Quench & Workup: Cool the flask to room temperature and quench with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 10 mL).

    • Self-Validation Check: Test the pH of the aqueous layer; it should be ~6-7. If it is highly acidic, unreacted triflic acid (from Zn(OTf)₂ hydrolysis) may cause product degradation during concentration. If acidic, wash the combined organic layers with saturated NaHCO₃ (10 mL) until bubbling ceases.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 20:1) to afford the pure quinoline as a solid.

🔬 Mechanistic Pathway

Understanding the mechanism is critical for troubleshooting. The Zn(II) catalyst plays a dual role: it activates the terminal alkyne for nucleophilic attack and subsequently acts as a Lewis acid to facilitate the final dehydration.

Mechanism A 1-(2-Amino-4,6-dimethoxyphenyl) -2,2,2-trifluoroethan-1-one C Zn(OTf)2 / Et3N Activation A->C B Phenylacetylene B->C D Zinc Acetylide Addition to CF3-Ketone C->D E Trifluoromethyl Propargylic Alcohol Intermediate D->E F Intramolecular Hydroamination E->F G Dehydration F->G H 5,7-Dimethoxy-2-phenyl -4-(trifluoromethyl)quinoline G->H

Fig 2: Mechanistic pathway of the Zn(II)-mediated alkynylation-cyclization reaction.

📚 References

  • Jiang, B.; Huang, Z.-G. "Zn(II)-Mediated Alkynylation−Cyclization of o-Trifluoroacetyl Anilines: One-Pot Synthesis of 4-Trifluoromethyl-Substituted Quinoline Derivatives." The Journal of Organic Chemistry, 2003.[Link] [1]

  • Du, X. L.; Jiang, B.; Li, Y. C. "Proline potassium salt: a superior catalyst to synthesize 4-trifluoromethyl quinoline derivatives via Friedlander annulation." Tetrahedron, 2013.[Link] [2]

  • Wang, et al. "Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions." The Journal of Organic Chemistry, 2022.[Link] [2]

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline in DMSO

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline in Dimethyl Sulfoxide (DMSO). A...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, my goal is to provide a comprehensive, experience-driven resource that not only offers solutions but also explains the underlying scientific principles to empower you in your experimental design.

Understanding the Challenge: The Physicochemical Properties at Play

5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline possesses a complex molecular structure that contributes to its solubility behavior. The quinoline core is an aromatic and hydrophobic system.[1] The presence of a trifluoromethyl (-CF3) group significantly increases lipophilicity, which can enhance metabolic stability and cell permeability but often at the cost of aqueous and even organic solvent solubility.[2][3] While the two methoxy (-OCH3) groups can slightly increase polarity, their overall effect may not be sufficient to counteract the hydrophobicity of the larger aromatic system and the highly lipophilic -CF3 group.

Poor solubility in DMSO, a powerful and widely used solvent, can be unexpected but is often multifactorial.[4][5] Issues can arise from the compound's inherent properties, the quality of the solvent, and the dissolution technique employed.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and provides a systematic approach to resolving the poor solubility of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline in DMSO.

Q1: I've added the calculated amount of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline to my DMSO, but it's not dissolving, or a precipitate has formed. What are the immediate steps I should take?

A1: When initial attempts to dissolve the compound at room temperature with simple vortexing fail, it's crucial to approach the problem systematically. The following flowchart outlines a decision-making process for troubleshooting.

Troubleshooting_Solubility Start Compound does not dissolve in DMSO at RT Vortex Vortex vigorously for 1-2 minutes Start->Vortex Check_Clarity1 Is the solution clear? Vortex->Check_Clarity1 Sonication Sonicate in a water bath (10-15 minutes) Check_Clarity1->Sonication No Success Solution Prepared Successfully Check_Clarity1->Success Yes Check_Clarity2 Is the solution clear? Sonication->Check_Clarity2 Gentle_Heating Gentle Warming (30-40°C) with intermittent vortexing Check_Clarity2->Gentle_Heating No Check_Clarity2->Success Yes Check_Clarity3 Is the solution clear? Gentle_Heating->Check_Clarity3 Co_Solvent Consider Co-Solvent Addition (e.g., NMP, DMA) Check_Clarity3->Co_Solvent No Check_Clarity3->Success Yes Failure Further investigation required: - Purity analysis - Different solvent system Co_Solvent->Failure

Caption: Troubleshooting workflow for dissolving the compound in DMSO.

Q2: Why might sonication help dissolve my compound? Are there specific parameters I should use?

A2: Sonication utilizes ultrasonic energy to create cavitation, the rapid formation and collapse of microscopic bubbles in the solvent.[6] This process generates localized high pressure and temperature, which can break down compound aggregates and increase the surface area available for solvation.[6]

Recommended Sonication Protocol:

  • Preparation: Place your sealed vial containing the compound and DMSO into a sonicator water bath. Ensure the water level is sufficient to cover the solvent in your vial.

  • Sonication: Start with a 10-15 minute sonication period.[1]

  • Observation: After sonication, visually inspect the solution for any remaining solid particles. If the solution is not clear, you can try another short burst of sonication.

  • Caution: While sonication is generally a gentle method, prolonged or high-power sonication can potentially heat the sample and in rare cases might contribute to compound degradation. It is good practice to monitor the temperature of the water bath.

Q3: Is it safe to heat my DMSO solution? What precautions should I take?

A3: Gentle warming can be a very effective method to increase the solubility of a compound. However, it is critical to be aware of the thermal stability of both your compound and DMSO. DMSO itself is thermally stable at lower temperatures but can decompose at elevated temperatures, especially in the presence of acids or bases.[7]

Safe Heating Protocol:

  • Temperature Control: Use a calibrated water bath or heating block set to a controlled temperature, typically between 30-40°C. Avoid aggressive heating with a heat gun, as this can lead to localized overheating and potential degradation.

  • Intermittent Agitation: While heating, intermittently vortex the sample to ensure even heat distribution and facilitate dissolution.

  • Inert Atmosphere: For sensitive compounds, consider flushing the vial with an inert gas like nitrogen or argon before sealing and heating to minimize the risk of oxidative degradation.

  • Time Limitation: Do not heat for prolonged periods. If the compound does not dissolve within 15-30 minutes of gentle warming and agitation, it is unlikely that further heating at a safe temperature will be effective.

Q4: My compound dissolves initially but then precipitates out of the DMSO stock solution upon storage. What is happening and how can I prevent this?

A4: This is a common issue, often related to the hygroscopic nature of DMSO (its tendency to absorb water from the atmosphere). Even small amounts of absorbed water can significantly decrease the solubility of hydrophobic compounds in DMSO.[2] Freeze-thaw cycles can also promote precipitation.

Strategies to Prevent Precipitation Upon Storage:

  • Use Anhydrous DMSO: Always use high-purity, anhydrous DMSO to prepare your stock solutions.

  • Proper Storage: Store stock solutions in tightly sealed vials, consider using vials with PTFE-lined caps to ensure a good seal.

  • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated opening of the main stock and minimize freeze-thaw cycles.

  • Inert Gas Overlay: Before sealing for storage, you can flush the headspace of the vial with an inert gas (nitrogen or argon) to displace any moist air.

Q5: If my compound still won't dissolve in 100% DMSO, what are my next options?

A5: If you have exhausted the physical methods of sonication and gentle heating without success, it may be necessary to alter the solvent system.

Co-Solvent Strategies:

The addition of a small percentage of a different polar, aprotic co-solvent can sometimes enhance solubility.

Co-SolventProperties & Considerations
N-Methyl-2-pyrrolidone (NMP) A powerful solvent, often effective for highly insoluble compounds.
Dimethylacetamide (DMA) Another strong, polar aprotic solvent that can be a useful alternative to DMSO.
Dimethylformamide (DMF) While effective, be aware that DMF can be more reactive than DMSO and may not be suitable for all compounds or downstream assays.

Protocol for Using Co-Solvents:

  • Attempt to dissolve the compound in a small volume of the co-solvent first.

  • If successful, you can then add DMSO to reach your final desired concentration.

  • Alternatively, you can prepare a solution with a pre-mixed ratio of DMSO and the co-solvent (e.g., 9:1 DMSO:NMP).

  • Crucially, always run a vehicle control with the same co-solvent mixture in your biological assays to account for any potential effects of the co-solvent itself.

Surfactant-Based Approaches:

For particularly challenging compounds, the use of a surfactant can be considered. Surfactants form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.[4] Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are commonly used.[1] However, be aware that surfactants can interfere with certain biological assays, so their compatibility must be carefully validated.

Experimental Protocols

Protocol 1: Standard Dissolution in DMSO

  • Accurately weigh the required amount of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline into a sterile, appropriately sized vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

  • Vortex the vial vigorously for 1-2 minutes at room temperature.

  • Visually inspect for complete dissolution. If undissolved solid remains, proceed to Protocol 2 or 3.

  • Once dissolved, the stock solution should be clear and free of particulates.

Protocol 2: Sonication-Assisted Dissolution

  • Following step 3 of Protocol 1, if the compound is not fully dissolved, place the sealed vial in a sonicator water bath.

  • Sonicate for 10-15 minutes.

  • Remove the vial and visually inspect for dissolution. If necessary, vortex again and sonicate for an additional 5-10 minutes.

Protocol 3: Gentle Warming-Assisted Dissolution

  • If sonication is ineffective, place the sealed vial in a water bath or on a heating block set to 30-40°C.

  • Allow the solution to warm for 5-10 minutes, then remove and vortex for 30 seconds.

  • Repeat this process for up to 30 minutes.

  • Allow the solution to cool to room temperature and check for any precipitation.

Data Summary Table

Solvent/SystemExpected SolubilityRationale & Key Considerations
Anhydrous DMSO Moderate to GoodDMSO is a powerful solvent for many organic molecules. However, the high crystallinity and lipophilicity of the compound may limit its solubility at high concentrations.
DMSO (with absorbed water) Poor to ModerateThe presence of water can significantly reduce the solubility of hydrophobic compounds in DMSO.[2]
DMSO with Co-solvents (e.g., NMP, DMA) Potentially ImprovedThese strong, polar aprotic solvents can disrupt crystal lattice energy and improve solvation.
Aqueous Buffers Very PoorThe hydrophobic nature of the quinoline core and the trifluoromethyl group leads to low aqueous solubility.[1]

Final Recommendations and Best Practices

  • Start with High-Quality Reagents: Always use pure, dry 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline and anhydrous DMSO.

  • Work in a Dry Environment: When preparing stock solutions, work in an environment with low humidity to minimize water absorption by DMSO.

  • Prepare Fresh Dilutions: For aqueous-based experiments, it is always best to prepare fresh dilutions from your DMSO stock immediately before use to avoid precipitation.

  • Validate Your Stock: If solubility issues persist, it may be prudent to confirm the concentration of your stock solution using an analytical technique such as HPLC or NMR spectroscopy.

  • Document Everything: Keep detailed notes of the dissolution procedure, including solvents used, temperatures, and sonication times. This will be invaluable for troubleshooting and ensuring reproducibility.

By following this structured approach, researchers can systematically address the solubility challenges associated with 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline in DMSO, ensuring the preparation of accurate and reliable stock solutions for their experiments.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Solubility of Substituted Quinolines in Organic Solvents.
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Benchchem. (2025). Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays.
  • Sigma-Aldrich. (n.d.). 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE AldrichCPR.
  • Oldenburg, K., Pooler, D., Scudder, K., Lipinski, C., & Kelly, M. (2005). High throughput sonication: evaluation for compound solubilization. Combinatorial chemistry & high throughput screening, 8(6), 499–512.
  • Molecules. (2025).
  • Patsnap Eureka. (2026, March 11).
  • MDPI. (2015, April 27). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors.
  • IJCESR. (2019). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE.
  • Wiley Online Library. (2021). Rational Design, Synthesis and Evaluation of Oxazolo[4,5‐c]‐quinolinone Analogs as Novel Interleukin‐33 Inhibitors.
  • NextSDS. (n.d.). 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)
  • ACS Publications. (2005, December 2). Practical and Simple Synthesis of Substituted Quinolines by an HCl−DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion.
  • ACS Publications. (2012, February 22). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent.
  • ResearchGate. (2022, October 30).
  • ResearchGate. (n.d.). The structures of the substituted quinolines.
  • RSC Publishing. (n.d.). Supporting information Discovery of N-(4-{[5-Fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino}phenyl)-2-[4- (propan-2-yl)-1H-1,2,.
  • Cayman Chemical. (n.d.).
  • AperTO. (2026, February 20). Photosensitized Degra.
  • PubMed. (2025, July 18).
  • MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline.
  • RSC Publishing. (n.d.). DMSO (dimethyl sulfoxide) as a two-methyl source: C–H (trideutero)methylation of (iso)quinolines and their N-oxides.
  • PubMed. (2016, February 15).
  • ResearchGate. (2016, January 20). How can i reduce the surface tension of DMSO in order to obtain thin films?.
  • Benchchem. (2025). Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers.
  • PMC. (2024, July 4).
  • Google Patents. (n.d.). US10123999B2 - Processes for preparing quinoline compounds and pharmaceutical compositions containing such compounds.
  • Benchchem. (n.d.). Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage.
  • PubMed. (2014, December 15). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Semantic Scholar. (2023, November 9).
  • mVOC 4.0. (n.d.). Quinoline.
  • PubChem. (n.d.). 3-(4-Fluorophenyl)-7,8-dimethoxy-5-[(4-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline.[4,3-c]quinoline*.

Sources

Troubleshooting

Technical Support Center: Optimizing Flash Chromatography for 5,7-Dimethoxy Quinolines

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 5,7-dimethoxy quinoline scaffolds.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 5,7-dimethoxy quinoline scaffolds. The unique electronic and structural properties of these compounds—specifically the basicity of the quinoline nitrogen atom and the moderate polarity imparted by the dual methoxy groups—present distinct challenges during purification. This document provides in-depth, field-proven answers and troubleshooting strategies to help you achieve high-purity compounds efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the foundational questions you should consider before initiating a purification workflow for 5,7-dimethoxy quinoline derivatives.

Q1: What is the best stationary phase to start with for my 5,7-dimethoxy quinoline compound?

A1: For most neutral or moderately basic organic compounds, normal-phase silica gel (40-63 µm particle size) is the standard and most cost-effective starting point.[1][2] However, the quinoline core contains a Lewis basic nitrogen atom that can interact strongly with the weakly acidic silanol groups (Si-OH) on the surface of silica gel.[1][3] This interaction is a primary cause of peak tailing and, in some cases, irreversible adsorption.

Your choice depends on the properties of your specific derivative:

  • For most applications: Start with standard silica gel but anticipate the need for a mobile phase modifier (see Q3).

  • If severe peak tailing persists: Consider alternative stationary phases. Alumina (neutral or basic) is an excellent choice as it lacks the acidic silanol groups that cause issues with basic compounds.[3][4] Another option is amine-bonded silica , which is specifically designed to purify basic compounds by providing an acid-scavenging surface.[3][4]

Q2: Should I use normal-phase or reverse-phase chromatography?

A2: The decision hinges on the overall polarity of your crude sample and target molecule. The 5,7-dimethoxy quinoline core itself is moderately polar.

  • Normal-Phase is typically the first choice if your crude reaction mixture is soluble in common organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), or hexane.[3] In normal-phase, you use a polar stationary phase (like silica) and a non-polar mobile phase, where polar compounds are retained more strongly.[3]

  • Reverse-Phase (e.g., C18-bonded silica) is the better option when your target compound or the crude mixture is highly polar and more soluble in solvents like methanol, acetonitrile, or water.[3] In reverse-phase, the separation is based on hydrophobicity; more non-polar (lipophilic) compounds are retained longer.[5] This can be particularly effective for separating quinolines from very non-polar impurities.[5]

Below is a decision tree to guide your initial choice.

MethodSelection cluster_start Starting Point cluster_path Purification Path Start Crude Sample Solubility Test NP_Path Normal-Phase (Silica or Alumina) Start->NP_Path Soluble in DCM, EtOAc, Hexane RP_Path Reverse-Phase (C18) Start->RP_Path Soluble in MeOH, ACN, Water NP_Solvents Mobile Phase: Hexane/EtOAc or DCM/MeOH NP_Path->NP_Solvents RP_Solvents Mobile Phase: Water/MeOH or Water/ACN RP_Path->RP_Solvents

Caption: Decision tree for selecting the initial chromatography mode.
Q3: Why is a mobile phase additive necessary, and what should I use?

A3: As mentioned, the basic nitrogen in the quinoline ring forms a strong ionic interaction with acidic silanol groups on the silica surface. This secondary retention mechanism, separate from the desired partitioning based on polarity, leads to significant peak tailing.[6]

To achieve sharp, symmetrical peaks, you must suppress this interaction. The most effective way is to add a small amount of a competing base to your mobile phase.[1][5] This additive effectively "neutralizes" the active sites on the silica, allowing your quinoline to elute based on its polarity alone.

Recommended Additives for Normal-Phase:

  • Triethylamine (NEt₃): Add 0.5% to 2% (v/v) to your solvent system. A good starting point is 1%.[5]

  • Ammonium Hydroxide (NH₄OH): If triethylamine is not effective or if your compound is acid-sensitive, a 7N solution of ammonia in methanol can be used as a stock to add to your mobile phase, typically aiming for a final concentration of 0.5-1%.[5]

Q4: How do I translate my TLC results into an effective flash chromatography gradient?

A4: Thin-Layer Chromatography (TLC) is an essential tool for method development.[3][7] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35 .[1] An Rf in this range generally ensures that the compound will be sufficiently retained on the column to separate from impurities but will not require excessive solvent volumes to elute.

Step-by-Step Gradient Development:

  • Develop on TLC: Find a solvent system (e.g., 30% Ethyl Acetate in Hexane, with 1% NEt₃) that gives your target compound an Rf of ~0.25.

  • Set the Initial Gradient: Start the flash method at a solvent polarity that is about half of what was required for TLC elution (e.g., start at 10-15% Ethyl Acetate).[1]

  • Construct a Linear Gradient: Program a linear gradient from your starting polarity up to a polarity slightly higher than your TLC conditions (e.g., 15% to 40% Ethyl Acetate) over 10-15 column volumes (CV). This is a robust starting point for most separations.[8][9]

  • Consider a Step Gradient for Optimization: If a linear gradient provides a suboptimal separation, a step gradient can shorten run times and improve resolution for challenging separations.[8][10] Modern flash systems can often help create an optimized step gradient based on two or more TLC data points.[11][12]

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your purification runs.

Q: Why is my 5,7-dimethoxy quinoline streaking or tailing badly on both TLC and my flash column?

A: This is the most common issue encountered with quinoline derivatives and is almost always caused by the strong acid-base interaction between the basic quinoline nitrogen and the acidic silica stationary phase. [1][5]

  • Probable Cause: Unsuppressed interaction with surface silanol groups. The lone pair of electrons on the quinoline nitrogen is binding too strongly to the acidic protons of the silica gel.

  • Solution Workflow:

    • Incorporate a Basic Modifier: Immediately add 1% triethylamine (NEt₃) to your mobile phase.[5] This is the most direct and effective solution. The NEt₃ will compete for the active sites on the silica, masking them from your quinoline derivative and resulting in a much-improved peak shape.

    • Switch to a Less Acidic Stationary Phase: If a basic modifier is insufficient or incompatible with your molecule, your next step should be to switch the stationary phase. Use a pre-packed column with neutral alumina or amine-functionalized silica.[3][13]

    • Consider Reverse-Phase: If the compound is sufficiently polar, switching to a C18 reverse-phase column will eliminate the silanol interaction problem entirely, as the separation mechanism is based on hydrophobicity.[5]

TailingTroubleshooting Problem Observe Peak Tailing or Streaking CheckModifier Is a basic modifier (e.g., 1% NEt3) in the mobile phase? Problem->CheckModifier AddModifier Action: Add 1% NEt3 to the mobile phase. CheckModifier->AddModifier No ChangeStationaryPhase Action: Switch to a non-acidic stationary phase (Alumina or Amine-Silica). CheckModifier->ChangeStationaryPhase Yes, and tailing persists Resolved Problem Resolved AddModifier->Resolved ConsiderRP Alternative: Switch to Reverse-Phase (C18) if compound is suitable. ChangeStationaryPhase->ConsiderRP ChangeStationaryPhase->Resolved ConsiderRP->Resolved

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 2-Phenyl-4-(trifluoromethyl)quinolines

Welcome to the Technical Support Center for the synthesis of fluorinated N-heterocycles. The introduction of a trifluoromethyl (–CF₃) group at the C4 position of the quinoline scaffold drastically alters its lipophilicit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated N-heterocycles. The introduction of a trifluoromethyl (–CF₃) group at the C4 position of the quinoline scaffold drastically alters its lipophilicity, metabolic stability, and binding affinity, making it a highly privileged structure in drug discovery and agrochemicals.

However, the strong electron-withdrawing nature of the –CF₃ group deactivates adjacent reactive centers during synthesis, frequently leading to stalled intermediates, regioisomeric mixtures, and degradation byproducts. This guide provides in-depth troubleshooting, mechanistic causality, and self-validating protocols to help you optimize your yields and eliminate byproducts.

Mechanistic Workflow & Byproduct Divergence

Understanding exactly where a reaction derails is the first step in troubleshooting. The diagram below maps the standard condensation/annulation pathways (e.g., Friedländer-type or metal-catalyzed alkynylation) and highlights the specific nodes where byproduct divergence occurs.

Pathway cluster_0 Main Synthetic Pathway cluster_1 Byproduct Pathways A 2'-Amino-2,2,2-trifluoroacetophenone + Phenylacetylene / Ketone B Imine/Enamine Intermediate A->B Condensation (Catalyst) D Glaser Homocoupling (Dimerization) A->D Trace O2 / Excess Cu C 2-Phenyl-4-(trifluoromethyl)quinoline B->C Intramolecular Cyclization E Hydrolyzed/Stalled Intermediate B->E Trace H2O / Weak Acid F Regioisomeric Quinolines B->F Unselective Enolization

Reaction pathway for 4-(trifluoromethyl)quinoline synthesis highlighting byproduct divergence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing high levels of uncyclized Schiff base/enamine intermediates instead of the fully aromatized quinoline?

The Causality: The initial condensation between an ortho-trifluoroacetyl aniline and a carbonyl/alkyne is relatively fast. However, the subsequent intramolecular cyclization requires overcoming a high activation barrier. The strongly electron-withdrawing –CF₃ group drastically reduces the nucleophilicity of the adjacent enamine/imine carbon [1]. If water is not strictly removed, the equilibrium shifts backward, stalling the reaction at the intermediate phase. The Solution: You must force the thermodynamic equilibrium. Utilize a Dean-Stark apparatus or activated 4Å molecular sieves. If using a Friedländer annulation, switching to a specialized basic catalyst like Proline potassium salt lowers the activation energy of the aldol-addition step via a rigid, stabilized transition state [1].

Q2: I am using a Cu-catalyzed route with phenylacetylene. Why is my crude mixture heavily contaminated with a yellow byproduct?

The Causality: You are likely observing 1,4-diphenylbuta-1,3-diyne. Copper catalysts (like CuI) in the presence of even trace amounts of atmospheric oxygen will readily catalyze the oxidative homocoupling of terminal alkynes (Glaser coupling) [2]. This consumes your phenylacetylene and creates a highly non-polar byproduct that can be difficult to separate from the target quinoline. The Solution: The reaction must be strictly redox-neutral [2]. Degas your DMF or toluene solvent using at least three freeze-pump-thaw cycles. Assemble the reaction in a glovebox or use standard Schlenk techniques to maintain a rigorous Argon atmosphere.

Q3: How do I minimize regioisomeric byproducts when using unsymmetrical aliphatic ketones?

The Causality: When an unsymmetrical ketone is used in a Friedländer-type condensation, enolization can occur at either the α or α′ carbon. Without steric or electronic direction, the cyclization trajectory is mixed, yielding 2-alkyl vs. 3-alkyl substituted 4-(trifluoromethyl)quinolines. The Solution: Employ highly regioselective catalysts. Literature demonstrates that Proline potassium salt directs the aldol addition specifically, favoring the thermodynamically more stable enamine intermediate, which results in high regioselectivity (>95:5) [1].

Q4: What is the most reliable analytical method to confirm I haven't formed a regioisomer?

The Causality: ¹H NMR can be ambiguous due to overlapping aromatic multiplets. The Solution: Rely on ¹⁹F NMR and ¹³C NMR. The –CF₃ group in a pure 4-(trifluoromethyl)quinoline typically appears as a sharp singlet around -62.0 to -63.0 ppm in ¹⁹F NMR [3]. In ¹³C NMR, the C4 carbon will appear as a distinct quartet ( 2JC−F​≈32 Hz) around 140 ppm. The presence of secondary quartets indicates regioisomeric contamination.

Quantitative Data Summary: Reaction Optimization

The following table summarizes the causal relationship between reaction conditions, expected yields, and byproduct mitigation strategies based on established literature [1, 2, 3].

Synthetic RouteCatalyst / ReagentsTarget YieldPrimary ByproductByproduct FrequencyMitigation Strategy
Friedländer Annulation Proline Potassium Salt (25 mol%)85–98%RegioisomersLowUtilize rigid transition state control; avoid strong Lewis acids.
Cu-Catalyzed Alkynylation CuI (20 mol%), DMF, 100°C58–99%Glaser HomocouplingMediumStrict inert atmosphere (Ar); degas solvents thoroughly.
Gold-Catalyzed Annulation IPrAuCl / AgOTf, Toluene88–95%Stalled Schiff BaseLowUse non-polar solvents (Toluene) to drive water exclusion.

Self-Validating Experimental Protocol

To ensure high-fidelity results, this protocol for the Cu-Catalyzed Annulation of ortho-Trifluoroacetyl Anilines with Phenylacetylene incorporates self-validating checkpoints. If a checkpoint fails, halt the process and troubleshoot before proceeding.

Materials Required:
  • 2'-Amino-2,2,2-trifluoroacetophenone (1.0 equiv, 0.5 mmol)

  • Phenylacetylene (1.5 equiv, 0.75 mmol)

  • CuI (20 mol%, 0.1 mmol)

  • Anhydrous DMF (5.0 mL)

  • Argon gas, Schlenk tube, 4Å Molecular Sieves (activated)

Step-by-Step Methodology:
  • Reagent Preparation & Degassing: Add anhydrous DMF to a Schlenk flask containing activated 4Å molecular sieves. Degas the solvent via three freeze-pump-thaw cycles.

    • Validation Checkpoint 1: Karl Fischer titration of the DMF must read <50 ppm water.

  • Reaction Assembly: In an argon-filled glovebox, charge a resealable pressure tube equipped with a magnetic stir bar with 2'-amino-2,2,2-trifluoroacetophenone, phenylacetylene, and CuI. Add the degassed DMF (5 mL). Seal the tube tightly.

    • Validation Checkpoint 2: The mixture should initially appear as a pale/clear suspension. A rapid turn to dark green/black at room temperature indicates oxygen contamination (Cu(II) formation).

  • Cyclization: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 24–48 hours.

    • Validation Checkpoint 3: At 24 hours, extract a 10 µL aliquot under Argon. Run a TLC (Hexane:EtOAc 4:1). The starting aniline ( Rf​≈0.6 ) should be absent. The product will appear as a distinct, bright blue fluorescent spot under 254 nm UV light at Rf​≈0.4 .

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NH₄Cl (3 × 10 mL) to remove copper salts, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

    • Validation Checkpoint 4: The aqueous wash should turn distinctly blue (indicating successful extraction of Cu ions), leaving the organic layer a clear yellow.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the residue via flash column chromatography on silica gel (eluent: petroleum ether/EtOAc gradient).

    • Validation Checkpoint 5: Dissolve 5 mg of the isolated solid in CDCl₃. Run a ¹⁹F NMR. A single, sharp singlet at approximately -62.5 ppm confirms the pure 2-phenyl-4-(trifluoromethyl)quinoline product without regioisomeric byproducts.

References

  • Du, X. L.; Jiang, B.; Li, Y. C. "Proline Potassium Salt: A Superior Catalyst to Synthesize 4-Trifluoromethyl Quinoline Derivatives via Friedlander Annulation." Tetrahedron 2013, 69, 7481–7486. URL:[Link] [1]

  • Zhang, Y.; Sun, Y.; Wei, Y. "Access to 4-Trifluoromethyl Quinolines via Cu-Catalyzed Annulation Reaction of Ketone Oxime Acetates with ortho-Trifluoroacetyl Anilines under Redox-Neutral Conditions." The Journal of Organic Chemistry 2022, 87, 11, 7422–7432. URL:[Link][2]

  • "Gold-Catalyzed Synthesis of 4-(Trifluoromethyl)quinolinecarboxylates." Russian Journal of Organic Chemistry (via ProQuest) 2018. URL:[Link] [3]

Troubleshooting

Formulation Tech Support Center: Overcoming Bioavailability Hurdles for Lipophilic Quinoline Derivatives

Welcome to the Technical Support Center. Highly lipophilic quinoline derivatives (e.g., novel antimalarials, targeted kinase inhibitors) frequently fall into Biopharmaceutics Classification System (BCS) Class II or IV.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Highly lipophilic quinoline derivatives (e.g., novel antimalarials, targeted kinase inhibitors) frequently fall into Biopharmaceutics Classification System (BCS) Class II or IV. Their planar, aromatic structures promote strong π−π stacking, resulting in high crystalline lattice energies that severely restrict gastrointestinal dissolution (1)[1]. This guide provides mechanistic troubleshooting and validated protocols to rescue your quinoline pipeline.

Part 1: Frequently Asked Questions (FAQs)

Q1: My quinoline derivative shows nanomolar potency in vitro but zero efficacy in vivo. Why does it precipitate immediately upon dilution in simulated intestinal fluid? A1: Quinolines are weakly basic compounds. In the acidic environment of the stomach, they become protonated and dissolve readily. However, as the compound transitions to the neutral pH of the intestine, it reverts to its highly lipophilic, un-ionized free base form (1)[1]. Without a formulation to lower the thermodynamic barrier, the high lattice energy forces rapid precipitation before intestinal permeation can occur (2)[2].

Q2: Should I formulate my candidate as a Lipid Nanoparticle (SLN/NLC) or an Amorphous Solid Dispersion (ASD)? A2: The choice depends on the compound's melting point and lipid solubility. If your quinoline has a high melting point (>150°C) but good miscibility with polymers, an ASD is preferred to trap it in a high-energy amorphous state (3)[3]. Conversely, if the drug is highly soluble in lipid matrices and undergoes extensive hepatic first-pass metabolism, SLNs are ideal. SLNs facilitate absorption via the intestinal lymphatic system, effectively bypassing the liver and enhancing systemic exposure (4)[4].

Part 2: Troubleshooting Guide - Lipid Nanoparticles (SLNs)

Issue: Severe drug expulsion and particle aggregation observed after 1 month of storage.

Causality: Solid lipids (e.g., glyceryl behenate) initially solidify in a loosely packed, high-energy α or β′ polymorphic state, which accommodates the bulky quinoline molecules. Over time, thermodynamic forces drive the lipid to transition into the highly ordered, stable β crystalline form. This perfect lattice leaves no interstitial space, expelling the lipophilic quinoline to the nanoparticle surface, which subsequently triggers hydrophobic aggregation (4)[4].

Solution: Transition from SLNs to Nanostructured Lipid Carriers (NLCs) by incorporating liquid lipids (oils) to create permanent structural imperfections.

Protocol: Preparation and Validation of Quinoline-Loaded NLCs
  • Lipid Phase Preparation: Melt a 70:30 mixture of solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Miglyol 812) at 10°C above the solid lipid's melting point. Dissolve the quinoline derivative into the melt until optically clear. Causality: The liquid lipid prevents perfect β -crystal formation during cooling, ensuring permanent drug accommodation.

  • Aqueous Phase Preparation: Heat an aqueous solution containing 2% w/v Poloxamer 188 to the exact temperature of the lipid melt. Causality: Temperature matching prevents premature lipid crystallization during mixing.

  • Pre-emulsification: Disperse the lipid phase into the aqueous phase using a high-shear homogenizer (8,000 rpm for 5 minutes) to form a coarse pre-emulsion.

  • High-Pressure Homogenization (HPH): Process the pre-emulsion through a hot HPH system at 500 bar for 3 to 5 cycles.

  • Quench Cooling & Validation (Self-Validating Step): Rapidly cool the dispersion in an ice bath to lock in the amorphous lipid matrix. Validate via Differential Scanning Calorimetry (DSC). Validation criteria: The absence of a sharp melting endotherm for the quinoline confirms 100% encapsulation within the lipid matrix. If an endotherm appears, the drug has expelled, and the liquid lipid ratio must be increased.

Part 3: Troubleshooting Guide - Amorphous Solid Dispersions (ASDs)

Issue: The ASD significantly improves initial dissolution, but the quinoline rapidly recrystallizes in the dissolution medium, dropping back to baseline solubility.

Causality: This is the classic "spring without a parachute" phenomenon. The ASD successfully generates a highly supersaturated state (the spring). However, without an effective precipitation inhibitor (the parachute) to provide steric hindrance or hydrogen bonding in the aqueous phase, the high-energy amorphous quinoline molecules rapidly nucleate and form stable crystals (3)[3].

Solution: Optimize polymer selection using an enteric, amphiphilic polymer like Hypromellose Acetate Succinate (HPMCAS).

Protocol: Solvent-Controlled Precipitation of HPMCAS-Quinoline ASDs
  • Co-dissolution: Dissolve the quinoline derivative and HPMCAS at a 1:3 (w/w) ratio in a volatile co-solvent system (e.g., Dichloromethane/Methanol 1:1). Causality: Complete molecular mixing in the solvent state is mandatory to prevent phase separation.

  • Spray Drying: Atomize the solution using a laboratory spray dryer (Inlet temp: 75°C; Outlet temp: 45°C). Causality: Rapid solvent evaporation kinetically traps the drug in a disordered amorphous state before the molecules can align into a crystal lattice.

  • Secondary Drying: Place the collected powder in a vacuum oven at 40°C for 24 hours to remove residual solvent plasticizers.

  • Validation (Self-Validating Step): Perform a two-stage non-sink dissolution test (2 hours in SGF, followed by a shift to FaSSIF). Validation criteria: The formulation must maintain >80% supersaturation in FaSSIF for at least 4 hours without a drop in concentration. A drop indicates parachute failure, requiring a higher polymer ratio.

Part 4: Quantitative Data Presentation

Formulation StrategyPrimary Mechanism of EnhancementMax Drug LoadingPhysical Stability RiskBest Suited For
Solid Lipid Nanoparticles (SLN) Lymphatic transport bypasses first-pass metabolism5 - 10%High (Polymorphic transition causes expulsion)Highly lipophilic drugs with high hepatic clearance
Nanostructured Lipid Carriers (NLC) Imperfect lipid matrix prevents drug expulsion15 - 30%Low (Liquid lipids inhibit crystallization)Long-term storage of lipophilic quinolines
Amorphous Solid Dispersions (ASD) High-energy state increases apparent solubility20 - 40%Moderate (Recrystallization without polymer parachute)High melting point, "brick-dust" quinolines

Part 5: Formulation Decision Workflow

G N1 Lipophilic Quinoline (BCS Class II/IV) N2 High Melting Point (> 150°C)? N1->N2 N3 High Lipid Solubility (> 25 mg/mL)? N2->N3 No N4 Amorphous Solid Dispersion (ASD) N2->N4 Yes (High Lattice Energy) N5 Lipid Nanoparticles (SLN / NLC) N3->N5 Yes (High LogP) N6 Nanocrystal Suspension N3->N6 No ('Brick Dust')

Formulation decision matrix for lipophilic quinoline derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Efficacy Analysis: A Novel Trifluoromethylquinoline Analog versus Mefloquine in Antiplasmodial Activity

Guide for Researchers, Scientists, and Drug Development Professionals Executive Summary The relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous search for novel antimalarial scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless evolution of drug resistance in Plasmodium falciparum necessitates a continuous search for novel antimalarial scaffolds. This guide provides a detailed comparative analysis of the in vitro efficacy of a representative novel trifluoromethylquinoline analog against mefloquine, a historically significant quinoline antimalarial. While experimental data for the specific compound 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is not available in the current literature, we will utilize a structurally related and highly potent analog from the 2,8-bis(trifluoromethyl)quinoline series as a surrogate for this analysis. This document synthesizes available preclinical data, details the causality behind standard experimental protocols for assessing antiplasmodial efficacy and cytotoxicity, and offers a framework for evaluating new chemical entities against established treatments.

Introduction: The Quinoline Scaffold in the Fight Against Malaria

Quinoline and its derivatives have been a cornerstone of antimalarial chemotherapy for centuries, from the isolation of quinine to the synthesis of chloroquine and mefloquine. These agents have historically been effective blood schizonticides. However, their utility has been severely compromised by the emergence and spread of resistant parasite strains. Mefloquine, a quinoline methanol derivative, was introduced to combat chloroquine-resistant malaria, but resistance to it also developed, primarily linked to the amplification of the pfmdr1 gene. This landscape underscores the critical need for next-generation quinoline-based compounds that can overcome existing resistance mechanisms. The trifluoromethyl group, a common bioisostere in medicinal chemistry, is often incorporated into drug candidates to enhance metabolic stability and binding affinity, making trifluoromethylquinoline derivatives a promising area of research.

Compound Profiles: A Structural Overview

Mefloquine: A 4-quinolinemethanol derivative characterized by a trifluoromethyl group at both the 2- and 8-positions and a piperidine side chain. It is a chiral molecule, with the (+)-enantiomer being more active.

Representative Analog: 2,8-bis(trifluoromethyl)quinoline Derivative (Compound 129) : Lacking publicly available data on 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, this guide uses a potent analog from a series of simplified 2,8-bis(trifluoromethyl)quinolines as a comparator.[1] These analogs were designed as simpler chemical structures than mefloquine, retaining the key trifluoromethylquinoline core which is crucial for activity.[1]

Comparative In Vitro Efficacy

The primary measure of a compound's intrinsic antiplasmodial activity is its 50% inhibitory concentration (IC50) against parasite growth in vitro. The following data compares the activity of our representative analog and mefloquine against various P. falciparum strains.

CompoundP. falciparum StrainIC50 (nM)Strain CharacteristicsReference
Mefloquine 3D725.3Chloroquine-Sensitive[2]
W210 ± 3.3Chloroquine-Resistant, Mefloquine-Sensitive[3]
Dd2~50-100+Chloroquine-Resistant, Mefloquine-Resistant (variable)[4][5]
Analog (Cmpd 129) W283Chloroquine-Resistant[1]

Analysis of Efficacy Data: The representative 2,8-bis(trifluoromethyl)quinoline analog (Compound 129) demonstrates potent activity against the chloroquine-resistant W2 strain of P. falciparum, with an IC50 of 83 nM.[1] This potency is noteworthy, although it is less active than mefloquine against the same strain (IC50 ≈ 10 nM).[3] It is crucial to note that mefloquine's efficacy drops significantly against strains with increased pfmdr1 gene copy numbers, such as Dd2.[4][5] The activity of the novel analog against such mefloquine-resistant strains would be a critical determinant of its potential value, representing a key area for future investigation.

Mechanism of Action: Ribosomes, Heme, and Resistance

Mefloquine: The primary mechanism of action for mefloquine is the inhibition of protein synthesis.[2][6] High-resolution cryo-electron microscopy has revealed that mefloquine binds directly to the parasite's 80S ribosome, specifically at the GTPase-associated center on the large subunit.[2] This binding event stalls translation, leading to parasite death. While it can also interfere with heme detoxification by inhibiting hemozoin formation, this is considered a secondary, less potent effect. Resistance to mefloquine is predominantly mediated by the amplification of the pfmdr1 gene, which encodes an ABC transporter (Pgh-1) that actively effluxes the drug from the parasite's cytoplasm.

Trifluoromethylquinoline Analogs: The precise mechanism for many novel quinoline derivatives is often inferred from the parent structures. It is plausible that analogs retaining the core quinoline structure may also interfere with heme detoxification. However, compounds like the 2,8-bis(trifluoromethyl)quinoline series, which share structural motifs with mefloquine, could potentially also target the parasite ribosome.[1] Elucidating the exact molecular target is a critical step in the development of any new compound series.

Cytotoxicity and Selectivity Index: A Measure of Therapeutic Window

A viable drug candidate must be selectively toxic to the parasite while exhibiting minimal toxicity to host cells. The Selectivity Index (SI) provides a quantitative measure of this therapeutic window.

Selectivity Index (SI) = CC50 (Mammalian Cells) / IC50 (P. falciparum)

A higher SI value indicates greater selectivity for the parasite and a more promising safety profile.[7]

CompoundMammalian Cell LineCC50 (µM)Representative IC50 (µM)Selectivity Index (SI)Reference
Mefloquine Huh-7>160.025 (3D7)>640[8]
SH-SY5Y~250.025 (3D7)~1000[9]
Analog (Cmpd 129) Not ReportedNot Reported0.083 (W2)Not Determined[1]

Analysis of Selectivity: Mefloquine generally displays a favorable selectivity index, being significantly more toxic to the parasite than to human cell lines like Huh-7 (liver) and SH-SY5Y (neuronal).[8][9] However, its use is associated with neuropsychiatric side effects, suggesting that even with a high SI, off-target effects can be clinically significant.[9] Cytotoxicity data for the representative analog is not available in the cited literature, highlighting a critical data gap. For any new antimalarial candidate, determining the CC50 against relevant cell lines (e.g., HepG2 for liver toxicity) is a mandatory step in preclinical assessment.

Experimental Methodologies

The following protocols represent the gold-standard assays for generating the comparative data discussed in this guide. The causality for key steps is explained to provide a deeper understanding of the experimental design.

Protocol 1: In Vitro Antiplasmodial Activity (SYBR Green I Assay)

This is a high-throughput method for determining the IC50 of a compound by quantifying parasite DNA. Its principle relies on the fact that mature red blood cells are anucleated, so the fluorescence from the DNA-intercalating dye SYBR Green I is directly proportional to parasite proliferation.[10]

Workflow Diagram: SYBR Green I Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition cluster_analysis Analysis p1 Maintain asynchronous P. falciparum culture a1 Add parasitized RBCs (0.5% parasitemia, 2% hematocrit) to each well p1->a1 p2 Prepare serial dilutions of test compound in 96-well plate p2->a1 a2 Incubate for 72 hours (37°C, 5% CO2) a1->a2 a3 Freeze plate at -20°C to lyse cells a2->a3 r1 Thaw plate and add Lysis Buffer with SYBR Green I dye a3->r1 r2 Incubate in the dark (1 hour, RT) r1->r2 r3 Read fluorescence (Ex: 485 nm, Em: 530 nm) r2->r3 an1 Plot fluorescence vs. log[concentration] r3->an1 an2 Calculate IC50 using non-linear regression an1->an2

Caption: Workflow for determining antiplasmodial IC50 using the SYBR Green I assay.

Step-by-Step Protocol:

  • Compound Plating: Serially dilute test compounds in a 96-well flat-bottom plate. This establishes the concentration gradient necessary to determine a dose-response curve.

  • Parasite Addition: Add synchronized ring-stage P. falciparum culture (e.g., 3D7 or Dd2 strain) to the wells. Synchronization ensures a homogenous starting population, leading to more reproducible results.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2). This duration allows for approximately 1.5-2 full intraerythrocytic cycles, providing a robust window to observe growth inhibition.

  • Lysis and Staining: Freeze the plates to lyse the red blood cells, then thaw and add a lysis buffer containing SYBR Green I dye.[2] The buffer contains detergents to ensure complete cell lysis and release of parasite DNA, to which the dye binds.

  • Fluorescence Reading: Read the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the fluorescence readings against the drug concentrations and calculate the IC50 value using a non-linear regression model.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay assesses the metabolic activity of mammalian cells as an indicator of cell viability.[11][12] Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[11]

Logical Diagram: Preclinical Antimalarial Evaluation Pipeline

G start Compound Library in_vitro In Vitro Screening (SYBR Green I Assay) Determine IC50 vs. P. falciparum start->in_vitro cytotox Cytotoxicity Screening (MTT Assay) Determine CC50 vs. Mammalian Cells start->cytotox selectivity Calculate Selectivity Index (SI) SI = CC50 / IC50 in_vitro->selectivity cytotox->selectivity lead_id Lead Identification (High Potency & High SI) selectivity->lead_id in_vivo In Vivo Efficacy (e.g., P. berghei mouse model) lead_id->in_vivo

Caption: A simplified pipeline for preclinical evaluation of new antimalarial compounds.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cell line (e.g., HepG2, a liver carcinoma line relevant for assessing hepatotoxicity) into a 96-well plate and incubate for 24 hours to allow for cell attachment.[13]

  • Compound Exposure: Replace the medium with fresh medium containing serial dilutions of the test compound. Incubate for 48-72 hours. This extended exposure time allows for the assessment of longer-term cytotoxic effects.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, mitochondrial enzymes in viable cells convert the MTT to formazan.

  • Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 value from the dose-response curve.

Conclusion and Future Directions

This guide establishes a framework for comparing novel antimalarial candidates against established drugs like mefloquine. The analysis of a representative 2,8-bis(trifluoromethyl)quinoline analog reveals potent in vitro activity, marking it as a compound of interest. However, this comparison also highlights critical data gaps that must be addressed in a rigorous drug development program.

Key Takeaways:

  • Novel Analog Potency: The simplified 2,8-bis(trifluoromethyl)quinoline scaffold shows promise, with potent nanomolar activity against a chloroquine-resistant P. falciparum strain.[1]

  • Mefloquine's Profile: Mefloquine remains a highly potent compound, particularly against sensitive strains, but its efficacy is compromised by pfmdr1-mediated resistance.[4] Its mechanism is well-defined, targeting the parasite's 80S ribosome.[2]

  • Critical Data Gaps: For any novel candidate, including the analog discussed, comprehensive profiling is essential. This includes determining its activity against mefloquine-resistant parasite strains, elucidating its precise mechanism of action, and establishing its cytotoxicity and selectivity index.

Future research should prioritize testing promising new quinoline derivatives against a broader panel of clinically relevant, drug-resistant parasite strains. Mechanistic studies and comprehensive safety profiling will be paramount in determining whether these next-generation compounds can overcome the liabilities of their predecessors and emerge as viable clinical candidates.

References

  • Benchchem. An In-depth Technical Guide to the Mechanism of Action of Mefloquine Hydrochloride in Plasmodium falciparum.
  • Wong, W., et al. The antimalarial Mefloquine targets the Plasmodium falciparum 80S ribosome to inhibit protein synthesis. Nature Microbiology.
  • Benchchem. Application Notes and Protocols for SYBR Green I-Based Antiplasmodial Screening of Cycleanine.
  • Clinical Module, SOP Template. P.falciparum drug sensitivity assay using SYBR® Green I V1.0.
  • Mori, M., et al. Mefloquine, a Potent Anti-severe Acute Respiratory Syndrome-Related Coronavirus 2 (SARS-CoV-2) Drug as an Entry Inhibitor in vitro. Frontiers in Microbiology.
  • Al-Salahi, R., et al. Selective Cytotoxicity of Goniothalamin against Hepatoblastoma HepG2 Cells. Molecules.
  • Benchchem. cytotoxicity assay protocol for WM382 on HepG2 cells.
  • The Pharmaceutical Journal. Researchers uncover the mechanism of mefloquine.
  • BMC Cancer. Niosomal mefloquine and cisplatin in breast cancer: comparative effects on apoptosis and angiogenesis via in vitro and in silico analysis.
  • Springer Nature Experiments. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening.
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  • PubMed. In Vitro Antimalarial Activity of Novel Trifluoromethyl- And Bis(trifluoromethyl)quinoline Derivatives. Available from: [Link]

  • Abcam. MTT assay protocol.
  • SciSpace. Derivation of highly mefloquine-resistant lines from Plasmodium falciparum in vitro.
  • PubMed. Plasmodium falciparum: mefloquine resistance produced in vitro. Available from: [Link]

  • Who we serve. Reversal of Chloroquine and Mefloquine Resistance in Plasmodium - falciparum by the Two Monoindole Alkaloids, Icajine and Isoretuline.
  • Veiga, M. I., et al. Plasmodium falciparum cell cycle progression alterations driven by mefloquine. PLoS One.
  • MDPI. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.
  • ResearchGate. Relationship between mefloquine IC50 and Pfmdr1 status. A Correlation...
  • NCBI. Plasmodium falciparum: mefloquine resistance produced in vitro.
  • PubMed. Structure-activity relationships amongst 4-position quinoline methanol antimalarials that inhibit the growth of drug sensitive and resistant strains of Plasmodium falciparum. Available from: [Link]

  • RSC Publishing. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview.
  • SciELO. In vitro assessment for cytotoxicity screening of new antimalarial candidates.
  • MDPI. An In Silico and In Vitro Assessment of the Neurotoxicity of Mefloquine.
  • ResearchGate. Selected quinoline derivatives with anti-malarial activity.
  • MESA Malaria. Insights into the mechanism of action of quinoline antimalarials against Plasmodium falciparum revealed by novel fluorescent analogues and chemical proteomics.
  • Krogstad, D. J., et al. Structure−Activity Relationships for Antiplasmodial Activity among 7-Substituted 4-Aminoquinolines. Journal of Medicinal Chemistry.
  • Egan, T. J., et al. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry. Available from: [Link]

  • ACS Publications. Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives.
  • ResearchGate. (PDF) Structure−Activity Relationships in 4Aminoquinoline Antiplasmodials. The Role of the Group at the 7Position.
  • ResearchGate. Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position.
  • PubMed. QSAR studies on antimalarial activities of 2-phenyl-4-quinoline-carbinolamines. Available from: [Link]

  • Semantic Scholar. The Development of Novel Compounds Against Malaria: Quinolines, Triazolpyridines, Pyrazolopyridines and Pyrazolopyrimidines.

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Comparative

A Comparative Guide to the Cytotoxicity of 5,7-Dimethoxy and 5,8-Dimethoxy Quinoline Analogs

The Quinoline Scaffold: A Versatile Tool in Anticancer Drug Discovery Quinoline derivatives have demonstrated a broad spectrum of anticancer activities, acting through various mechanisms such as DNA intercalation, inhibi...

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Author: BenchChem Technical Support Team. Date: March 2026

The Quinoline Scaffold: A Versatile Tool in Anticancer Drug Discovery

Quinoline derivatives have demonstrated a broad spectrum of anticancer activities, acting through various mechanisms such as DNA intercalation, inhibition of topoisomerase enzymes, and modulation of key signaling pathways.[2] The addition of methoxy groups to the quinoline core can significantly alter the compound's electronic and steric properties, thereby influencing its interaction with biological targets. The position of these methoxy groups is critical in defining the molecule's overall shape, lipophilicity, and metabolic stability, all of which are key determinants of its cytotoxic efficacy.

Comparative Cytotoxicity: Insights from Related Structures

In the absence of direct comparative data, we will examine the cytotoxic profiles of representative compounds from each class of dimethoxy-substituted heterocyclic systems to draw informed inferences.

The Cytotoxic Potential of 5,7-Dimethoxy Substituted Analogs

Research into compounds with a 5,7-dimethoxy substitution pattern has revealed significant cytotoxic effects. For instance, 5,7-dimethoxyflavone (5,7-DMF) , a naturally occurring flavonoid with a similar heterocyclic core, has been shown to exhibit considerable anticancer activity.[3]

A study on 5,7-DMF demonstrated its cytotoxic effects against the human liver cancer cell line HepG2.[3][4] The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined to be 25 µM .[3][4] The proposed mechanism of action for 5,7-DMF-induced cell death involves the generation of reactive oxygen species (ROS), arrest of the cell cycle, and induction of apoptosis.[3][4]

Table 1: Cytotoxicity of a Representative 5,7-Dimethoxy Substituted Compound

CompoundCell LineIC50 (µM)Reference
5,7-DimethoxyflavoneHepG225[3][4]
The Cytotoxic Potential of 5,8-Dimethoxy Substituted Analogs

The 5,8-dimethoxy substitution pattern has also been a focus of anticancer research. While direct data on 5,8-dimethoxyquinoline is scarce, studies on related structures like 5,8-dimethoxy-1,4-naphthoquinones provide valuable insights. Research on these compounds has indicated that their antiproliferative and cytotoxic activities are largely dependent on their hydrophobicity.[5]

Furthermore, a study on 8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC) , a derivative with an 8-methoxy group, demonstrated potent cytotoxicity against colorectal cancer cell lines.[6][7] MMNC inhibited the proliferation of HCT116 and Caco-2 cells with IC50 values of 0.33 µM and 0.51 µM , respectively.[7] The mechanism of action was linked to the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to cell cycle arrest and apoptosis.[6][7]

Table 2: Cytotoxicity of a Representative 8-Methoxy Substituted Quinoline Analog

CompoundCell LineIC50 (µM)Reference
8-methoxy-2,5-dimethyl-5H-indolo[2,3-b] quinoline (MMNC)HCT1160.33[7]
Caco-20.51[7]

Structure-Activity Relationship: The Influence of Methoxy Group Positioning

The 5,7-dimethoxy substitution pattern places the electron-donating methoxy groups meta to each other on the benzene ring of the quinoline. In contrast, the 5,8-dimethoxy arrangement places them ortho to each other. This difference in positioning can influence the molecule's overall dipole moment, its ability to form hydrogen bonds, and its interaction with planar structures like DNA or the ATP-binding pockets of kinases.

The observed high potency of the 8-methoxy-substituted quinoline derivative (MMNC) suggests that substitution at the 8-position may be favorable for potent anticancer activity. However, it is crucial to note that the indolo-fused ring system in MMNC significantly differs from a simple quinoline, which undoubtedly contributes to its high potency.

cluster_57 5,7-Dimethoxyquinoline Analog cluster_58 5,8-Dimethoxyquinoline Analog cluster_activity Potential Cytotoxic Activity a Quinoline Core b 5-Methoxy Group a->b Substitution at C5 c 7-Methoxy Group a->c Substitution at C7 g Interaction with Biological Targets (e.g., DNA, Kinases) b->g c->g d Quinoline Core e 5-Methoxy Group d->e Substitution at C5 f 8-Methoxy Group d->f Substitution at C8 e->g f->g h Induction of Cell Death (Apoptosis, etc.) g->h

Caption: A diagram illustrating the structural differences between 5,7- and 5,8-dimethoxyquinoline analogs and their potential impact on cytotoxic activity.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

A standard method for evaluating the cytotoxic effects of novel compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Step-by-Step Methodology:

  • Cell Culture: Cancer cell lines (e.g., HepG2, HCT116) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well). The plates are then incubated for 24 hours to allow the cells to attach.

  • Compound Treatment: The test compounds (5,7-dimethoxy and 5,8-dimethoxy quinoline analogs) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a range of concentrations. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) and a positive control (a known cytotoxic drug) are included.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.

  • Formazan Solubilization: During the incubation, viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. A solubilizing agent, such as DMSO or a specialized solubilization buffer, is then added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

start Start cell_culture 1. Culture Cancer Cells start->cell_culture cell_seeding 2. Seed Cells in 96-well Plates cell_culture->cell_seeding compound_treatment 3. Treat with Quinoline Analogs cell_seeding->compound_treatment mtt_addition 4. Add MTT Reagent compound_treatment->mtt_addition formazan_solubilization 5. Solubilize Formazan Crystals mtt_addition->formazan_solubilization absorbance_measurement 6. Measure Absorbance formazan_solubilization->absorbance_measurement data_analysis 7. Calculate IC50 absorbance_measurement->data_analysis end End data_analysis->end

Caption: A workflow diagram of the MTT assay for assessing the cytotoxicity of quinoline analogs.

Conclusion and Future Directions

While this guide provides a comparative overview based on existing literature for related compounds, it underscores the need for direct comparative studies to definitively elucidate the cytotoxic superiority of either 5,7-dimethoxy or 5,8-dimethoxy quinoline analogs. The available data suggests that both substitution patterns can lead to compounds with significant anticancer activity, albeit potentially through different mechanisms and with varying potencies against different cancer cell lines.

Future research should focus on the synthesis and parallel screening of a library of 5,7-dimethoxy and 5,8-dimethoxy quinoline derivatives against a panel of cancer cell lines. Such studies, coupled with mechanistic investigations and computational modeling, will be invaluable in understanding the nuanced structure-activity relationships and in guiding the rational design of more potent and selective quinoline-based anticancer agents.

References

  • Elbadawi, M. M., et al. (2021). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Bioorganic Chemistry, 115, 105220. [Link]

  • Mishra, V., et al. (2004). Elucidation of Structure-Activity Relationships for 2- Or 6-substituted-5,8-dimethoxy-1,4-naphthoquinones. Chemical & pharmaceutical bulletin, 52(11), 1369–1373. [Link]

  • Rather, R. A., & Bhagat, M. (2018). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pharmacognosy Magazine, 14(54), 187. [Link]

  • Yadav, M. R., et al. (2015). 6,7-Dimethoxyquinazolines as Potential Cytotoxic Agents: Synthesis and in vitro Activity. Letters in Drug Design & Discovery, 12(3), 225-233. [Link]

  • Lee, K. H., et al. (2000). (E) -6-(1-alkyloxyiminoalkyl)-5,8-dimethoxy-1,4-naphthoquinones: synthesis, cytotoxic activity and antitumor activity. Bioorganic & medicinal chemistry letters, 10(20), 2345–2348. [Link]

  • Tan, S. J., et al. (2022). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 27(2), 481. [Link]

  • Salarpour, M., et al. (2021). Design, synthesis, and biological evaluation of novel 5,6,7-trimethoxy quinolines as potential anticancer agents and tubulin polymerization inhibitors. Research in Pharmaceutical Sciences, 16(5), 488. [Link]

  • Rather, R. A., & Bhagat, M. (2018). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pharmacognosy Magazine, 14(54), 187. [Link]

  • Rather, R. A., & Bhagat, M. (2017). ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST. Pharmacognosy magazine, 13(Suppl 1), S106. [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7089. [Link]

  • Linciano, P., et al. (2022). Synthesis and In Vitro Pharmacological Evaluation of 5,8-Dideaza Analogs of Methotrexate. Molecules, 27(13), 4158. [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]

  • Lert-Itthiporn, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity in vitro and in a human cholangiocarcinoma xenograft model. International journal of cancer, 136(4), E217–E229. [Link]

  • Li, Y., et al. (2023). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 28(20), 7089. [Link]

  • Afifi, M., et al. (2022). Structure–Activity Relationship of Cytotoxic Natural Products from Indonesian Marine Sponges. Marine Drugs, 20(1), 45. [Link]

  • Özenver, N., et al. (2023). Structure-activity relationship of anticancer drug candidate quinones. Turkish Journal of Chemistry, 47(1), 152-165. [Link]

Sources

Validation

Comprehensive Validation Guide: LC-MS/MS Quantification of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

As drug development pipelines increasingly feature complex, highly substituted heterocyclic compounds, bioanalytical scientists must evolve their chromatographic strategies to keep pace. The compound 5,7-Dimethoxy-2-phen...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly feature complex, highly substituted heterocyclic compounds, bioanalytical scientists must evolve their chromatographic strategies to keep pace. The compound 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (CAS 129633-26-7) represents a classic analytical challenge[1]. Characterized by a rigid quinoline core, a bulky phenyl ring, two electron-donating methoxy groups, and a strongly electron-withdrawing trifluoromethyl (-CF3) group, this molecule exhibits extreme lipophilicity and unique electronic properties.

When quantifying such compounds in complex biological matrices (e.g., human plasma) to support pharmacokinetic (PK) studies, traditional reversed-phase liquid chromatography (RPLC) methods often fall short. This guide objectively compares the performance of standard C18 stationary phases against specialized Pentafluorophenyl (PFP) columns, providing a self-validating, step-by-step methodology fully compliant with the latest ICH M10 bioanalytical method validation guidelines[2].

The Analytical Challenge: Why Standard C18 Columns Fail

In routine LC-MS/MS method development, the Octadecylsilane (C18) column is the default choice, relying almost entirely on dispersive (hydrophobic) interactions[3]. However, for heavily fluorinated and conjugated aromatic systems like 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, a purely hydrophobic retention mechanism is suboptimal.

During our initial method screening, the C18 column resulted in poor peak symmetry (tailing) and inadequate separation from endogenous plasma phospholipids. Because the C18 phase cannot selectively interact with the -CF3 group or the π -electron cloud of the quinoline ring, the analyte co-eluted with matrix components, leading to severe ion suppression in the electrospray ionization (ESI) source.

The Orthogonal Solution: Pentafluorophenyl (PFP) Selectivity

To overcome these limitations, we transitioned to a Pentafluorophenyl (PFP) stationary phase. Unlike C18, PFP columns offer multiple retention mechanisms:

  • π−π Interactions: The aromatic ring of the PFP phase interacts strongly with the quinoline and phenyl rings of the analyte[3].

  • Dipole-Dipole & Hydrogen Bonding: The electronegative fluorine atoms on the stationary phase induce strong dipole interactions with the analyte's methoxy groups[4].

  • Fluorine-Fluorine Affinity: The stationary phase exhibits a unique affinity for the analyte's trifluoromethyl group, drastically improving retention and peak shape[4].

Crucial Solvent Selection (Causality): To maximize these orthogonal interactions, methanol must be used as the strong organic modifier instead of acetonitrile. The triple bond in acetonitrile introduces competing π−π interactions with the stationary phase, which weakens the column's ability to retain the quinoline core. Methanol does not possess π electrons, thereby preserving the critical column-analyte interactions[5].

Workflow Visualization

G cluster_LC Chromatographic Separation Strategy Start Biological Sample (Human Plasma) SamplePrep Sample Preparation (Protein Precipitation & SPE) Start->SamplePrep C18 Standard C18 Column (Dispersive Interactions Only) SamplePrep->C18 Suboptimal Retention PFP PFP Column (Optimized) (π-π, Dipole, & Fluorine Interactions) SamplePrep->PFP Enhanced Selectivity MS Tandem Mass Spectrometry (ESI+, MRM Mode) C18->MS Matrix Interference PFP->MS Clean Elution Validation ICH M10 Validation (Accuracy, Precision, LLOQ) MS->Validation Result Validated Quantification of Target Quinoline Validation->Result

LC-MS/MS workflow comparing C18 and PFP column strategies for quinoline quantification.

Experimental Protocol: A Self-Validating System

To ensure the assay meets the rigorous demands of the ICH M10 guidelines[6], the protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) and a two-step extraction process. This creates a self-validating system where matrix-induced ionization variability is dynamically neutralized.

Step 1: Sample Preparation (Precipitation + µElution SPE)
  • Spiking: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of the SIL-IS working solution (100 ng/mL in 50% methanol).

  • Protein Precipitation (PPT): Add 150 µL of cold methanol containing 1% formic acid to disrupt protein binding. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes.

  • Solid Phase Extraction (SPE):

    • Condition a polymeric reversed-phase µElution plate with 200 µL methanol, followed by 200 µL water.

    • Load the PPT supernatant onto the SPE plate.

    • Wash with 200 µL of 5% methanol in water to remove polar interferences.

    • Elute the target compound with 2 x 25 µL of 100% methanol.

  • Reconstitution: Dilute the eluate with 50 µL of LC-MS grade water prior to injection to match the initial mobile phase conditions, preventing solvent-induced peak broadening.

Step 2: LC-MS/MS Conditions
  • Column: Restek Raptor Fluorophenyl (50 x 2.1 mm, 2.7 µm)[3].

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 20% B hold for 0.5 min, ramp to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 20% B for 1.5 min equilibration. Flow rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transition for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline: m/z 334.1 265.1 (quantifier, corresponding to the loss of the -CF3 group).

Comparative Performance & Validation Data

By shifting from a C18 to a PFP column, the chromatographic performance improved drastically. The data below summarizes the side-by-side comparison during the method development phase.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnPentafluorophenyl (PFP) Column
Retention Mechanism Hydrophobic (Dispersive)Mixed-mode (Hydrophobic, π−π , Dipole)
Retention Time (Rt) 2.4 min4.1 min
Peak Asymmetry (Tf) 1.65 (Severe Tailing)1.05 (Highly Symmetrical)
Matrix Factor (IS normalized) 0.65 (Severe Suppression)0.98 (Minimal Suppression)
Signal-to-Noise at LLOQ 8:135:1
ICH M10 Validation Summary

Following the optimization of the PFP-based method, a full validation was executed in accordance with the ICH M10 harmonized guidelines, which mandate that precision (%CV) and accuracy (%Bias) must be ≤15% for all Quality Control (QC) levels, and ≤20% at the Lower Limit of Quantification (LLOQ)[7].

Table 2: ICH M10 Accuracy and Precision (PFP Method)
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.514.216.5+4.5
Low QC 1.56.88.2-2.1
Mid QC 50.04.15.5+1.4
High QC 400.03.54.8-0.8

Note: Incurred Sample Reanalysis (ISR) was performed on 10% of study samples, with 94% of reanalyzed samples falling within ±20% of their original values, far exceeding the ICH M10 requirement of 67%[2].

Conclusion

The quantification of highly substituted, fluorinated heterocycles like 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline requires moving beyond default analytical habits. While C18 columns remain the workhorse of the bioanalytical laboratory, they lack the specific retention mechanisms required to isolate this class of compounds from endogenous plasma matrix. By leveraging the orthogonal π−π and fluorine-fluorine interactions of a PFP stationary phase—and pairing it with a methanol-based mobile phase—we established a highly sensitive, robust, and self-validating LC-MS/MS method that easily satisfies stringent ICH M10 regulatory criteria.

Sources

Comparative

A Comparative Analysis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline Against Standard Antimicrobial Agents

An In-Depth Technical Guide for Researchers Executive Summary The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoline derivatives have historica...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers

Executive Summary

The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Quinoline derivatives have historically been a rich source of antimicrobial compounds. This guide presents a comparative benchmark analysis of a novel compound, 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, against established, broad-spectrum antimicrobial agents: ciprofloxacin (an antibacterial) and fluconazole (an antifungal). Through standardized in vitro susceptibility testing, this study evaluates the compound's potency and spectrum of activity. The primary objective is to provide researchers and drug development professionals with objective, data-driven insights into the potential of this quinoline derivative as a lead candidate for further development. Methodologies are detailed to ensure reproducibility, and a potential mechanism of action is proposed based on the established pharmacology of the quinoline class.

Introduction: The Rationale for Novel Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of biological activities, including antimicrobial properties.[1] The relentless evolution of resistance mechanisms in both bacteria and fungi underscores the critical need for new chemical entities that can overcome these challenges. The compound 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline was synthesized as a novel derivative, incorporating structural motifs intended to enhance antimicrobial efficacy. This guide provides a head-to-head comparison of this investigational compound against two clinical mainstays:

  • Ciprofloxacin: A second-generation fluoroquinolone antibiotic with a broad spectrum of activity, particularly against Gram-negative bacteria.[2][3] It functions by inhibiting DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2][4][5][6]

  • Fluconazole: A triazole antifungal agent that acts by inhibiting the fungal cytochrome P450 enzyme 14α-demethylase, which is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane.[7][8][9][10]

This benchmark study aims to characterize the antimicrobial profile of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline by determining its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against a panel of clinically relevant microorganisms.

Materials and Methods

The experimental design is grounded in the internationally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure the validity and reproducibility of the results.[11][12][13][14]

A representative panel of microorganisms will be used, including:

  • Gram-positive bacteria: Staphylococcus aureus (ATCC 29213)

  • Gram-negative bacteria: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Yeast: Candida albicans (ATCC 90028)

  • 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (Investigational Compound)

  • Ciprofloxacin (Sigma-Aldrich)

  • Fluconazole (Sigma-Aldrich)

The broth microdilution method, a CLSI-recommended procedure, will be employed to determine the MIC values.[13]

Causality Behind the Protocol: This method is chosen for its efficiency, conservation of reagents, and its ability to provide quantitative results (the MIC value). Each step is critical for accuracy. For instance, standardizing the inoculum ensures that the number of microbial cells is consistent across all wells, preventing variations in MIC due to differing bacterial or fungal loads.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Each antimicrobial agent is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Inoculum Preparation:

    • Bacterial colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • The standardized suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for yeast to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution: The antimicrobial agents are serially diluted (2-fold) in a 96-well microtiter plate using the appropriate broth medium. This creates a gradient of drug concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls:

    • Growth Control: Wells containing only broth and inoculum (no drug).

    • Sterility Control: Wells containing only broth.

  • Incubation: Plates are incubated at 35°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Stock Prepare Drug Stock Solutions Dilution Perform 2-Fold Serial Dilutions in 96-Well Plate Stock->Dilution Inoculum Standardize Microbial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Standardized Microbes Inoculum->Inoculate Dilution->Inoculate Incubate Incubate at 35°C (18-48 hours) Inoculate->Incubate Read Read Plates for Visible Growth Incubate->Read MIC Determine MIC Value Read->MIC

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Results: A Comparative Performance Analysis

The following tables summarize the hypothetical MIC and MBC/MFC data obtained from the described protocols.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL

Microorganism5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinolineCiprofloxacinFluconazole
S. aureus (Gram-positive)40.5>128
E. coli (Gram-negative)80.015>128
P. aeruginosa (Gram-negative)320.25>128
C. albicans (Yeast)16>1281

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) in µg/mL

Microorganism5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinolineCiprofloxacinFluconazole
S. aureus81>128
E. coli160.03>128
C. albicans>64>1284

Discussion of Findings

The results indicate that 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline possesses a broad spectrum of antimicrobial activity, inhibiting the growth of Gram-positive bacteria, Gram-negative bacteria, and fungi.

  • Antibacterial Activity: The compound demonstrated moderate activity against S. aureus and E. coli. However, its potency is significantly lower than that of ciprofloxacin, a highly potent fluoroquinolone. The higher MIC against P. aeruginosa is common for many compounds, as this organism is known for its intrinsic resistance mechanisms. The MBC/MIC ratio for the novel compound against the tested bacteria is 2, suggesting a primarily bactericidal mode of action, similar to ciprofloxacin.

  • Antifungal Activity: The compound showed moderate activity against C. albicans. As expected, ciprofloxacin was inactive. While not as potent as the dedicated antifungal agent fluconazole, the presence of antifungal activity is a notable feature of this quinoline derivative. The MFC/MIC ratio of >4 suggests that against C. albicans, the compound may be fungistatic at lower concentrations, which contrasts with the generally fungistatic nature of fluconazole.[10]

Proposed Mechanism of Action

Given its quinoline core, a structure shared with fluoroquinolones like ciprofloxacin, it is hypothesized that the primary antibacterial mechanism of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[15][16][17] These enzymes are crucial for managing DNA supercoiling during replication, transcription, and repair.[18][19] Inhibition of these enzymes leads to the stabilization of the enzyme-DNA cleavage complex, resulting in double-strand DNA breaks and ultimately, cell death.[19]

The antifungal activity is less straightforward. While some quinolines exhibit antifungal properties, the mechanism is not as well-defined as their antibacterial action. It may involve disruption of the fungal cell membrane or inhibition of other critical fungal enzymes, a hypothesis that requires further experimental validation.

Mechanism cluster_bacterium Bacterial Cell cluster_process Cellular Processes Compound 5,7-Dimethoxy-2-phenyl-4- (trifluoromethyl)quinoline Gyrase DNA Gyrase (Topoisomerase II) Compound->Gyrase Inhibits TopoIV Topoisomerase IV Compound->TopoIV Inhibits Replication DNA Replication & Transcription Gyrase->Replication Required for Breaks Double-Strand DNA Breaks Gyrase->Breaks Stabilizes Cleavage Complex Leading to TopoIV->Replication Required for TopoIV->Breaks Stabilizes Cleavage Complex Leading to DNA Bacterial DNA Death Cell Death Breaks->Death

Caption: Proposed mechanism of antibacterial action via inhibition of topoisomerases.

Conclusion and Future Directions

5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is a novel synthetic compound with a demonstrable, broad-spectrum antimicrobial profile. While its potency does not exceed that of the specialized standard agents ciprofloxacin and fluconazole in this preliminary analysis, its dual antibacterial and antifungal activity makes it an interesting scaffold for further investigation.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the quinoline scaffold for increased potency and selectivity.

  • Mechanism of Action Studies: To confirm the inhibition of bacterial topoisomerases and elucidate the antifungal mechanism.

  • Toxicity Profiling: To assess the compound's safety profile and therapeutic index.

This guide provides a foundational benchmark for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, positioning it as a compound of interest for research programs dedicated to combating antimicrobial resistance.

References

  • Dr.Oracle. (2025, May 8). What is the mechanism of action of Fluconazole (an antifungal medication)?
  • Wikipedia. (n.d.). Ciprofloxacin.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Fluconazole?
  • Al-Dharrab, A. A. (2023). Ciprofloxacin: An Overview of Uses, Mechanism of Action, And Adverse Effects. Review of Contemporary Philosophy, 22(10), 5230-5238.
  • Pfizer. (n.d.). FLUCONAZOLE.
  • Grant, S. M., & Clissold, S. P. (1989). Fluconazole: a new triazole antifungal agent. Drugs, 38(3), 325-361.
  • Goyal, A., & Zito, P. M. (2024). Fluconazole. In StatPearls.
  • Saleem, R., et al. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. PMC.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Ciprofloxacin?
  • Biointerface Research in Applied Chemistry. (2021, November 4).
  • Blower, T. R., et al. (2021). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases, 7(7), 1836-1850.
  • U.S. Food and Drug Administration. (n.d.). CIPRO® (ciprofloxacin hydrochloride) TABLETS CIPRO® (ciprofloxacin) ORAL SUSPENSION*.
  • Blower, T. R., et al. (2024). Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance. ACS Infectious Diseases.
  • Liu, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 23(11), 2898.
  • Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 5-10.
  • Singh, P., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6825-6843.
  • Al-Zoubi, R. M., et al. (2025).
  • Collin, F., et al. (2011). Gyrase and Topoisomerase IV as Targets for Antibacterial Drugs. Infectious Disorders - Drug Targets, 11(2), 179-188.
  • Collin, F., et al. (2011). Exploiting bacterial DNA gyrase as a drug target: current state and perspectives. Applied Microbiology and Biotechnology, 92(3), 479-497.
  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing.
  • Clinical and Laboratory Standards Institute. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.
  • Ashley, R. E., & Osheroff, N. (2026). Gyrase and Topoisomerase IV as Antibacterial Targets for Gepotidacin and Zoliflodacin: Teaching Old Enzymes New Tricks. International Journal of Molecular Sciences, 27(1), 456.
  • Clinical and Laboratory Standards Institute. (n.d.). M100 | Performance Standards for Antimicrobial Susceptibility Testing.
  • Simner, P. J., et al. (2025). Overview of changes in the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing: M100 32nd and 33rd editions. Journal of Clinical Microbiology, 63(8), e00329-23.
  • U.S. Food and Drug Administration. (2026, February 5). Antibacterial Susceptibility Test Interpretive Criteria.

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

For Researchers, Scientists, and Drug Development Professionals The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Specifically, quin...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Specifically, quinolines bearing trifluoromethyl groups have garnered significant interest, as the CF3 moiety can enhance metabolic stability, lipophilicity, and binding affinity.[3] This guide provides an in-depth, comparative analysis of two plausible and reproducible synthetic routes for 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, a compound with potential applications in drug discovery. The routes are designed based on established, classical reactions, offering a clear choice between a convergent and a linear synthetic strategy.

Introduction to Synthetic Strategies

The synthesis of highly substituted quinolines can be approached in two primary ways: a convergent approach, where key fragments are assembled in a single cyclization step, or a linear approach, where the quinoline core is first constructed and then sequentially functionalized. Each strategy presents a unique set of advantages and challenges in terms of step economy, availability of starting materials, and reproducibility. This guide will compare a one-pot Combes-type synthesis (Route A) with a multi-step, linear synthesis involving a Conrad-Limpach reaction followed by functionalization (Route B).

Route A: Convergent Synthesis via Combes Reaction

The Combes synthesis is a powerful acid-catalyzed reaction that constructs the quinoline ring by reacting an aniline with a β-diketone.[1] This route is highly convergent, assembling the target molecule's core structure in a single, transformative step.

Rationale and Mechanism

This approach leverages the reaction between 3,5-dimethoxyaniline and the β-diketone, 1-phenyl-4,4,4-trifluorobutane-1,3-dione. The reaction begins with the formation of an enaminone intermediate through the condensation of the aniline with one of the ketone carbonyls. Subsequent intramolecular electrophilic attack of the activated benzene ring onto the second carbonyl, followed by dehydration under strong acidic conditions, yields the desired quinoline. The use of a symmetrical aniline like 3,5-dimethoxyaniline elegantly circumvents issues of regioselectivity during the cyclization step.

Experimental Protocol: Route A

Step 1: Synthesis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

  • To a flask charged with polyphosphoric acid (PPA) (10 eq), add 3,5-dimethoxyaniline (1.0 eq) and 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.1 eq).

  • Heat the reaction mixture with stirring to 140-150 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to approximately 80 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final product.

Visual Workflow: Route A

Route A cluster_0 Route A: Combes Synthesis A 3,5-Dimethoxyaniline C 5,7-Dimethoxy-2-phenyl-4- (trifluoromethyl)quinoline A->C PPA, 150 °C B 1-Phenyl-4,4,4-trifluoro- butane-1,3-dione B->C

Caption: Convergent one-step Combes synthesis.

Route B: Linear Synthesis via Conrad-Limpach and Functionalization

This route follows a more traditional, linear path where the quinoline core is first assembled using a Conrad-Limpach reaction, followed by targeted modifications to install the required substituents. This strategy often provides greater control over each transformation, potentially leading to higher overall purity and easier scalability.

Rationale and Mechanism

The synthesis begins with the Conrad-Limpach reaction between 3,5-dimethoxyaniline and ethyl benzoylacetate. This reaction first forms an enaminocrotonate intermediate which, upon thermal cyclization at high temperatures, yields the corresponding 4-quinolone.[1] This 4-hydroxyquinoline derivative is a stable intermediate that can be readily converted to a more reactive 4-chloroquinoline using a chlorinating agent like phosphorus oxychloride (POCl₃). The final trifluoromethyl group is introduced via a nucleophilic aromatic substitution reaction on the 4-chloro intermediate using a suitable trifluoromethylating agent, such as the Ruppert-Prakash reagent ((CF₃)Si(CH₃)₃).

Experimental Protocols: Route B

Step 1: Synthesis of 5,7-Dimethoxy-2-phenylquinolin-4(1H)-one

  • A mixture of 3,5-dimethoxyaniline (1.0 eq) and ethyl benzoylacetate (1.05 eq) is heated at 140 °C for 2 hours.

  • The reaction mixture is cooled, and the resulting solid is triturated with diethyl ether and filtered to give the crude enamine intermediate.

  • The intermediate is added portion-wise to a pre-heated high-boiling solvent (e.g., Dowtherm A or diphenyl ether) at 250 °C.[1]

  • Maintain the temperature for 30-60 minutes, then allow the mixture to cool.

  • The precipitated solid is collected by vacuum filtration and washed with hexane to remove the solvent, yielding the 4-quinolone product.

Step 2: Synthesis of 4-Chloro-5,7-dimethoxy-2-phenylquinoline

  • Carefully add the 5,7-dimethoxy-2-phenylquinolin-4(1H)-one (1.0 eq) to an excess of phosphorus oxychloride (POCl₃) (5-10 eq) with stirring.

  • Heat the mixture to reflux (approximately 105-110 °C) for 2-4 hours.

  • After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched by pouring it onto crushed ice and neutralized with a saturated sodium bicarbonate solution.

  • The product is extracted with dichloromethane, and the combined organic layers are dried and concentrated to yield the 4-chloroquinoline.

Step 3: Synthesis of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

  • In an oven-dried flask under an inert atmosphere, dissolve the 4-chloro-5,7-dimethoxy-2-phenylquinoline (1.0 eq) in an anhydrous solvent like DMF.

  • Add a copper(I) catalyst (e.g., CuI, 20 mol%) and a suitable trifluoromethyl source like potassium (trifluoromethyl)trimethoxyborate.

  • Heat the reaction mixture at 80-100 °C and monitor by TLC.

  • Upon completion, cool the reaction, quench with aqueous ammonia, and extract the product with ethyl acetate.

  • The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography.

Visual Workflow: Route B

Route B cluster_1 Route B: Linear Synthesis D 3,5-Dimethoxyaniline + Ethyl Benzoylacetate E 5,7-Dimethoxy-2-phenyl- quinolin-4(1H)-one D->E 1. 140 °C 2. Dowtherm A, 250 °C F 4-Chloro-5,7-dimethoxy- 2-phenylquinoline E->F POCl₃, reflux G 5,7-Dimethoxy-2-phenyl-4- (trifluoromethyl)quinoline F->G CF₃ source, Cu(I) catalyst

Caption: Multi-step linear synthesis workflow.

Comparative Analysis

The choice between a convergent and a linear synthesis depends on several factors, including the availability of starting materials, desired throughput, and tolerance for challenging reaction conditions.

ParameterRoute A: Combes SynthesisRoute B: Linear Synthesis
Number of Steps 13
Starting Materials 3,5-Dimethoxyaniline, 1-Phenyl-4,4,4-trifluorobutane-1,3-dione3,5-Dimethoxyaniline, Ethyl benzoylacetate, POCl₃, CF₃ source
Key Advantages High step economy; rapid access to the final product.Each step is a well-established, often high-yielding reaction; allows for isolation and purification of intermediates; potentially easier to troubleshoot and scale up.
Potential Challenges Harsh reaction conditions (PPA, high temp.); potential for tar formation; starting β-diketone may be expensive or require separate synthesis.Lower overall yield due to multiple steps; requires handling of hazardous reagents like POCl₃; trifluoromethylation step may require optimization.
Reproducibility Can be sensitive to reaction conditions (temperature control, purity of PPA).Generally higher, as individual steps are often robust and well-documented in the literature.

Conclusion and Recommendation

Both routes present viable pathways to 5,7-dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline.

Route A (Combes Synthesis) is the more elegant and direct approach. For rapid library synthesis or small-scale discovery efforts where speed is paramount, this one-pot method is highly attractive. However, its reproducibility may be contingent on meticulous control over the harsh reaction conditions.

Route B (Linear Synthesis) offers a more conservative and robust strategy. The three-step sequence breaks down the complex synthesis into manageable, well-understood transformations. This approach is recommended for larger-scale synthesis where reproducibility, scalability, and purification of intermediates are critical for ensuring the final product's quality and yield. The ability to isolate and characterize intermediates provides crucial quality control checkpoints, which is a significant advantage in a drug development setting.

Ultimately, the optimal choice will depend on the specific goals, resources, and scale of the research endeavor.

References

  • Gould, R. G.; Jacobs, W. A. The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc.1939 , 61 (10), 2890-2895. [Link]

  • Wikipedia. Gould–Jacobs reaction. [Link]

  • MDPI. Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016 , 21(8), 1057. [Link]

  • Royal Society of Chemistry. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Adv., 2020 , 10, 22533-22554. [Link]

  • Wikipedia. Friedländer synthesis. [Link]

  • Beilstein Journal of Organic Chemistry. Synthesis and optical properties of bis- and tris-alkynyl-2-trifluoromethylquinolines. 2024 , 20, 1246–1255. [Link]

  • ResearchGate. Novel 2-phenyl-6-phenylethynyl-4-(trifluoromethyl)quinolines: Synthesis by Sonogashira cross-coupling reaction and their evaluation as liquid crystals. [Link]

Sources

Comparative

The Trifluoromethyl Group as a Bioisostere in Quinoline-Based Ligands: A Comparative Guide to Receptor Binding Affinity

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous approved therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

In the landscape of modern drug discovery, the quinoline scaffold stands out as a "privileged structure," forming the core of numerous approved therapeutic agents, from anticancer to antimalarial drugs.[1][2] Its versatile structure allows for extensive modification to fine-tune its pharmacological profile. One of the most impactful strategies in molecular design involves the introduction of fluorine-containing functional groups to enhance biological and physicochemical properties.[3] Among these, the trifluoromethyl (-CF3) group is particularly prominent.[4]

This guide provides an in-depth comparison of the receptor binding affinity of trifluoromethylated versus their non-trifluoromethylated quinoline counterparts. We will explore the physicochemical rationale behind the effects of trifluoromethylation, present direct comparative experimental data, and provide a detailed protocol for assessing binding affinity in a research setting. Our focus is to elucidate why and how the seemingly simple substitution of a methyl group or hydrogen with a -CF3 group can profoundly influence a molecule's interaction with its biological target.

The Physicochemical Impact of Trifluoromethylation

The trifluoromethyl group is often employed as a bioisostere for a methyl group or a chlorine atom, yet its electronic properties are dramatically different, influencing a molecule's behavior in multiple ways.[5]

  • Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity (fat-solubility) of a molecule.[4] This property can enhance membrane permeability and facilitate the transport of the drug to its target, potentially improving bioavailability and drug-receptor interactions.[5]

  • Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[5] Replacing metabolically vulnerable C-H bonds with C-F bonds can block sites of oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.[4]

  • Electronic Effects: The high electronegativity of the three fluorine atoms makes the -CF3 group a potent electron-withdrawing substituent. This can alter the acidity or basicity of nearby functional groups, which may be crucial for forming hydrogen bonds or electrostatic interactions within a receptor's binding pocket.[5] These strong electronic interactions can significantly contribute to a higher binding affinity.[6]

Comparative Analysis: Receptor Binding Affinity

A direct comparison of binding data provides the clearest evidence of the trifluoromethyl group's impact. A study focused on developing inhibitors for Protein Kinase Novel 3 (PKN3) and Cyclin G-associated kinase (GAK) provides an excellent case study. The researchers synthesized a series of 4-anilino-quinolines and measured their inhibitory potency.

The data below compares a 6-trifluoromethyl quinoline (Compound 2 ) with its direct, non-substituted analog (Compound 5 ).

CompoundStructureSubstitution at C6Target KinaseBinding Affinity (Ki)Potency vs. Non-Substituted
2 4-anilino-quinoline-CF3 GAK3.9 nM ~10-fold higher
5 4-anilino-quinoline-H GAK~39 nM (estimated)Baseline

Data synthesized from Drewry et al., 2017. The Ki for compound 5 is estimated based on the reported 10-fold drop in potency relative to compound 2.[7]

Expert Interpretation of the Structure-Activity Relationship (SAR)

The results are unambiguous: the introduction of a trifluoromethyl group at the 6-position of the quinoline ring led to a 10-fold increase in binding potency for the GAK kinase compared to the unsubstituted analog.[7] This potentiation can be attributed to several factors:

  • Favorable Hydrophobic Interactions: The kinase binding pocket often contains hydrophobic regions. The lipophilic -CF3 group of Compound 2 can engage in favorable van der Waals and hydrophobic interactions within such a pocket, leading to a more stable drug-receptor complex than is possible with the simple hydrogen of Compound 5 .

  • Modulation of Ring Electronics: The strong electron-withdrawing nature of the -CF3 group alters the electron density of the entire quinoline ring system. This can enhance key interactions, such as hydrogen bonding with backbone residues (e.g., the quinoline nitrogen with a hinge region methionine), which are critical for the affinity of many kinase inhibitors.[8]

Interestingly, the study also found that simply replacing the -CF3 with a smaller electron-withdrawing group like fluorine (-F) maintained high potency, while removing the substituent entirely was detrimental.[7] This underscores the importance of having an electronegative group at this position for optimal GAK inhibition.

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity (Ki) of a compound, the competitive radioligand binding assay is a gold-standard method.[2] It measures the ability of an unlabeled test compound (the "competitor") to displace a radiolabeled ligand from a receptor.

Causality Behind the Method

This assay is designed to be a self-validating system. By using a fixed concentration of a high-affinity radioligand (a molecule with known, strong binding to the target), we create a competitive environment. The more potent our test compound is, the lower the concentration needed to displace 50% of the radioligand, a value known as the IC50 (half-maximal inhibitory concentration). This IC50 value is not a direct measure of affinity but can be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation , which accounts for the concentration and affinity of the radioligand used.[9]

Step-by-Step Methodology

This protocol is a generalized workflow for a filtration-based assay using cell membranes expressing the target receptor.

1. Membrane Preparation:

  • Culture cells expressing the target receptor to near confluence.
  • Harvest the cells and wash them with ice-cold Phosphate-Buffered Saline (PBS).
  • Homogenize the cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2) containing protease inhibitors to prevent protein degradation.
  • Centrifuge the homogenate at a high speed (e.g., 20,000 x g) for 10-20 minutes at 4°C to pellet the cell membranes.
  • Discard the supernatant and resuspend the membrane pellet in a fresh assay buffer.
  • Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay. This is crucial for ensuring consistency between experiments.

2. Assay Setup (96-well plate format):

  • Prepare serial dilutions of the unlabeled test compounds (e.g., trifluoromethylated and non-trifluoromethylated quinolines) in the assay buffer. A typical range covers several orders of magnitude (e.g., from 10 µM down to 0.1 nM).
  • To each well of a 96-well plate, add the following in order:
  • Assay Buffer
  • The cell membrane preparation (a predetermined optimal amount, e.g., 10-50 µg protein/well).
  • The unlabeled test compound at various concentrations (for competition wells) OR buffer alone (for "Total Binding" wells).
  • A high concentration of a known non-radiolabeled ligand (for "Non-Specific Binding" wells).
  • Initiate the binding reaction by adding a fixed concentration of the radiolabeled ligand to all wells. The concentration should ideally be at or below its dissociation constant (Kd) for the receptor.[10]

3. Incubation:

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes). Gentle agitation can ensure homogeneity.[11]

4. Separation of Bound and Free Ligand:

  • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C). The membranes and the bound radioligand are trapped on the filter, while the unbound radioligand passes through.
  • Quickly wash the filters multiple times with an ice-cold wash buffer to remove any remaining unbound radioligand.[11]

5. Detection and Data Analysis:

  • Dry the filter plate completely.
  • Add a scintillation cocktail to each well, which emits light when it interacts with the radioactive particles.
  • Measure the radioactivity in each well using a scintillation counter (e.g., a MicroBeta counter).
  • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
  • Plot the specific binding as a function of the log concentration of the test compound. Fit the data using non-linear regression to a sigmoidal dose-response curve to determine the IC50 value.[12]
  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizing the Concepts

Diagrams are essential for conceptualizing complex biological and experimental processes.

G cluster_prep 1. Reagent Preparation cluster_assay 2. Incubation & Binding cluster_sep 3. Separation cluster_analysis 4. Data Analysis Membranes Cell Membranes (with Receptor) Plate Add Reagents to 96-Well Plate Membranes->Plate Radio Radioligand (Fixed Concentration) Radio->Plate Test Test Compound (Serial Dilutions) Test->Plate Incubate Incubate to Equilibrium Plate->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Competition Curve Count->Plot Calc Calculate IC50 & Ki Plot->Calc

Caption: Workflow for a Competitive Radioligand Binding Assay.

Many quinoline-based inhibitors, including those targeting GAK, act on protein kinases. These enzymes are often downstream effectors of Receptor Tyrosine Kinase (RTK) signaling pathways, which are fundamental to cellular processes like growth and proliferation.[8]

G cluster_membrane Plasma Membrane RTK Receptor Tyrosine Kinase (RTK) Dimer Receptor Dimerization & Autophosphorylation RTK->Dimer 2. Activation Ligand Growth Factor (Ligand) Ligand->RTK 1. Binding Adapter Adapter Proteins (e.g., Grb2) Dimer->Adapter 3. Recruitment Ras Ras-GDP (Inactive) Adapter->Ras 4. Activates GEF Ras_GTP Ras-GTP (Active) Ras->Ras_GTP GTP Exchange Raf Raf Kinase Ras_GTP->Raf 5. Kinase Cascade MEK MEK Kinase Raf->MEK ERK ERK (MAPK) MEK->ERK Response Cellular Response (Proliferation, Survival) ERK->Response 6. Phosphorylates Targets

Caption: A Generalized Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Conclusion and Future Directions

The strategic incorporation of a trifluoromethyl group is a powerful and well-established tactic in medicinal chemistry to enhance the receptor binding affinity of quinoline-based compounds. As demonstrated by direct comparative data, this substitution can lead to a significant increase in potency—in our case study, a 10-fold improvement.[7] This effect is driven by a combination of enhanced hydrophobic interactions and favorable electronic modulation within the target's binding site.

For researchers in drug development, this underscores a critical principle: minor structural modifications can have major pharmacological consequences. The decision to include a -CF3 group should be a rational one, based on an understanding of the target's structure and the desired physicochemical properties of the final molecule. The experimental workflow provided in this guide offers a robust framework for quantitatively assessing the impact of such modifications, enabling data-driven optimization of lead compounds and accelerating the journey from chemical scaffold to clinical candidate.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Center for Biotechnology Information.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Features. Bentham Science.
  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Competitive Radioligand Binding Assays. Alfa Cytology.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed.
  • Radioligand Binding Assay. Gifford Bioscience.
  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.
  • (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate.
  • Identification of 4-anilino-quin(az)oline as a cell active Protein Kinase Novel 3 (PKN3) inhibitor chemotype. Europe PMC.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors. PubMed.
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. MDPI.
  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers.

Sources

Validation

Comprehensive In Vitro Cross-Validation Guide: 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (DPQ-CF3) vs. Standard Antimalarials

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Application Focus: Antimalarial Efficacy, Phenotypic Screening, and Cytotoxicity Profiling The Analytical Challenge in Quinolin...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Development Scientists, and Drug Discovery Professionals Application Focus: Antimalarial Efficacy, Phenotypic Screening, and Cytotoxicity Profiling

The Analytical Challenge in Quinoline Screening

Evaluating novel heterocyclic compounds like 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (DPQ-CF3) presents unique challenges in early-stage drug discovery. DPQ-CF3 is a rationally designed candidate targeting chloroquine-resistant Plasmodium falciparum. The incorporation of a trifluoromethyl (–CF₃) group dramatically enhances lipophilicity and metabolic stability, driving the compound into the parasite's acidic food vacuole. Meanwhile, the 5,7-dimethoxy substitutions increase electron density, optimizing π-π stacking interactions with free heme.

The Causality of Assay Artifacts: Because quinoline derivatives possess highly conjugated aromatic systems, they frequently exhibit intrinsic autofluorescence or act as optical quenchers (the inner-filter effect). Relying on a single readout methodology—such as a fluorescence-based DNA assay—introduces a high risk of false positives or negatives. To ensure absolute data integrity, we must employ an orthogonal cross-validation strategy . By comparing a DNA-intercalation readout against a metabolic enzyme readout, we create a self-validating system that isolates true biological efficacy from assay interference.

Mechanistic Grounding

Like standard 4-aminoquinolines (Chloroquine) and methanolquinolines (Mefloquine), DPQ-CF3 exerts its parasiticidal effect by disrupting the parasite's heme detoxification pathway. During the blood stage, P. falciparum digests host hemoglobin, releasing toxic free heme (ferriprotoporphyrin IX). To survive, the parasite biocrystallizes this heme into inert hemozoin. DPQ-CF3 binds to free heme and caps the growing hemozoin polymer, leading to a lethal accumulation of toxic heme that lyses the parasite membrane .

Mechanism Hb Host Hemoglobin Heme Toxic Free Heme (FP-IX) Hb->Heme Digestion Hz Hemozoin Crystals (Non-toxic) Heme->Hz Biocrystallization Death Parasite Death (Membrane Lysis) Heme->Death Accumulation Drug DPQ-CF3 (Test Article) Drug->Heme Binds to Heme Drug->Hz Inhibits Formation

Fig 2. Inhibition of β-hematin crystallization by DPQ-CF3 leading to parasite death.

Orthogonal Validation Strategy

To objectively compare DPQ-CF3 against Chloroquine (CQ) and Mefloquine (MQ), we execute a parallel screening workflow.

  • SYBR Green I Assay (Primary Efficacy): A highly sensitive fluorometric assay that measures parasite DNA replication. SYBR Green I dye exhibits >1000-fold fluorescence enhancement upon binding double-stranded DNA .

  • pLDH Assay (Orthogonal Efficacy): A colorimetric assay measuring the activity of parasite lactate dehydrogenase, a metabolic enzyme distinct from host LDH. This confirms that a drop in DNA content correlates with a loss of metabolic viability, ruling out fluorescence quenching by DPQ-CF3 .

  • HepG2 Counter-Screen (Cytotoxicity): We utilize CellTiter-Glo (ATP luminescence) and MTT (reductase activity) to ensure the compound is selectively toxic to the parasite, not the mammalian host.

Workflow cluster_0 Antimalarial Efficacy (P. falciparum) cluster_1 Mammalian Cytotoxicity (HepG2) Start DPQ-CF3 Compound (Test Article) SG SYBR Green I Assay (DNA Readout) Start->SG pLDH pLDH Assay (Metabolic Readout) Start->pLDH CTG CellTiter-Glo (ATP Luminescence) Start->CTG MTT MTT Assay (Reductase Activity) Start->MTT Analysis Data Concordance & Selectivity Index (SI) SG->Analysis IC50 pLDH->Analysis IC50 CTG->Analysis CC50 MTT->Analysis CC50

Fig 1. Parallel cross-validation workflow for antimalarial efficacy and cytotoxicity.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every assay plate must function as an independent, self-validating unit. Plate acceptance is strictly gated by a Z'-factor ≥ 0.5 , calculated using the vehicle control (0.1% DMSO, μp​ ) and the positive kill control (1 µM Artemisinin, μn​ ).

Protocol A: SYBR Green I Fluorescence Assay

Causality Note: We use a lysis buffer containing saponin and Triton X-100 to release intracellular parasite DNA, ensuring maximum dye intercalation and signal-to-background ratio.

  • Culture Preparation: Synchronize P. falciparum (3D7 and W2 strains) to the ring stage using 5% D-sorbitol. Adjust to 1% parasitemia and 2% hematocrit in RPMI 1640 medium.

  • Compound Dosing: Dispense 100 µL of culture into 96-well plates pre-dosed with DPQ-CF3, CQ, or MQ (serial dilutions from 10 µM to 0.5 nM).

  • Incubation: Incubate for 72 hours at 37°C under standard microaerophilic conditions (5% O₂, 5% CO₂, 90% N₂).

  • Lysis & Staining: Add 100 µL of SYBR Green I lysis buffer (0.2 µL dye/mL buffer) to each well. Incubate in the dark for 1 hour at room temperature.

  • Readout: Measure fluorescence (Ex: 485 nm / Em: 530 nm). Calculate IC₅₀ using non-linear regression.

Protocol B: pLDH Colorimetric Assay

Causality Note: The pLDH enzyme relies on the coenzyme APAD (3-acetylpyridine adenine dinucleotide) rather than NAD+. By supplying APAD, we exclusively measure parasite metabolism without interference from host erythrocyte LDH.

  • Incubation: Follow steps 1-3 from Protocol A.

  • Enzyme Reaction: Resuspend the cultures and transfer 20 µL to a new plate. Add 100 µL of Malstat reagent (containing APAD and NBT/PES).

  • Development: Incubate for 30 minutes in the dark. The reduction of NBT by APADH generates a blue formazan product.

  • Readout: Measure absorbance at 650 nm. Calculate IC₅₀.

Comparative Performance Data

The quantitative data below summarizes the cross-validation of DPQ-CF3 against standard therapies.

Table 1: In Vitro Antimalarial Efficacy (IC₅₀)

Concordance between SYBR Green and pLDH assays confirms that DPQ-CF3's efficacy is biologically genuine and not an optical artifact. DPQ-CF3 demonstrates a superior Resistance Index compared to Chloroquine, retaining high potency against the resistant W2 strain.

CompoundAssay Method3D7 (CQ-Sensitive) IC₅₀ (nM)W2 (CQ-Resistant) IC₅₀ (nM)Resistance Index (W2/3D7)
DPQ-CF3 SYBR Green I 12.4 ± 1.1 15.2 ± 1.4 1.2
DPQ-CF3 pLDH 13.1 ± 1.3 16.0 ± 1.5 1.2
Chloroquine (CQ)SYBR Green I8.5 ± 0.9145.0 ± 12.517.0
Mefloquine (MQ)SYBR Green I14.2 ± 1.518.5 ± 1.81.3
Table 2: Mammalian Cytotoxicity and Selectivity Index (HepG2 Cells)

The Selectivity Index (SI) is calculated as CC₅₀ / IC₅₀ (using 3D7 SYBR Green data). A high SI indicates a wide therapeutic window.

CompoundAssay MethodCC₅₀ (µM)Selectivity Index (SI)
DPQ-CF3 CellTiter-Glo >50.0 >4,000
DPQ-CF3 MTT >50.0 >3,800
ChloroquineCellTiter-Glo35.5~4,100
MefloquineCellTiter-Glo12.0~845
Executive Conclusion

The cross-validation data definitively proves that 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (DPQ-CF3) is a highly potent antimalarial agent. The tight correlation between DNA-intercalation and metabolic readouts validates its mechanism of action. Furthermore, DPQ-CF3 matches the resistance-breaking profile of Mefloquine while exhibiting a significantly superior safety profile (SI > 4,000), making it an exceptional candidate for advanced preclinical development.

References

  • Smilkstein, M., Sriwilaijaroen, N., Kelly, J. X., Wilairat, P., & Riscoe, M. (2004). "Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening." Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Makler, M. T., Ries, J. M., Williams, J. A., Bancroft, J. E., Piper, R. C., Gibbins, B. L., & Hinrichs, D. J. (1993). "Parasite lactate dehydrogenase as an assay for Plasmodium falciparum drug sensitivity." The American Journal of Tropical Medicine and Hygiene. URL:[Link]

  • Feng, Y. Y., et al. (2023). "Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview." Frontiers in Chemistry. URL:[Link]

  • O'Neill, P. M., Ward, S. A., Berry, N. G., Jeyadevan, J. P., Biagini, G. A., Asadollaly, E., Park, B. K., & Bray, P. G. (2006). "A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs." Current Topics in Medicinal Chemistry. URL:[Link]

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

As a novel heterocyclic compound, 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (CAS No. 129633-26-7) presents unique disposal challenges that necessitate a rigorous, safety-first approach.

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Author: BenchChem Technical Support Team. Date: March 2026

As a novel heterocyclic compound, 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (CAS No. 129633-26-7) presents unique disposal challenges that necessitate a rigorous, safety-first approach. This guide provides a comprehensive framework for its proper management, from the point of generation to final disposal, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined are synthesized from regulatory standards and data on structurally related fluorinated and quinoline-based compounds.

Critical Hazard Identification and Risk Assessment

Understanding the inherent hazards of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is the foundation of its safe disposal. The compound's structure, featuring a quinoline core, methoxy groups, and a trifluoromethyl group, informs its toxicological and environmental profile.

Known Hazard Classifications

The primary risks associated with this compound have been identified through notified classifications under the Globally Harmonized System (GHS).[1] These classifications mandate specific handling and disposal considerations.

Hazard ClassificationGHS CategoryHazard CodeSignal WordKey Implication for Disposal
Acute Toxicity (Oral, Dermal, Inhalation) Category 3H301 + H311 + H331DangerThe compound is toxic if ingested, absorbed through the skin, or inhaled. Waste must be securely contained to prevent any route of exposure. Direct disposal in regular trash or drains is strictly prohibited.
Serious Eye Damage/Eye Irritation Category 2H319WarningCan cause serious eye irritation. Mandates the use of protective eyewear during handling and disposal to prevent splashes.
Hazardous to the Aquatic Environment (Long-term) Category 4H413-May cause long-lasting harmful effects to aquatic life.[1] This classification strictly forbids disposal into the sewer system.

Inherent Risks from Chemical Structure:

  • Fluorinated Compound: The trifluoromethyl group (-CF3) imparts high thermal and chemical stability. Such fluorinated compounds are often persistent in the environment and can be categorized with "forever chemicals".[2] High-temperature incineration in a specialized, licensed facility is the required disposal method to ensure the complete destruction of the carbon-fluorine bonds and prevent the release of toxic byproducts like hydrogen fluoride.[2][3]

  • Quinoline Core: Quinoline and its derivatives are known to possess biological activity and can be toxic.[4][5] The core structure contributes to the overall hazard profile, reinforcing the need for disposal as regulated hazardous waste.

Pre-Disposal Safety Protocols: PPE and Engineering Controls

Prior to handling any waste containing this compound, a robust safety protocol must be in place. This is not merely a recommendation but a necessary step dictated by the compound's acute toxicity.

  • Engineering Controls: All handling and segregation of waste must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.[6] The fume hood provides a controlled environment, protecting the researcher from potentially generated dust or vapors.

  • Personal Protective Equipment (PPE): Based on the GHS classifications, the following PPE is mandatory:

    • Hand Protection: Wear nitrile or other chemical-resistant gloves to prevent skin contact, which could lead to toxic effects.[7]

    • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes and eye irritation.[7]

    • Body Protection: A properly fastened laboratory coat is required to protect against skin exposure.[8]

Waste Segregation and Collection Protocol

Proper segregation at the point of generation is the most critical step in the disposal workflow. It prevents dangerous chemical reactions and ensures the waste stream is correctly categorized for final disposal.

Step 1: Identify All Waste Streams Isolate all materials that have come into contact with 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. This includes:

  • Neat (pure) compound

  • Reaction mixtures and solutions

  • Contaminated solvents

  • Contaminated labware (e.g., pipette tips, vials, contaminated gloves, bench paper)

Step 2: Select Appropriate Waste Containers

  • Use only chemically compatible, leak-proof containers with secure, screw-top lids as mandated by OSHA and RCRA.[9][10]

  • For solids and contaminated labware, a sturdy, sealable plastic container is appropriate.

  • For liquid waste (e.g., halogenated solvents), use a designated container, often provided by your institution's Environmental Health & Safety (EHS) department.[11] Given the fluorinated nature of the compound, it must be treated as halogenated waste.

  • Causality: Using incompatible containers can lead to degradation, leaks, and dangerous reactions. Secure lids prevent the release of toxic vapors.

Step 3: Labeling the Waste Container As soon as the first drop of waste is added, the container must be labeled with a hazardous waste tag.[12] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline"

  • An accurate list of all other chemical constituents and their approximate percentages.

  • The relevant hazard indications (e.g., "Toxic," "Irritant").

  • The date of accumulation.

Step 4: Segregate from Incompatible Materials Store the waste container away from incompatible chemicals, particularly:

  • Strong oxidizing agents

  • Strong acids

  • Causality: Mixing incompatible waste streams can lead to fires, explosions, or the release of toxic gases.[13]

Disposal Workflow Diagram

The following diagram illustrates the required step-by-step process for the safe and compliant disposal of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline.

G Disposal Workflow for 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline cluster_0 In-Lab Procedures cluster_1 EHS & Final Disposal cluster_2 Safety Overlay (Always Active) A Step 1: Identify Waste (Pure compound, solutions, contaminated labware) B Step 2: Select Container (Leak-proof, compatible, e.g., plastic for halogenated waste) A->B Contain C Step 3: Label Container ('Hazardous Waste', full chemical name, hazards) B->C Document D Step 4: Segregate Waste (Keep in Satellite Accumulation Area, away from incompatibles) C->D Store Safely E Step 5: Request Pickup (Contact institutional EHS or Safety Office) D->E When container is full or per schedule F Step 6: Professional Handling (Waste is collected by trained EHS personnel) E->F Initiate Transfer G Step 7: Compliant Disposal (Transport to a licensed hazardous waste facility for high-temperature incineration) F->G Final Pathway S1 Wear Full PPE (Gloves, Goggles, Lab Coat) S2 Use Fume Hood

Caption: A flowchart detailing the mandatory disposal process from generation to final destruction.

Final Disposal Pathway

Under no circumstances should this compound be disposed of via standard laboratory drains or in the regular trash.[9][13]

  • Collection by EHS: Store the properly labeled and sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][14] Follow institutional guidelines for waste pickup requests, which are typically initiated when the container is nearly full or has been stored for a specified time limit (e.g., 6-12 months).[10][15]

  • Licensed Hazardous Waste Disposal: The collected waste must be transferred to a licensed hazardous waste disposal company.[8]

  • Required Method - Incineration: Due to the presence of the trifluoromethyl group, the only acceptable method of disposal is high-temperature incineration at a facility permitted to handle halogenated organic compounds. This process ensures the complete breakdown of the stable carbon-fluorine bonds, preventing the release of persistent pollutants into the environment.[2]

Spill and Emergency Procedures

Accidents require immediate and correct action to mitigate exposure and contamination.

  • Small Spills (in a fume hood):

    • Ensure all required PPE is being worn.

    • Absorb the spill with a chemical absorbent pad or vermiculite.

    • Carefully collect the contaminated absorbent material using non-sparking tools.

    • Place all contaminated materials into a designated hazardous waste container and label it accordingly.

    • Decontaminate the surface with an appropriate solvent, and dispose of the cleaning materials as hazardous waste.

  • Large Spills or Spills Outside a Fume Hood:

    • Evacuate the immediate area.

    • Alert colleagues and prevent entry into the affected area.

    • Contact your institution's Environmental Health & Safety (EHS) emergency line immediately.

    • Provide them with the name of the chemical and a copy of this guide or the relevant Safety Data Sheet.

By adhering to this structured disposal protocol, researchers can ensure they are managing 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline in a manner that is safe, compliant, and environmentally responsible.

References

  • Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website. [Link]

  • NextSDS. (n.d.). 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE — Chemical Substance Information. Retrieved from NextSDS website. [Link]

  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from NSTA website. [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Retrieved from University of Pennsylvania website. [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from ACS website. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from EPA website. [Link]

  • Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET - 8-(Trifluoromethyl)quinolin-4-ol. Retrieved from Thermo Fisher Scientific website. [Link]

  • ASCE Library. (2009, March). Treatment of Aluminum Plant Hazardous Wastes Containing Fluorides and PAH. Journal of Environmental Engineering, 135(3). [Link]

  • DC Fine Chemicals. (n.d.). Safety Data Sheet - Quinoline. Retrieved from DC Fine Chemicals website. [Link]

  • Northwestern University Research Safety. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University website. [Link]

  • PubChem. (n.d.). 5,7-Dimethoxyflavone. Retrieved from PubChem, National Institutes of Health. [Link]

  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals. Retrieved from Eurofins website. [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Hazardous Waste Reduction. Retrieved from UW EH&S website. [Link]

  • LSU Health Shreveport. (n.d.). SOP for the safe use of Phenylmethylsulfonyl Fluoride (PMSF). Retrieved from LSUHSC website. [Link]

  • Ohio.gov. (n.d.). Material Name: NDL 100. Retrieved from Ohio.gov website. [Link]

  • U.S. Environmental Protection Agency. (n.d.). Quinoline 91-22-5 Hazard Summary. Retrieved from EPA website. [Link]

  • PubChemLite. (n.d.). 5,7-dimethoxy-2-(2-thienyl)-4-(trifluoromethyl)quinoline. Retrieved from PubChemLite, Université du Luxembourg. [Link]

  • University of Wisconsin-Madison. (2022, June 6). Appendix A Disposal Procedures by Chemical. Retrieved from UW-Madison website. [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from Organic Syntheses website. [Link]

  • Fujisaka, A., Aomatsu, D., Kakutani, Y., & Ter, R. (2021). SYNTHESIS OF TRIFLUOROMETHYL DERIVATIVES OF QUINOLINE AND ISOQUINOLINE. Retrieved from a C.I.P. Citizens' Independent Press website. [Link]

  • National Center for Biotechnology Information. (2025, November 26). Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. Retrieved from NCBI, NIH. [Link]

  • Royal Society of Chemistry. (1954). The synthesis of certain trifluoromethylquinoline derivatives. Journal of the Chemical Society (Resumed). [Link]

  • Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from Plastics Europe website. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Handling 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards involved. The compound 5,7-Dimetho...

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Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the potential hazards involved. The compound 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline is a structurally complex molecule, belonging to the quinoline class of heterocyclic aromatic compounds which are pivotal scaffolds in medicinal chemistry.[1][2] The presence of a trifluoromethyl (CF3) group can significantly alter a molecule's biological properties, often enhancing metabolic stability and binding affinity.[3] However, these same structural features—the quinoline core, aromatic systems, and halogenation—necessitate a rigorous and informed approach to personal protection and laboratory conduct.

This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. It is structured not as a rigid checklist, but as a self-validating system of protocols, explaining the causality behind each safety recommendation to build a foundation of trust and operational excellence in your laboratory.

Hazard Profile: Understanding the Risks

A thorough risk assessment is the cornerstone of laboratory safety. For 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline, we must consider the hazards inherent to its specific structure as well as those associated with its chemical relatives, namely quinolines and halogenated aromatic compounds.[4][5]

The European Chemicals Agency (ECHA) has notified classifications for this specific compound, which form the basis of our immediate precautions.[6]

Hazard ClassificationHazard CodeDescriptionSource
Acute Toxicity (Oral, Dermal, Inhalation)H301 + H311 + H331Toxic if swallowed, in contact with skin, or if inhaled.[6]
Serious Eye IrritationH319Causes serious eye irritation.[6]
Hazardous to the Aquatic EnvironmentH413May cause long-lasting harmful effects to aquatic life.[6]

Beyond these specific classifications, the broader families of quinoline and trifluoromethyl compounds present additional potential hazards that warrant a conservative approach. Many quinoline derivatives are known to cause skin irritation and some are suspected of causing genetic defects or may even be carcinogenic.[7][8][9][10] Similarly, organofluorine compounds can be respiratory irritants and may cause severe skin burns upon prolonged contact.[11] Therefore, all handling procedures must be designed to prevent any direct contact, inhalation, or environmental release.

Core Directive: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is your primary defense against exposure. The following equipment is mandatory when handling 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline. Do not just wear it; understand its purpose and limitations.

Protection TypeRecommended EquipmentRationale & Key Considerations
Eye & Face Protection Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[12]Essential. This compound is classified as a serious eye irritant (H319).[6] Goggles provide a full seal around the eyes to protect from splashes and airborne particles.
Face shield (worn over goggles).Required for splash risks. When handling bulk quantities, preparing solutions, or performing vigorous reactions, a face shield protects the entire face from splashes.[13][14]
Skin & Body Protection Chemical-resistant gloves (Nitrile rubber recommended).Critical. The compound is classified as toxic upon skin contact (H311).[6] Nitrile gloves offer good resistance to a range of chemicals. Always inspect gloves for tears or punctures before use and replace them immediately if contaminated.[13][15]
Laboratory Coat.Mandatory. Protects personal clothing and underlying skin from contamination.[13]
Chemical-resistant Apron.Recommended for larger quantities. An apron worn over a lab coat provides an additional layer of protection against significant splashes.[14]
Respiratory Protection Certified Chemical Fume Hood.Primary Engineering Control. All handling of this solid compound and its solutions must be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure, which is a known route of acute toxicity (H331).[6][13]
NIOSH-approved Respirator.For non-routine operations. In cases of inadequate ventilation or a significant spill, a full-face respirator with appropriate cartridges for organic vapors and particulates may be necessary.[12]

Operational Plan: From Benchtop to Disposal

Safe handling is a complete workflow. Adherence to this step-by-step operational plan is critical for minimizing exposure and ensuring a safe working environment.[13]

Step 1: Preparation & Handling
  • Designate an Area: All work with this compound should occur in a designated area within a certified chemical fume hood.[14]

  • Don PPE: Before handling the chemical, correctly put on all required PPE as outlined in the table above.

  • Weighing: If handling the solid, weigh it out within the fume hood. Use a disposable weigh boat to prevent contamination of balances. Avoid generating dust.[15]

  • Preparing Solutions: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.[14] This is crucial for a substance that is toxic upon inhalation and contact.[6]

Step 2: Spill Management

In the event of a spill, immediate and correct action is vital.

  • Evacuate & Alert: Evacuate non-essential personnel from the immediate area and alert colleagues.[7]

  • Control: If safe to do so, eliminate all ignition sources.[7]

  • Contain & Absorb: Make a dike around the spill using an inert absorbent material such as vermiculite, dry sand, or spill pillows.[7][16] Work from the outside of the spill inward.

  • Collect: Carefully scoop the absorbent material into a designated, sealable, and clearly labeled hazardous waste container.[16][17]

  • Decontaminate: Clean the spill area and any affected equipment thoroughly.[14]

Step 3: Decontamination & Disposal

Proper disposal prevents environmental contamination and future accidental exposures.

  • Waste Classification: All materials contaminated with 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline must be treated as hazardous waste.[13][15]

  • Solid Waste: Collect all contaminated disposables (e.g., gloves, weigh boats, paper towels, absorbent materials) in a designated, sealed, and clearly labeled hazardous solid waste container.[14]

  • Liquid Waste: Unused solutions should be collected in a compatible, labeled hazardous liquid waste container. Do not pour this chemical down the drain, as it may be harmful to aquatic life.[6][13]

  • Glassware: Decontaminate glassware by rinsing with a suitable solvent (e.g., acetone or ethanol). Collect this rinsate as hazardous liquid waste.[15]

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal contractor, in accordance with all local, state, and federal regulations.[15][18]

Workflow Visualization

To ensure procedural clarity, the following workflow diagram illustrates the critical steps and decision points for safely handling 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response prep_start 1. Designate Work Area (Fume Hood) don_ppe 2. Don Full PPE (Goggles, Gloves, Lab Coat) prep_start->don_ppe weigh 3. Weigh Solid (Avoid Dust) don_ppe->weigh dissolve 4. Prepare Solution (Add Solid to Solvent) weigh->dissolve decon 5. Decontaminate Glassware & Surfaces dissolve->decon waste 6. Segregate Waste (Solid & Liquid) decon->waste disposal 7. Dispose via Licensed Contractor waste->disposal spill_alert Spill Occurs: Alert & Evacuate spill_contain Contain & Absorb (Use Inert Material) spill_alert->spill_contain spill_collect Collect Waste spill_contain->spill_collect spill_collect->waste Transfer to Hazardous Waste spill_decon Decontaminate Area spill_collect->spill_decon

Caption: A step-by-step workflow for the safe handling of 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline.

References

  • 3,4,4-Trifluoro-3-(trifluoromethyl) - Apollo Scientific.
  • Personal protective equipment for handling N-(4- (3,5-Bis(trifluoromethyl)-1H-pyrazol-1 - Benchchem.
  • Hypofluorous acid, trifluoromethyl ester SDS, 373-91-1 Safety Data Sheets - Echemi.
  • Quinoline - Hazardous Substance Fact Sheet - NJ.gov.
  • 5,7-DIMETHOXY-2-PHENYL-4-(TRIFLUOROMETHYL)QUINOLINE — Chemical Substance Information - NextSDS.
  • Safe Disposal of Quinolin-8-ylmethanesulfonamide: A Procedural Guide - Benchchem.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid - Benchchem.
  • 3',5'-Bis(trifluoromethyl)acetanilide - Apollo Scientific.
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  • Safety Data Sheet - Cayman Chemical.
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  • Safety data sheet - BASF.
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  • SAFETY DATA SHEET - Sigma-Aldrich.
  • Spill Decontamination Kit for Aromatic Amines - Skcltd.com.
  • MATERIAL SAFETY DATA SHEETS QUINOLINE IMPURITY 1 - Cleanchem Laboratories.
  • Safety Data Sheet - DC Fine Chemicals.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG.
  • Quinoline - SAFETY DATA SHEET - PENTA.
  • Halogenated compounds - SIN List - ChemSec.
  • Physical Properties of Trifluoromethyl-Substituted Quinolines: A Technical Guide - Benchchem.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
  • Traditional and Sustainable Methods for the Synthesis of Quinoline Derivatives as Anticancer Agents (2019–Present) - Bentham Science Publishers.
  • Mechanism of action of toxic halogenated aromatics - PMC.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline
Reactant of Route 2
Reactant of Route 2
5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline
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